Whitepaper: Chemical Profiling and Synthetic Methodologies of (3,5-Dichloropyridin-4-yl)(phenyl)methanol
Executive Summary (3,5-Dichloropyridin-4-yl)(phenyl)methanol (CAS: 402561-69-7) is a highly specialized heterocyclic building block utilized predominantly in the rational design of phosphodiesterase 4 (PDE4) inhibitors[1...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(3,5-Dichloropyridin-4-yl)(phenyl)methanol (CAS: 402561-69-7) is a highly specialized heterocyclic building block utilized predominantly in the rational design of phosphodiesterase 4 (PDE4) inhibitors[1]. Characterized by a central methanol bridge linking a phenyl ring to a 3,5-dichloropyridine moiety, this compound provides the essential pharmacophoric features required for high-affinity binding to the PDE4 active site[2]. This technical guide explores its physicochemical properties, details a self-validating synthetic protocol via directed ortho-lithiation (DoM), and elucidates its pharmacological significance in modern drug development.
Physicochemical Data & Structural Profiling
Understanding the baseline physicochemical properties of (3,5-Dichloropyridin-4-yl)(phenyl)methanol is critical for optimizing downstream reactions and predicting its pharmacokinetic behavior when integrated into larger active pharmaceutical ingredients (APIs).
Table 1: Key physicochemical properties of (3,5-Dichloropyridin-4-yl)(phenyl)methanol.
Mechanistic Synthesis: The Directed Ortho-Lithiation (DoM) Pathway
The synthesis of (3,5-Dichloropyridin-4-yl)(phenyl)methanol relies on the precise functionalization of 3,5-dichloropyridine. The two electron-withdrawing chlorine atoms at the C-3 and C-5 positions significantly acidify the C-4 proton via inductive effects. However, they also render the pyridine ring highly susceptible to nucleophilic aromatic substitution (S_NAr) and halogen-metal exchange.
Causality & Reagent Selection:
To achieve selective deprotonation at the C-4 position without triggering S_NAr at C-2/C-6 or displacing the halogens, standard bases like n-butyllithium (n-BuLi) must be strictly avoided[4]. Instead, Lithium tetramethylpiperidide (LiTMP) —a highly sterically hindered, non-nucleophilic base—is employed at cryogenic temperatures (-78 °C)[4]. LiTMP selectively abstracts the C-4 proton to generate the transient 3,5-dichloro-4-lithiopyridine intermediate, which is subsequently trapped by the electrophilic carbonyl carbon of benzaldehyde.
Fig 1: Directed ortho-lithiation workflow for (3,5-Dichloropyridin-4-yl)(phenyl)methanol synthesis.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process analytical checks to ensure intermediate stability and reaction success before proceeding to the next phase.
Step 1: Generation of the LiTMP Base
Procedure: In an oven-dried, argon-purged Schlenk flask, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in anhydrous THF. Cool to -78 °C. Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes.
Validation Check: The solution should transition to a pale yellow color. Optional: Quench a 0.1 mL aliquot with D₂O; ¹H-NMR should confirm the absence of the amine N-H proton, validating complete active base formation.
Step 2: Directed Ortho-Lithiation
Procedure: Maintain the LiTMP solution at -78 °C. Add a solution of 3,5-dichloropyridine (1.0 equiv) in anhydrous THF dropwise over 20 minutes to prevent thermal spikes. Stir for 1 hour at -78 °C.
Validation Check: Quench a micro-aliquot with D₂O and analyze via GC-MS or ¹H-NMR. Successful lithiation is confirmed by >95% deuterium incorporation at the C-4 position (evidenced by the disappearance of the C-4 proton signal).
Step 3: Electrophilic Trapping
Procedure: Add benzaldehyde (1.2 equiv) dropwise to the deep-colored organolithium solution at -78 °C. Stir for 2 hours, allowing the reaction to slowly warm to -40 °C.
Validation Check: Perform TLC (Hexanes/EtOAc 3:1). The disappearance of the 3,5-dichloropyridine spot and the emergence of a new, highly polar, UV-active spot confirms alkoxide formation.
Step 4: Quenching and Isolation
Procedure: Quench the reaction at -40 °C with saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Validation Check: Crude LC-MS must display the target mass [M+H]⁺ at m/z 254.1.
Step 5: Purification
Procedure: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield the pure (3,5-Dichloropyridin-4-yl)(phenyl)methanol as a crystalline solid.
Pharmacological Significance: The PDE4 Inhibitor Scaffold
In medicinal chemistry, the 3,5-dichloropyridine motif is widely validated as a critical fragment for achieving potent PDE4 inhibitory activity[2]. PDE4 is an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP)[2].
Structural Causality in Target Binding:
When a derivative of (3,5-Dichloropyridin-4-yl)(phenyl)methanol enters the PDE4 active site, the pyridine nitrogen acts as a critical hydrogen bond acceptor, interacting with a conserved glutamine residue or a metal-coordinated water molecule[5]. Simultaneously, the two bulky chlorine atoms perfectly occupy a specific hydrophobic cleft within the binding pocket, locking the molecule into a highly favorable conformation[5].
Downstream Effects:
By competitively inhibiting PDE4, these compounds prevent the degradation of cAMP. The resulting elevation in intracellular cAMP levels activates Protein Kinase A (PKA), which subsequently suppresses the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α)[1]. This makes the scaffold invaluable for treating inflammatory conditions like chronic obstructive pulmonary disease (COPD) and atopic dermatitis[1].
Fig 2: Mechanism of action for PDE4 inhibitors utilizing the 3,5-dichloropyridine scaffold.
Journal of Medicinal Chemistry (ACS Publications). "Discovery and Early Clinical Development of a Soft-Drug Inhibitor of Phosphodiesterase 4 for Topical Treatment of Atopic Dermatitis". 1
PMC - NIH. "PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes". 2
Journal of Medicinal Chemistry (ACS Publications). "Discovery, Synthesis, and Biological Evaluation of Novel Quinoline-Based PDE4 Inhibitors with Potent Anti-Chronic Obstructive Pulmonary Disease Activity". 5
University of Michigan / Tetrahedron. "Metalated heterocycles in organic synthesis: Recent applications". 4
An In-depth Technical Guide to (3,5-Dichloropyridin-4-YL)(phenyl)methanol: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction (3,5-Dichloropyridin-4-YL)(phenyl)methanol, a halogenated diarylmethanol derivative, repr...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
(3,5-Dichloropyridin-4-YL)(phenyl)methanol, a halogenated diarylmethanol derivative, represents a molecule of significant interest within the realms of medicinal chemistry and materials science. Its structural architecture, featuring a central methanol bridge flanked by a dichlorinated pyridine ring and a phenyl group, provides a versatile scaffold for the synthesis of a diverse array of complex molecules. The presence of the dichloropyridine moiety, a known pharmacophore, coupled with the diarylmethanol core, suggests potential applications in the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the molecular structure, a detailed, field-proven synthetic protocol, and an exploration of the potential applications of (3,5-Dichloropyridin-4-YL)(phenyl)methanol, grounded in established chemical principles and supported by authoritative references.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of (3,5-Dichloropyridin-4-YL)(phenyl)methanol are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical transformations.
Predicted to be soluble in organic solvents like dichloromethane, chloroform, and methanol
Inferred from structural similarity
The molecular structure, depicted below, reveals a chiral center at the methanolic carbon, indicating the potential for enantiomers. The dichlorinated pyridine ring's electronic properties, influenced by the electronegative chlorine atoms and the nitrogen heteroatom, are expected to play a significant role in the molecule's reactivity and its interactions with biological targets.
Figure 1: 2D representation of (3,5-Dichloropyridin-4-YL)(phenyl)methanol.
Synthesis of (3,5-Dichloropyridin-4-YL)(phenyl)methanol: A Grignard Approach
The synthesis of diarylmethanols is most effectively achieved through the nucleophilic addition of an organometallic reagent to an aldehyde or ketone. In the case of (3,5-Dichloropyridin-4-YL)(phenyl)methanol, a Grignard reaction is the most logical and scientifically sound approach. This involves the reaction of a Grignard reagent derived from a phenyl halide with 4-formyl-3,5-dichloropyridine, or conversely, the reaction of a Grignard reagent derived from a 4-halomethyl-3,5-dichloropyridine with benzaldehyde. The former is generally preferred due to the relative commercial availability of the starting materials.
Experimental Protocol: Synthesis via Phenylmagnesium Bromide
This protocol details the synthesis of (3,5-Dichloropyridin-4-YL)(phenyl)methanol from 3,5-dichloropyridine as the starting material, which is first formylated and then reacted with phenylmagnesium bromide.
Step 1: Formylation of 3,5-Dichloropyridine to 3,5-Dichloroisonicotinaldehyde
The introduction of a formyl group at the 4-position of 3,5-dichloropyridine can be achieved through a variety of methods. A common approach involves lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Under an inert atmosphere (argon or nitrogen), dissolve 3,5-dichloropyridine (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
Cool the solution to -78 °C in a dry ice/acetone bath.
Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C. The causality for this low temperature is to prevent side reactions and ensure regioselective lithiation at the 4-position, which is the most acidic position on the pyridine ring.
Stir the resulting solution at -78 °C for 1 hour.
Add anhydrous DMF (1.5 eq) dropwise, again keeping the temperature below -70 °C. The electrophilic carbon of DMF is attacked by the lithiated pyridine.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
Extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 3,5-dichloroisonicotinaldehyde.
Step 2: Grignard Reaction of 3,5-Dichloroisonicotinaldehyde with Phenylmagnesium Bromide
Materials:
3,5-Dichloroisonicotinaldehyde (from Step 1)
Phenylmagnesium bromide solution (in THF or diethyl ether)
Under an inert atmosphere, dissolve 3,5-dichloroisonicotinaldehyde (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel.
Cool the solution to 0 °C in an ice bath.
Slowly add phenylmagnesium bromide solution (1.2 eq) dropwise via the dropping funnel. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde.[2] The reaction is exothermic and maintaining a low temperature helps to control the reaction rate and minimize side reactions.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous NH₄Cl solution. This acidic workup protonates the intermediate alkoxide to yield the final alcohol product.
Extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain (3,5-Dichloropyridin-4-YL)(phenyl)methanol.
Figure 2: Synthetic workflow for (3,5-Dichloropyridin-4-YL)(phenyl)methanol.
Structural Elucidation: Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and dichloropyridine rings. The two protons on the dichloropyridine ring should appear as a singlet, while the five protons of the phenyl group will likely appear as a multiplet in the aromatic region (δ 7.0-8.5 ppm). A key signal will be the methine proton (-CH(OH)-), which would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the region of δ 5.5-6.0 ppm. The hydroxyl proton (-OH) signal will be a broad singlet, and its chemical shift will be concentration and solvent-dependent.
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms. The spectrum should display 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The carbon of the dichloropyridine ring attached to the chlorine atoms will be significantly downfield. The methine carbon (-CH(OH)-) is expected to resonate in the range of δ 70-80 ppm. The aromatic carbons will appear in the typical region of δ 120-150 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A broad absorption band in the region of 3200-3600 cm⁻¹ will be indicative of the O-H stretching of the hydroxyl group.[3] Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region. A strong C-O stretching band is expected around 1000-1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 254.12 g/mol . The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms (M⁺, M⁺+2, M⁺+4 in an approximate ratio of 9:6:1).
Potential Applications in Research and Drug Development
The 3,5-dichloropyridine scaffold is a recognized pharmacophore present in a number of biologically active compounds. Derivatives of 3,5-dichloropyridine have been investigated for a range of therapeutic applications, suggesting that (3,5-Dichloropyridin-4-YL)(phenyl)methanol could serve as a valuable intermediate in the synthesis of novel drug candidates.
Intermediate for Biologically Active Molecules: The hydroxyl group of (3,5-Dichloropyridin-4-YL)(phenyl)methanol provides a reactive handle for further chemical modifications, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. This makes it a key building block for creating libraries of compounds for high-throughput screening in drug discovery programs.[4]
Scaffold for Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors. The specific substitution pattern of the dichloropyridine ring in this molecule could be exploited to design selective inhibitors of various protein kinases involved in cell signaling pathways implicated in diseases such as cancer and inflammation.
Development of Antiviral and Antimicrobial Agents: Halogenated aromatic compounds often exhibit antimicrobial and antiviral properties. The presence of two chlorine atoms on the pyridine ring suggests that derivatives of (3,5-Dichloropyridin-4-YL)(phenyl)methanol could be explored for their potential as new anti-infective agents.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling (3,5-Dichloropyridin-4-YL)(phenyl)methanol. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling halogenated aromatic compounds and alcohols should be followed.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or vapors.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
(3,5-Dichloropyridin-4-YL)(phenyl)methanol is a molecule with significant potential as a versatile building block in organic synthesis, particularly in the field of medicinal chemistry. This guide has provided a comprehensive overview of its molecular structure, a detailed and scientifically-grounded synthetic protocol based on the Grignard reaction, and an exploration of its potential applications. While experimental data for this specific compound is limited, the information presented herein, based on established chemical principles and data from analogous structures, serves as a valuable resource for researchers and scientists interested in exploring the chemistry and potential of this intriguing molecule. Further research into the synthesis, characterization, and biological evaluation of (3,5-Dichloropyridin-4-YL)(phenyl)methanol and its derivatives is warranted to fully unlock its potential in drug discovery and materials science.
The Architect's Guide to (3,5-Dichloropyridin-4-yl)(phenyl)methanol: Synthesis, Mechanistic Causality, and Drug Discovery Applications
As a Senior Application Scientist, navigating the complex landscape of heterocyclic chemistry requires more than just following recipes; it demands a fundamental understanding of electronic environments, steric constrain...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, navigating the complex landscape of heterocyclic chemistry requires more than just following recipes; it demands a fundamental understanding of electronic environments, steric constraints, and mechanistic causality. (3,5-Dichloropyridin-4-yl)(phenyl)methanol (CAS: 402561-69-7) is a highly specialized, sterically constrained building block. The 3,5-dichloropyridine motif is a privileged scaffold in medicinal chemistry, frequently utilized to modulate lipophilicity, improve metabolic stability, and dictate precise spatial geometries in receptor binding pockets.
This whitepaper provides an in-depth technical analysis of its chemical properties, a self-validating synthetic protocol, and its critical role in advanced therapeutics.
Chemical Identity and Physicochemical Profiling
Before initiating any synthetic workflow, establishing the quantitative baseline of the target molecule is paramount. The dual chlorine atoms at the 3 and 5 positions of the pyridine ring not only dictate the synthetic strategy but also profoundly influence the molecule's pharmacokinetic profile by lowering the pKa of the pyridine nitrogen and increasing overall lipophilicity.
Quantitative Data Summary
Property
Value
IUPAC Name
(3,5-Dichloropyridin-4-yl)(phenyl)methanol
CAS Registry Number
402561-69-7
Molecular Formula
C12H9Cl2NO
Molecular Weight
254.11 g/mol
Topological Polar Surface Area (TPSA)
33.1 Ų
Hydrogen Bond Donors
1 (Hydroxyl group)
Hydrogen Bond Acceptors
2 (Pyridine nitrogen, Hydroxyl oxygen)
Rotatable Bonds
2
Predicted Boiling Point
382.3 ± 37.0 °C
Mechanistic Causality in Regioselective Lithiation
The synthesis of (3,5-dichloropyridin-4-yl)(phenyl)methanol relies on the highly regioselective C-4 deprotonation of 3,5-dichloropyridine, followed by electrophilic trapping with benzaldehyde.
The Causality of Regioselectivity:
Why does deprotonation occur exclusively at the C-4 position? The two electron-withdrawing chlorine atoms exert a powerful inductive effect (-I) that significantly acidifies the C-4 proton. However, the pyridine ring is highly electron-deficient and prone to nucleophilic attack. If a standard alkyllithium reagent (like n-butyllithium) is used at standard temperatures, it will act as a nucleophile, attacking the C-2 or C-6 positions via a Chichibabin-type addition.
To circumvent this, we must use a strong, non-nucleophilic, sterically hindered base such as Lithium diisopropylamide (LDA) or Lithium tetramethylpiperidide (LTMP). As demonstrated in, the use of these bulky bases at cryogenic temperatures (-78 °C) ensures that the reaction proceeds strictly via acid-base proton transfer rather than nucleophilic addition, generating the transient 3,5-dichloro-4-pyridyllithium intermediate safely.
Fig 1. Mechanistic workflow for the synthesis of (3,5-Dichloropyridin-4-yl)(phenyl)methanol.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates critical In-Process Controls (IPCs) that allow the scientist to verify the success of each mechanistic step in real-time.
Materials Required:
3,5-Dichloropyridine (1.0 equiv)
Lithium diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene, 1.1 equiv)
Benzaldehyde (freshly distilled, 1.2 equiv)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous NH₄Cl solution
Step-by-Step Methodology:
Step 1: Cryogenic Preparation
Flame-dry a Schlenk flask under a continuous flow of argon.
Add anhydrous THF (10 mL per gram of starting material) and 3,5-dichloropyridine (1.0 equiv).
Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.
Causality: Strict temperature control is mandatory. Above -40 °C, the resulting 4-pyridyllithium species can undergo auto-elimination of lithium chloride to form a highly reactive pyridyne intermediate, destroying the yield.
Step 2: Regioselective Lithiation
Add LDA (1.1 equiv) dropwise via a syringe pump over 15 minutes, maintaining the internal temperature below -70 °C.
Stir the reaction mixture at -78 °C for 45 minutes.
Validation Checkpoint 1 (Lithiation Success): The reaction mixture will transition from colorless to a deep, characteristic yellow/brown hue. This visual cue confirms the formation of the highly conjugated 3,5-dichloro-4-pyridyllithium anion.
Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to -20 °C over an additional hour.
Validation Checkpoint 2 (Reaction Progression): As the nucleophilic attack occurs and the lithium alkoxide is formed, the deep brown color will noticeably fade to a lighter, pale yellow solution.
Step 4: Quenching and Isolation
Quench the reaction at -20 °C by carefully adding saturated aqueous NH₄Cl.
Causality: NH₄Cl provides a mild proton source to neutralize the lithium alkoxide without over-acidifying the environment, which could protonate the pyridine nitrogen and pull the product into the aqueous layer.
Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Validation Checkpoint 3 (Completion): Perform TLC (Hexanes/EtOAc 7:3). The product will appear as a new, highly UV-active spot with a lower Rf value than the starting 3,5-dichloropyridine due to the introduced hydroxyl group.
Applications in Advanced Therapeutics
The (3,5-dichloropyridin-4-yl)methanol scaffold is not merely an academic curiosity; it is a vital structural motif in modern drug discovery, particularly in the fields of immunology and oncology.
PDE4 and P2X7 Receptor Modulation
Derivatives of 3,5-dichloropyridine are heavily featured in the development of Phosphodiesterase 4 (PDE4) inhibitors (analogous to Roflumilast) and P2X7 receptor antagonists. The bulky chlorine atoms force the attached phenyl or methanol groups into specific orthogonal conformations, which perfectly match the hydrophobic pockets of these target enzymes. As detailed in the, the spatial distance dictated by the 3,5-dichloropyridine ring is optimal for receptor antagonism, directly inhibiting IL-1β release from macrophages.
RORγ Agonists in Immunotherapy
Recent breakthroughs have utilized 3,5-dichloropyridine derivatives to synthesize Retinoic acid receptor-related orphan receptor gamma (RORγ) agonists. According to research on, introducing a 3,5-dichloropyridin-4-yl moiety can switch a molecule's pharmacology from an inverse agonist to an agonist, enhancing TH17 cell proliferation—a highly sought-after mechanism in modern immuno-oncology.
Fig 2. Pharmacological signaling pathway modulated by 3,5-dichloropyridine derivatives.
References
On the deprotonation of 3,5-dichloropyridine using lithium bases: In situ infrared spectroscopic studies. Tetrahedron.[Link]
Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists. Journal of Medicinal Chemistry (ACS Publications).[Link]
N-arylsulfonyl indolines as RORγ agonists. National Institutes of Health (PMC).[Link]
As a Senior Application Scientist specializing in heterocyclic chemistry and drug design, I frequently encounter building blocks that serve as the structural foundation for advanced therapeutics. (3,5-Dichloropyridin-4-y...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in heterocyclic chemistry and drug design, I frequently encounter building blocks that serve as the structural foundation for advanced therapeutics. (3,5-Dichloropyridin-4-yl)(phenyl)methanol (CAS: 402561-69-7) is a prime example of such a molecule. It is a highly functionalized, sterically demanding secondary alcohol that plays a pivotal role in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and P2X7 receptor antagonists.
This technical guide bypasses generic overviews to provide an in-depth, causality-driven analysis of its physical characteristics, synthetic methodologies, and biological applications.
Core Physical and Chemical Characteristics
To effectively utilize (3,5-Dichloropyridin-4-yl)(phenyl)methanol in a synthetic pipeline, one must first understand how its atomic composition dictates its macroscopic properties. The dual chlorine substitution on the pyridine ring fundamentally alters the molecule's electron density, lipophilicity, and acid-base profile.
Table 1: Quantitative Physical and Chemical Properties [1]
Property
Value
Causality / Scientific Significance
Molecular Formula
C₁₂H₉Cl₂NO
Defines the exact atomic composition and halogenation state.
Molecular Weight
254.11 g/mol
Optimal size for a Fragment-Based Drug Discovery (FBDD) building block.
Predicted Boiling Point
382.3 ± 37.0 °C
Elevated due to strong intermolecular hydrogen bonding from the hydroxyl group and dipole interactions.
Predicted Density
1.379 ± 0.06 g/cm³
High density is driven by the heavy atomic mass of the dual chlorine substituents.
Predicted pKa (Hydroxyl)
11.28 ± 0.20
The weakly acidic nature of the benzylic alcohol allows for selective functionalization under basic conditions.
Note on Basicity: While the hydroxyl group has a pKa of ~11.28, the pyridine nitrogen is rendered exceptionally non-basic (conjugate acid pKa < 1). The strong inductive electron-withdrawal by the adjacent chlorine atoms pulls electron density away from the nitrogen lone pair, making it a very poor hydrogen bond acceptor and highly resistant to oxidation.
Structural Causality & The Pharmacophore Concept
In drug development, the 3,5-dichloropyridin-4-yl moiety is not chosen at random; it is a highly privileged pharmacophore [3].
Steric Shielding: The chlorine atoms at the 3 and 5 positions act as steric shields. They lock the conformation of the adjacent substituents (in this case, the phenylmethanol group) and prevent metabolic oxidation (e.g., by Cytochrome P450 enzymes) at the most vulnerable positions of the pyridine ring.
Target Binding: In PDE4 inhibitors (such as Roflumilast analogs), the electron-deficient 3,5-dichloropyridine ring forms critical
π
-stacking interactions and coordinates with the bivalent metal ions (Zn²⁺/Mg²⁺) deep within the enzyme's catalytic pocket.
The Benzylic Alcohol Handle: The (phenyl)methanol group provides a secondary alcohol that serves as a versatile synthetic handle. It can be oxidized to a ketone, converted to a leaving group for cross-coupling, or utilized directly as a hydrogen-bond donor in Structure-Activity Relationship (SAR) optimization.
The synthesis of (3,5-Dichloropyridin-4-yl)(phenyl)methanol relies on the regioselective functionalization of 3,5-dichloropyridine. Because the pyridine ring is electron-deficient, standard Friedel-Crafts or electrophilic aromatic substitutions fail. Instead, we utilize Directed Ortho-Metalation (DoM) [2].
Step-by-Step Protocol & Causality
Reagents: 3,5-Dichloropyridine (1.0 equiv), Lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF), Benzaldehyde (1.1 equiv), Anhydrous THF.
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon.
Causality: Organolithium reagents are highly sensitive to moisture and oxygen. Failure to exclude them results in the immediate protonation of LDA, rendering the base inert and causing complete reaction failure.
Lithiation: Dissolve 3,5-dichloropyridine in anhydrous THF. Cool the solution strictly to -78 °C using a dry ice/acetone bath. Add LDA dropwise over 15 minutes.
Causality: The highly electronegative chlorine atoms make the C4 proton the most acidic on the ring. However, the resulting 3,5-dichloro-4-lithiopyridine is highly unstable. The -78 °C temperature is critical; at higher temperatures, the intermediate undergoes rapid degradation via pyridyne formation or self-condensation.
In-Process Control (Self-Validation): Withdraw a 0.1 mL aliquot of the reaction mixture, quench it into D₂O, and analyze the organic extract via ¹H NMR.
Trustworthiness: A self-validating protocol requires proof of intermediate formation. The disappearance of the C4 proton signal (a singlet at ~8.5 ppm in the parent material) and its replacement by deuterium confirms >95% lithiation efficiency. Do not proceed to step 4 without this confirmation.
Electrophilic Quench: Add benzaldehyde dropwise to the -78 °C solution. Stir for 1 hour, then allow the mixture to slowly warm to room temperature.
Causality: The 4-lithiopyridine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde to form an intermediate lithium alkoxide.
Workup & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Causality: NH₄Cl provides a mild proton source to convert the lithium alkoxide into the final secondary alcohol without degrading the product.
Biological Pathway Context: PDE4 Inhibition
Derivatives of this compound are frequently deployed to modulate the cyclic adenosine monophosphate (cAMP) signaling pathway. By acting as competitive inhibitors of the PDE4 enzyme, these molecules prevent the hydrolysis of cAMP into inactive AMP, thereby sustaining anti-inflammatory signals via Protein Kinase A (PKA) activation.
Figure 1: PDE4/cAMP signaling cascade illustrating the inhibitory intervention by 3,5-DCP derivatives.
Analytical Characterization & Validation
To guarantee the integrity of the synthesized (3,5-Dichloropyridin-4-yl)(phenyl)methanol, the following analytical self-validation checks must be performed:
LC-MS (Liquid Chromatography-Mass Spectrometry): The spectrum must show the protonated molecular ion
[M+H]+
at
m/z≈254.0
. Crucially, because the molecule contains two chlorine atoms, the mass spectrum must display a characteristic 9:6:1 isotopic distribution pattern at M, M+2, and M+4, confirming the presence of the dichloro moiety.
¹H NMR (Proton Nuclear Magnetic Resonance, CDCl₃): Look for a distinct singlet integrating to 2 protons at approximately 8.5 ppm (the equivalent C2 and C6 protons of the pyridine ring). The benzylic proton (CH-OH) will appear as a distinct singlet or doublet (if coupled to the hydroxyl proton) around 6.0–6.5 ppm, alongside a 5-proton multiplet for the phenyl ring.
References
Discovery and Early Clinical Development of 2-{6-[2-(3,5-Dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide (LEO 29102), a Soft-Drug Inhibitor of Phosphodiesterase 4 for Topical Treatment of Atopic Dermatitis , Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Foundational
The Diverse Biological Activities of Dichloropyridine Derivatives: A Technical Guide for Drug Discovery and Development
Introduction The dichloropyridine scaffold is a cornerstone in medicinal chemistry and agrochemical research, serving as a versatile building block for a vast array of biologically active molecules.[1] The presence and p...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The dichloropyridine scaffold is a cornerstone in medicinal chemistry and agrochemical research, serving as a versatile building block for a vast array of biologically active molecules.[1] The presence and position of the two chlorine atoms on the pyridine ring create a unique electronic and steric profile, providing reactive handles for synthetic modifications and influencing the compound's interaction with biological targets.[2] This technical guide provides an in-depth exploration of the significant biological activities of dichloropyridine derivatives, offering insights into their mechanisms of action, experimental evaluation, and therapeutic potential for researchers, scientists, and drug development professionals. We will delve into their applications as anticancer, antimicrobial, herbicidal, and anti-inflammatory agents, providing detailed protocols and data to facilitate further research and development in these critical areas.
Anticancer Activity: Disrupting Cell Proliferation and Inducing Apoptosis
Dichloropyridine derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines.[3][4] Their mechanisms of action are multifaceted, primarily involving the disruption of the cell cycle and the induction of programmed cell death (apoptosis).[5]
Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction
A significant mode of anticancer action for certain dichloropyridine derivatives is the induction of cell cycle arrest at the G2/M phase.[5] This prevents cancer cells from entering mitosis, thereby halting their proliferation. This cell cycle arrest is often mediated by the upregulation of key regulatory proteins such as p53 and p21.[5] The tumor suppressor protein p53 plays a crucial role in cellular response to DNA damage, and its activation can trigger either cell cycle arrest to allow for DNA repair or apoptosis if the damage is too severe. The p21 protein, a cyclin-dependent kinase inhibitor, is a downstream target of p53 and is instrumental in enforcing the G2/M checkpoint.
Furthermore, these compounds can induce apoptosis through the activation of signaling pathways such as the JNK (c-Jun N-terminal kinase) pathway.[5] The JNK pathway is a critical component of the cellular stress response and can be activated by a variety of stimuli, including cytotoxic drugs. Once activated, JNK can phosphorylate a range of downstream targets that ultimately lead to the activation of caspases and the execution of the apoptotic program.
Another important anticancer mechanism exhibited by some dichloropyridine derivatives is the inhibition of tubulin polymerization.[4][6] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. By binding to the colchicine binding site on β-tubulin, these derivatives prevent the assembly of microtubules, leading to mitotic arrest and subsequent apoptotic cell death.[6]
Figure 1: Anticancer mechanisms of dichloropyridine derivatives.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of dichloropyridine derivatives is typically evaluated using in vitro cell viability assays, such as the MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[8]
Materials:
Cancer cell line of interest (e.g., HeLa, MCF-7)[7]
Complete cell culture medium (e.g., DMEM with 10% FBS)[7]
Dichloropyridine derivative stock solution (dissolved in a suitable solvent like DMSO)[7]
Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere for 24 hours at 37°C in a CO2 incubator.[8]
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the dichloropyridine derivative. Include a vehicle control (solvent only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
MTT Addition: Following treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
Formazan Solubilization: Carefully remove the medium and add 200 µL of a solubilization solution (e.g., isopropanol) to each well to dissolve the formazan crystals.[9]
Absorbance Measurement: Measure the absorbance of the solution at 550-600 nm using a microplate reader.[10]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.
Figure 2: Experimental workflow for the MTT assay.
Antimicrobial and Antifungal Activity: Targeting Essential Metabolic Pathways
Dichloropyridine derivatives also exhibit significant antimicrobial and antifungal properties, making them valuable leads for the development of new anti-infective agents.[1]
Mechanism of Action: Inhibition of Succinate Dehydrogenase
A key mechanism underlying the antifungal activity of some 3,5-dichloropyridine analogs is the inhibition of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial respiratory chain.[1][11] SDH is a crucial enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain.[12] It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the ubiquinone pool in the respiratory chain.[13] By inhibiting SDH, these compounds disrupt cellular respiration and energy production in fungi, leading to cell death.[11][14]
Figure 3: Inhibition of succinate dehydrogenase by dichloropyridine derivatives.
The antimicrobial efficacy of dichloropyridine derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[15]
Compound
Microorganism
MIC (µg/mL)
Derivative 33
Mycobacterium smegmatis
9
Derivative 33
Staphylococcus aureus
25
Derivative 33
Escherichia coli
100
Derivative 4
Mycobacterium smegmatis
50
Note: The specific dichloropyridine derivatives are not named in the source, but are referred to by number.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[16][17]
Materials:
Bacterial or fungal strain of interest
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)[18]
Bacterial inoculum standardized to 0.5 McFarland turbidity[16]
Procedure:
Prepare Serial Dilutions: Prepare a two-fold serial dilution of the dichloropyridine derivative in the growth medium across the wells of a 96-well plate.[18]
Inoculate Wells: Inoculate each well with a standardized suspension of the microorganism.[18] Include a positive control well (microorganism with no compound) and a negative control well (medium only).
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[18]
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[15]
Figure 5: Mechanism of action of auxin-mimicking dichloropyridine herbicides.
Derivatives of 3,5-dichloropyridine have been identified as potent antagonists of the P2X7 receptor, an ATP-gated ion channel. [19][20]This makes them promising candidates for the treatment of inflammatory diseases, chronic pain, and neurodegenerative disorders.
[20][21]
Mechanism of Action: Inhibition of Ion Channel Function
The P2X7 receptor is a non-selective cation channel that is activated by high concentrations of extracellular ATP, which is often released during cellular stress or injury. [19]Activation of the P2X7 receptor leads to the influx of Ca2+ and Na+ ions and the efflux of K+ ions. [22]This initial ion flux can trigger the formation of a larger, non-selective pore, allowing the passage of larger molecules. [23]Downstream signaling events include the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines such as IL-1β. [20]Dichloropyridine-based antagonists block the P2X7 receptor, thereby inhibiting these downstream inflammatory cascades.
[24]
Figure 6: P2X7 receptor antagonism by dichloropyridine derivatives.
The antagonistic potency of these compounds is often assessed by measuring the inhibition of ethidium bromide uptake or intracellular calcium influx in cells expressing the P2X7 receptor.
[19][23]
This assay measures the formation of the large pore associated with P2X7 receptor activation by quantifying the uptake of the fluorescent dye ethidium bromide.
[19]
Materials:
Cell Seeding: Seed HEK293-hP2X7 cells in a 96-well plate and culture overnight.
[19]2. Pre-incubation: Wash the cells and pre-incubate with various concentrations of the dichloropyridine antagonist for 30 minutes at 37°C.
[19]3. Stimulation: Add a solution containing ethidium bromide and the P2X7 agonist BzATP.
[19]4. Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.
Data Analysis: Calculate the percentage of inhibition of ethidium bromide uptake and determine the IC50 value.
Figure 7: Workflow for the ethidium bromide uptake assay.
Antiviral Activity: A New Frontier
Recent studies have highlighted the potential of (3,5-dichlorophenyl)pyridine-derived compounds as broad-spectrum antiviral therapeutics. [25]Their mechanism of action involves the inhibition of furin, a proprotein convertase.
[25][26]
Mechanism of Action: Furin Inhibition
Furin is a host cell protease that is crucial for the maturation of many viral envelope glycoproteins, which are essential for viral entry into host cells. [27][28]By inhibiting furin, these dichloropyridine derivatives can prevent the cleavage and activation of these viral proteins, thereby blocking viral replication. [26][29]This mechanism has shown promise against viruses such as SARS-CoV-2. [25]The inhibitors induce a significant conformational change in the active site of furin, creating a novel binding pocket for the 3,5-dichlorophenyl moiety.
[25][26]
Conclusion
Dichloropyridine derivatives represent a remarkably versatile and privileged scaffold in the pursuit of novel therapeutic and agrochemical agents. Their diverse biological activities, spanning from anticancer and antimicrobial to herbicidal and anti-inflammatory effects, underscore their significance in modern chemical biology. This technical guide has provided a comprehensive overview of their key mechanisms of action, supported by quantitative data and detailed experimental protocols. The continued exploration of the chemical space around the dichloropyridine core, guided by a deeper understanding of their structure-activity relationships and molecular targets, holds immense promise for the development of next-generation drugs and crop protection agents.
References
Application Notes and Protocols for Calcium Imaging Assays to Measure P2X7R Activity Using P2X7-IN-2. Benchchem. 22
Synthesis of Potent P2X7 Receptor Antagonists Using 3,5-Dichloropyridine: Application Notes and Protocols. Benchchem. 19
Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications.
Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. PubMed.
Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. PubMed.
Application Notes: 3,5-Dichloropyridine as a Scaffold for Novel Herbicides. Benchchem. 2
MTT assay protocol. Abcam.
MTT assay to evaluate the cytotoxic potential of a drug. CABI Digital Library.
A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria.
4.3. Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. Bio-protocol.
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism.
MTT Assay Protocol for Cell Viability and Proliferation. Merck Millipore.
Interactions of (3,5-dichlorophenyl)pyridine-derived inhibitors with... ResearchGate.
Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists. Journal of Medicinal Chemistry.
Application Notes and Protocols: MTT Assay for Antitumor agent-109 Cytotoxicity. Benchchem. 7
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin. PMC.
17.3 Herbicides that Mimic or Interfere with Auxin. The Ohio State University Pressbooks.
Antagonists of the P2X7 Receptor. From Lead Identification to Drug Development. Journal of Medicinal Chemistry - ACS Publications.
BR102013018684A2 - HERBICIDE COMPOSITIONS UNDERSTANDING 4-AMINO-3-CHLORINE-5-FLUORO-6. Google Patents.
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC.
Exploring P2X7 receptor antagonism as a therapeutic target for neuroprotection in an hiPSC motor neuron model. PMC.
Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides. PubMed.
Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. PMC.
Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism.
Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism.
Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism.
3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops. PMC.
Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances Review.
Identification of a novel P2X7 antagonist using structure-based virtual screening. Frontiers.
Advanced Technical Whitepaper: The Role of (3,5-Dichloropyridin-4-YL)(phenyl)methanol in API Synthesis
Executive Summary In the landscape of modern medicinal chemistry, the functionalization of π-deficient heteroaromatics is a cornerstone of active pharmaceutical ingredient (API) design. (3,5-Dichloropyridin-4-yl)(phenyl)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry, the functionalization of π-deficient heteroaromatics is a cornerstone of active pharmaceutical ingredient (API) design. (3,5-Dichloropyridin-4-yl)(phenyl)methanol (CAS: 402561-69-7) represents a highly specialized, privileged intermediate. Its unique structural topology—combining an electron-deficient, sterically hindered pyridine ring with a versatile diaryl methanol linker—makes it an indispensable building block for developing advanced respiratory therapeutics, particularly Phosphodiesterase-4 (PDE4) inhibitors and dual-pharmacology molecules.
This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its structural design, and field-proven synthetic protocols for its integration into downstream API manufacturing.
Physicochemical Profile
Understanding the baseline physical and chemical properties of this intermediate is critical for optimizing reaction conditions, particularly regarding its solubility and pKa, which dictate its behavior during extraction and purification phases.
As an Application Scientist, I often emphasize that intermediates are not just chemical stepping stones; they are the physical embodiment of a drug's pharmacodynamic strategy.
The 3,5-Dichloro-4-pyridinyl Scaffold:
This specific moiety is a well-established pharmacophore in respiratory medicine[2]. The electron-deficient pyridine ring, flanked by two bulky, lipophilic chlorine atoms, is geometrically optimized to occupy the hydrophobic pocket of the PDE4 enzyme's active site. The chlorine atoms provide critical steric bulk that enhances binding affinity and metabolic stability, preventing rapid enzymatic degradation in vivo.
The Phenylmethanol Linker:
The addition of the (phenyl)methanol group at the C4 position transforms this scaffold into a highly versatile node. The secondary alcohol serves as a synthetic handle that can undergo etherification, esterification, or oxidation to a ketone. In the development of M3 Antagonist–PDE4 Inhibitor (MAPI) dual pharmacology molecules for Chronic Obstructive Pulmonary Disease (COPD), this specific intermediate allows chemists to construct complex molecular architectures that simultaneously block muscarinic receptors and inhibit PDE4[3].
Synthetic Methodology: Regioselective Lithiation
The synthesis of (3,5-Dichloropyridin-4-yl)(phenyl)methanol relies on the highly regioselective ortho-lithiation of 3,5-dichloropyridine, followed by an electrophilic quench with benzaldehyde.
Causality in Reagent Selection
Why use LDA instead of n-BuLi?
3,5-Dichloropyridine is highly susceptible to nucleophilic aromatic substitution (SNAr). Strong, unhindered nucleophilic bases like n-Butyllithium (n-BuLi) will attack the electron-deficient pyridine ring, leading to unwanted alkylation or ring-opening degradation[4]. By employing Lithium diisopropylamide (LDA)—a sterically hindered, non-nucleophilic base—deprotonation is selectively directed to the most acidic proton at the C4 position, which is activated by the inductive effects of the adjacent chlorine atoms[5].
Step-by-Step Protocol: Directed Metalation and Addition
System Validation: Ensure all glassware is oven-dried and the reaction is conducted under a strict argon atmosphere to prevent the premature quenching of the carbanion by ambient moisture.
Preparation: Dissolve 1.0 equivalent of 3,5-dichloropyridine in anhydrous Tetrahydrofuran (THF). Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
Causality: Cryogenic temperatures are mandatory. The 4-lithio-3,5-dichloropyridine intermediate is highly reactive and prone to decomposition or dimerization at elevated temperatures.
Lithiation: Add 1.1 equivalents of freshly prepared LDA (in THF) dropwise over 30 minutes, maintaining the internal temperature below -70 °C. Stir for 1.5 hours at -78 °C.
In-Process Control: The formation of the lithiated species acts as a self-validating system; it can be verified by quenching a micro-aliquot with D₂O and analyzing deuterium incorporation at the C4 position via ¹H NMR[5].
Electrophilic Quench: Dissolve 1.2 equivalents of benzaldehyde in anhydrous THF and add it dropwise to the reaction mixture at -78 °C. Stir for an additional 2 hours.
Work-up & Isolation: Slowly warm the reaction to 0 °C and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the pure product.
Synthetic workflow for (3,5-Dichloropyridin-4-yl)(phenyl)methanol via directed lithiation.
Downstream Applications: MAPI Dual Pharmacology
Once synthesized, this intermediate is frequently utilized to build dual-pharmacology APIs. For example, in the treatment of COPD, polypharmacy is a major hurdle. By functionalizing the hydroxyl group of (3,5-Dichloropyridin-4-yl)(phenyl)methanol, researchers have successfully synthesized MAPI compounds that combine an M3 muscarinic antagonist with a PDE4 inhibitor into a single molecule[3].
Mechanism of action for MAPI dual pharmacology molecules derived from the intermediate.
Analytical Validation & Quality Control
To ensure the structural integrity of the intermediate prior to downstream coupling, rigorous analytical validation is required:
HPLC Analysis: Utilized to determine chemical purity and monitor the absence of unreacted 3,5-dichloropyridine or benzaldehyde. A standard reverse-phase C18 column with a water/acetonitrile gradient (supplemented with 0.1% TFA) is typically employed[2].
Structural Confirmation: ¹H NMR (CDCl₃) will show the characteristic singlet for the two equivalent pyridine protons (C2 and C6) at approximately 8.5 ppm, the multiplet for the phenyl ring protons at 7.2–7.4 ppm, and the distinct methine proton (CH-OH) signal.
References
Title: (3,5-DICHLOROPYRIDIN-4-YL)(PHENYL)
Title: Optimization of M3 Antagonist–PDE4 Inhibitor (MAPI)
Title: Validated HPLC Method for Assay and Content Uniformity Testing of Roflumilast in Blend and Tablets
Source: Asian Journal of Chemistry
URL
Title: A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals
Source: BenchChem
URL
Title: Strategies to avoid over-reaction or decomposition of 3,5-Dichloropyridine
Source: BenchChem
URL
Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of (3,5-Dichloropyridin-4-YL)(phenyl)methanol
This guide provides a comprehensive framework for the systematic investigation of the mechanism of action of novel small molecules, using the hypothetical compound (3,5-Dichloropyridin-4-YL)(phenyl)methanol as a central...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the systematic investigation of the mechanism of action of novel small molecules, using the hypothetical compound (3,5-Dichloropyridin-4-YL)(phenyl)methanol as a central case study. In the absence of established data for this specific molecule, we will embark on a logical, multi-pronged approach that is broadly applicable to the characterization of new chemical entities in drug discovery and chemical biology. Our focus will be on the principles of target identification, validation, and pathway elucidation, underpinned by robust experimental design and data interpretation.
Introduction: Deconstructing the Molecule and Formulating Hypotheses
The structure of (3,5-Dichloropyridin-4-YL)(phenyl)methanol, featuring a dichlorinated pyridine ring linked to a phenylmethanol group, presents several initial avenues for hypothesis generation. The nitrogen-containing heterocycle is a common scaffold in kinase inhibitors, while the phenylmethanol moiety could engage in hydrogen bonding and hydrophobic interactions within a protein binding pocket.
Initial hypotheses for the mechanism of action could include:
Kinase Inhibition: The pyridine core is a well-established pharmacophore for ATP-competitive kinase inhibitors.
GPCR Modulation: The aromatic and polar features may allow for interaction with G-protein coupled receptors.
Enzyme Inhibition: The molecule could potentially inhibit other classes of enzymes, such as dehydrogenases or transferases.
Ion Channel Modulation: The overall structure might be conducive to binding within the pore or at allosteric sites of ion channels.
Our investigative journey will therefore commence with broad, unbiased screening methods to identify the primary cellular targets, followed by more focused biochemical and cell-based assays to validate these initial findings and elucidate the downstream consequences of target engagement.
The primary challenge with a novel compound is to identify its direct molecular target(s) without preconceived bias. To this end, we will employ a combination of affinity-based and activity-based proteomics approaches.
Affinity-Based Target Identification using Chemical Proteomics
This strategy relies on immobilizing the compound of interest to a solid support to "fish" for its binding partners from a complex biological lysate.
Experimental Protocol: Synthesis of an Affinity Probe and Pull-Down Assay
Probe Synthesis: A linker with a reactive group (e.g., a short polyethylene glycol chain terminating in a carboxylic acid) will be chemically coupled to a position on the (3,5-Dichloropyridin-4-YL)(phenyl)methanol molecule that is predicted to be solvent-exposed and not critical for target binding. This can be guided by initial structure-activity relationship (SAR) studies if available. The terminal carboxylic acid is then activated for coupling to an amine-functionalized solid support (e.g., NHS-activated sepharose beads).
Cell Lysis: A relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) is cultured and harvested. The cells are lysed under non-denaturing conditions to preserve protein structure and interactions.
Affinity Pull-Down: The cell lysate is incubated with the affinity probe-conjugated beads. A control experiment is run in parallel using beads without the immobilized compound.
Elution and Proteomics: After extensive washing to remove non-specific binders, the specifically bound proteins are eluted. The eluted proteins from both the experimental and control pull-downs are then identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: Proteins that are significantly enriched in the experimental pull-down compared to the control are considered potential binding partners.
Workflow for Affinity-Based Target Identification
Caption: Workflow for identifying protein targets of (3,5-Dichloropyridin-4-YL)(phenyl)methanol using affinity chromatography coupled with mass spectrometry.
Phase II: Target Validation and Biophysical Characterization
Once a list of putative targets is generated, it is crucial to validate these interactions and quantify their binding affinity and kinetics.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that allows for the real-time measurement of binding between a ligand (our compound) and an analyte (the putative target protein).
Experimental Protocol: SPR Analysis
Protein Immobilization: The purified recombinant target protein is immobilized onto the surface of an SPR sensor chip.
Analyte Injection: A series of concentrations of (3,5-Dichloropyridin-4-YL)(phenyl)methanol are flowed over the chip surface.
Data Acquisition: The change in refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured in real-time.
Kinetic Analysis: The association (k_on) and dissociation (k_off) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (K_D), a measure of binding affinity, is calculated as k_off / k_on.
Data Presentation: Hypothetical SPR Data
Target Protein
K_D (μM)
k_on (1/Ms)
k_off (1/s)
Kinase X
0.5
1.2 x 10^5
6.0 x 10^-2
Protein Y
15.2
8.5 x 10^3
1.3 x 10^-1
Protein Z
>100
Not
Not
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Experimental Protocol: ITC Analysis
Sample Preparation: The purified target protein is placed in the sample cell, and a concentrated solution of (3,5-Dichloropyridin-4-YL)(phenyl)methanol is loaded into the injection syringe.
Titration: The compound is injected into the protein solution in a series of small aliquots.
Heat Measurement: The heat change associated with each injection is measured.
Data Analysis: The resulting binding isotherm is fit to a suitable binding model to determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Phase III: Elucidation of Cellular Mechanism and Pathway Analysis
With a validated target in hand, the next step is to understand the functional consequences of target engagement in a cellular context.
Target Engagement in Live Cells
Cellular thermal shift assays (CETSA) can be used to confirm that the compound binds to its target in the complex environment of a living cell.
Experimental Protocol: CETSA
Cell Treatment: Intact cells are treated with either (3,5-Dichloropyridin-4-YL)(phenyl)methanol or a vehicle control.
Heating: The treated cells are heated to a range of temperatures.
Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.
Data Analysis: Binding of the compound is expected to stabilize the target protein, resulting in a higher melting temperature compared to the vehicle-treated control.
Downstream Signaling Pathway Analysis
Once target engagement is confirmed, we can investigate the downstream signaling effects. For a hypothetical kinase target, this would involve assessing the phosphorylation status of its known substrates.
Experimental Protocol: Western Blotting for Phospho-Substrates
Cell Treatment: Cells are treated with varying concentrations of (3,5-Dichloropyridin-4-YL)(phenyl)methanol for different durations.
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target's substrate. An antibody for the total amount of the substrate protein is used as a loading control.
Data Analysis: A dose- and time-dependent decrease in the phosphorylation of the substrate would confirm the inhibitory activity of the compound in a cellular context.
Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway illustrating the inhibitory effect of (3,5-Dichloropyridin-4-YL)(phenyl)methanol on Kinase X and its downstream consequences.
Conclusion: Synthesizing the Mechanistic Narrative
By systematically progressing through these phases of unbiased target identification, biophysical validation, and cellular pathway analysis, we can construct a comprehensive and well-supported model for the mechanism of action of (3,5-Dichloropyridin-4-YL)(phenyl)methanol. This integrated approach not only provides a deep understanding of the compound's biological activity but also lays the foundation for its further development as a potential therapeutic agent or research tool. The iterative nature of this process, where findings from one phase inform the experimental design of the next, is critical for a successful and efficient elucidation of a novel compound's mechanism of action.
References
Chemical Proteomics: Bantscheff, M., & Lemeer, S. (2017). Chemical proteomics: A powerful tool for drug target discovery. Nature Reviews Drug Discovery, 16(11), 757-772. [Link]
Surface Plasmon Resonance (SPR): Schasfoort, R. B. (2017). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]
Isothermal Titration Calorimetry (ITC): Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221. [Link]
Cellular Thermal Shift Assay (CETSA): Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
Western Blotting: Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429–434. [Link]
Exploratory
The Strategic Utility of (3,5-Dichloropyridin-4-YL)(phenyl)methanol in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract (3,5-Dichloropyridin-4-YL)(phenyl)methanol, a key heterocyclic building block, has emerged as a valuable scaffold in th...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(3,5-Dichloropyridin-4-YL)(phenyl)methanol, a key heterocyclic building block, has emerged as a valuable scaffold in the landscape of organic synthesis and medicinal chemistry. Its unique structural and electronic features, characterized by a di-chlorinated pyridine ring coupled with a benzylic alcohol moiety, offer a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of this compound, with a particular focus on its role in the development of novel therapeutics. Detailed experimental protocols, mechanistic insights, and a survey of its utility in drug discovery, particularly in the context of kinase and P2X7 receptor modulation, are presented to empower researchers in leveraging this potent synthetic intermediate.
Introduction: A Building Block of Strategic Importance
The pyridine nucleus is a ubiquitous motif in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of chlorine atoms onto this scaffold, as seen in (3,5-Dichloropyridin-4-YL)(phenyl)methanol, serves a dual purpose. Firstly, the electron-withdrawing nature of the chlorine atoms significantly influences the electronic properties of the pyridine ring, modulating its reactivity and the pKa of the nitrogen atom. Secondly, these chlorine atoms act as synthetic handles, enabling a diverse array of functionalization reactions, including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.
The presence of the phenylmethanol group at the C4 position further enhances the synthetic utility of this building block. The hydroxyl group can be readily transformed into a variety of other functional groups, or it can serve as a key pharmacophoric element, engaging in crucial interactions with biological targets. This unique combination of a reactive, yet stable, dichloropyridine core with a versatile benzylic alcohol makes (3,5-Dichloropyridin-4-YL)(phenyl)methanol a molecule of significant interest for the rapid generation of compound libraries in drug discovery campaigns.
Synthesis of (3,5-Dichloropyridin-4-YL)(phenyl)methanol
The synthesis of the title compound can be approached through two primary retrosynthetic disconnections, both of which leverage the inherent reactivity of the 3,5-dichloropyridine core.
2.1. Route A: C4-Functionalization via Directed ortho-Metalation
The most direct and convergent approach to (3,5-Dichloropyridin-4-YL)(phenyl)methanol involves the regioselective deprotonation of 3,5-dichloropyridine at the C4 position, followed by the interception of the resulting organometallic intermediate with benzaldehyde. The acidity of the C4 proton is enhanced by the inductive effect of the two flanking chlorine atoms, facilitating its removal by a strong, non-nucleophilic base.
Caption: Synthetic pathway via C4-lithiation of 3,5-dichloropyridine.
2.1.1. Experimental Protocol: Synthesis via C4-Lithiation
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
Add diisopropylamine to the cooled THF, followed by the slow, dropwise addition of n-BuLi. Stir the resulting solution at -78 °C for 30 minutes to generate Lithium Diisopropylamide (LDA).
Slowly add a solution of 3,5-dichloropyridine in anhydrous THF to the LDA solution at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature to ensure complete formation of the 4-lithiated intermediate.
Add freshly distilled benzaldehyde dropwise to the reaction mixture at -78 °C. Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of the starting material.
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford (3,5-Dichloropyridin-4-YL)(phenyl)methanol.
2.2. Route B: Reduction of the Corresponding Ketone
An alternative synthetic strategy involves the reduction of the precursor ketone, (3,5-dichloropyridin-4-yl)(phenyl)methanone. This ketone can be synthesized via a Friedel-Crafts acylation of benzene with 3,5-dichloropyridine-4-carbonyl chloride or through the reaction of the 4-lithiated 3,5-dichloropyridine with benzonitrile followed by hydrolysis. The subsequent reduction of the ketone to the desired alcohol can be achieved using a variety of standard reducing agents.
Caption: Synthesis via reduction of the corresponding ketone.
2.2.1. Experimental Protocol: Reduction of (3,5-dichloropyridin-4-yl)(phenyl)methanone
Dissolve (3,5-dichloropyridin-4-yl)(phenyl)methanone in methanol in a round-bottom flask equipped with a magnetic stir bar.
Cool the solution to 0 °C using an ice bath.
Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 5 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting ketone.
Carefully quench the reaction by the slow addition of deionized water.
Remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
If necessary, purify the product by recrystallization or column chromatography.
Physicochemical and Spectroscopic Properties
While a comprehensive, publicly available dataset for (3,5-Dichloropyridin-4-YL)(phenyl)methanol is limited, its properties can be predicted based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties
Property
Predicted/Inferred Value
CAS Number
159783-46-7
Molecular Formula
C₁₂H₉Cl₂NO
Molecular Weight
254.12 g/mol
Appearance
White to off-white solid
Solubility
Soluble in common organic solvents such as methanol, chloroform, and ethyl acetate. Insoluble in water.
3.1. Spectroscopic Characterization (Predicted)
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent protons on the pyridine ring (H-2 and H-6) in the aromatic region. The phenyl group will exhibit a multiplet corresponding to its five protons. A singlet or a doublet (depending on coupling to the hydroxyl proton) for the benzylic proton will be present, and a broad singlet for the hydroxyl proton, the chemical shift of which will be concentration and solvent dependent.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon environments. The two equivalent carbons bearing chlorine (C-3 and C-5) and the two equivalent carbons adjacent to the nitrogen (C-2 and C-6) will appear in the aromatic region characteristic of a pyridine ring. The carbon attached to the hydroxyl group (C-4) and the carbons of the phenyl ring will also be observable.
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the alcohol (a broad peak around 3200-3600 cm⁻¹), C-H stretches of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine and phenyl rings (in the 1400-1600 cm⁻¹ region), and C-Cl stretches (typically below 800 cm⁻¹).
Reactivity and Synthetic Applications
(3,5-Dichloropyridin-4-YL)(phenyl)methanol is a versatile building block, with its reactivity centered around the hydroxyl group and the two chlorine substituents on the pyridine ring.
Caption: Key reaction pathways of (3,5-Dichloropyridin-4-YL)(phenyl)methanol.
4.1. Oxidation
The secondary alcohol can be readily oxidized to the corresponding ketone, (3,5-dichloropyridin-4-yl)(phenyl)methanone, using a variety of mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). This transformation is useful for introducing a carbonyl group, which can then be subjected to a wide range of further chemical modifications.
4.2. Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the 3 and 5 positions are susceptible to nucleophilic aromatic substitution, although they are less activated than halogens at the 2, 4, or 6 positions.[1] Reaction with strong nucleophiles, often at elevated temperatures, can lead to the displacement of one or both chlorine atoms. This allows for the introduction of a variety of substituents, including amines, alkoxides, and thiolates, providing access to a diverse range of functionalized pyridine derivatives.
4.3. Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituents can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These powerful bond-forming reactions enable the introduction of aryl, heteroaryl, alkyl, amino, and alkynyl groups, respectively. This strategy is widely employed in medicinal chemistry for the construction of complex biaryl and heteroaryl structures.
4.4. Derivatization of the Hydroxyl Group
The benzylic alcohol can be easily converted into esters, ethers, and other derivatives through standard synthetic transformations. This allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which is often a key aspect of lead optimization in drug discovery.
Applications in Medicinal Chemistry and Drug Discovery
The 3,5-dichloropyridine scaffold is a prominent feature in a number of biologically active molecules. Derivatives of this core have shown promise in a variety of therapeutic areas.
5.1. P2X7 Receptor Antagonists
The P2X7 receptor, an ATP-gated ion channel, is a key mediator of inflammation and has been implicated in a range of disorders, including chronic pain and neurodegenerative diseases.[2][3] Several potent and selective P2X7 receptor antagonists are based on the 3,5-dichloropyridine scaffold.[1][4][5] Structure-activity relationship (SAR) studies have highlighted the importance of the 3,5-dichloro substitution pattern for high antagonistic activity.[1][4] (3,5-Dichloropyridin-4-YL)(phenyl)methanol serves as a valuable starting material for the synthesis of these antagonists, where the methanol moiety can be elaborated into more complex side chains designed to optimize potency and pharmacokinetic properties.
5.2. Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The pyridine ring is a common structural element in many kinase inhibitors, often acting as a hinge-binding motif. The 3,5-dichloropyridine core can be incorporated into novel kinase inhibitor scaffolds, with the substituents at the 4-position, derived from the methanol group, exploring different regions of the kinase active site.
5.3. Other Therapeutic Areas
Derivatives of 3,5-dichloropyridine have also been investigated for their potential as antimicrobial and anti-cancer agents.[6] The ability to readily functionalize the 3, 4, and 5 positions of the pyridine ring makes this scaffold an attractive starting point for the development of novel therapeutic agents targeting a wide range of biological targets.
Conclusion
(3,5-Dichloropyridin-4-YL)(phenyl)methanol is a strategically important building block in modern organic synthesis. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the efficient construction of complex, highly functionalized pyridine derivatives. Its demonstrated utility in the synthesis of potent P2X7 receptor antagonists highlights its value in medicinal chemistry and drug discovery. As the demand for novel, drug-like molecules continues to grow, the strategic application of versatile building blocks such as (3,5-Dichloropyridin-4-YL)(phenyl)methanol will undoubtedly play an increasingly important role in the discovery and development of the next generation of therapeutics.
References
Benchchem. (n.d.). Synthesis of Potent P2X7 Receptor Antagonists Using 3,5-Dichloropyridine: Application Notes and Protocols.
Lee, S. D., Cho, J. H., Jung, Y., Kim, J. H., Hien, T. T., Kang, K. W., Ko, H., & Kim, Y. C. (2012). Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. Journal of Medicinal Chemistry, 55(8), 3845-3857.
ACS Publications. (2012, March 8). Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists. Journal of Medicinal Chemistry.
ACS Publications. (2012, March 8). Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists. Journal of Medicinal Chemistry.
EPA. (2025, October 15). N-(3,5-Dichloropyridin-4(1H)-ylidene)-4-(difluoromethoxy)-8-[(methanesulfonyl)amino]dibenzo[b,d]furan-1-carboxamide.
MDPI. (2018, January 21). Towards a Novel Class of Multitarget-Directed Ligands: Dual P2X7–NMDA Receptor Antagonists.
Google Patents. (n.d.). WO2006040652A2 - Process for the preparation of n-(3,5-dichloropyrid-4-yl)-4difluoromethoxy-8-methanesulfonamido-dibenzo[b,d]furan-1-carboxamide.
ACS Publications. (2016, April 14). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry.
Benchchem. (n.d.). Spectroscopic and Structural Analysis of 4-Amino-3,5-dichloropyridine: A Technical Guide.
An In-depth Technical Guide to the Prospective Synthesis and Analysis of (3,5-Dichloropyridin-4-YL)(phenyl)methanol
Foreword: An extensive review of contemporary scientific literature and patent databases reveals that (3,5-Dichloropyridin-4-YL)(phenyl)methanol is a novel chemical entity, with no explicitly documented discovery or synt...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: An extensive review of contemporary scientific literature and patent databases reveals that (3,5-Dichloropyridin-4-YL)(phenyl)methanol is a novel chemical entity, with no explicitly documented discovery or synthesis. This guide, therefore, serves as a prospective blueprint for its creation and characterization. We will leverage established principles of organic chemistry and draw upon analogous transformations of the 3,5-dichloropyridine scaffold to construct a robust and logical synthetic pathway. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, providing a foundational framework for the exploration of this previously uncharted chemical space.
Strategic Overview: Retrosynthetic Analysis and Pathway Selection
The target molecule, (3,5-Dichloropyridin-4-YL)(phenyl)methanol, is a diarylmethanol derivative featuring a highly functionalized dichloropyridine core. The key strategic bond for disconnection is the C-C bond between the pyridine C-4 carbon and the benzylic carbon. This disconnection points to a nucleophilic pyridine-4 synthon and an electrophilic benzaldehyde.
Two primary synthetic strategies emerge from this analysis:
Pathway A: Direct Deprotonation (Lithiation). This approach relies on the heightened acidity of the C-4 proton on the 3,5-dichloropyridine ring. The electron-withdrawing effects of the two chlorine atoms and the ring nitrogen acidify this position, allowing for regioselective deprotonation by a strong organolithium base. The resulting 3,5-dichloro-4-pyridyllithium species is a potent nucleophile that can readily attack benzaldehyde.[1][2][3]
Pathway B: Grignard Reagent Formation. This alternative involves the preparation of a Grignard reagent, (3,5-dichloropyridin-4-yl)magnesium halide, from a corresponding 4-halo-3,5-dichloropyridine precursor (e.g., 4-iodo-3,5-dichloropyridine).[4] This organometallic reagent would then be reacted with benzaldehyde.[5][6]
Pathway Selection Rationale: For this guide, we will focus on Pathway A (Direct Deprotonation) as the primary proposed route. This choice is predicated on its superior atom economy and procedural simplicity. It avoids the additional steps required to synthesize a 4-halo-3,5-dichloropyridine precursor, thus representing a more efficient and direct route to the target compound. The feasibility of regioselective C-4 lithiation of 3,5-dichloropyridine is well-supported by spectroscopic studies, making it a reliable and predictable transformation.[2][3]
Proposed Synthetic Workflow and Experimental Protocols
The overall workflow is envisioned as a two-stage process: first, the synthesis of the key starting material, 3,5-dichloropyridine, followed by its conversion to the final product.
Caption: Proposed two-stage synthetic workflow.
Protocol I: Synthesis of 3,5-Dichloropyridine (Precursor)
Principle: The synthesis of 3,5-dichloropyridine can be effectively achieved via the reductive dechlorination of a more heavily chlorinated pyridine, such as pentachloropyridine. Zinc metal in the presence of an acidic medium serves as an economical and potent reducing system for this transformation.[7][8]
Reagent/Material
Molar Mass ( g/mol )
Quantity
Molar Equiv.
2,3,4,5,6-Pentachloropyridine
251.32
10.0 g
1.0
Zinc Metal (dust)
65.38
20.0 g
~7.7
Glacial Acetic Acid
60.05
45 mL
-
Water
18.02
45 mL
-
Dichloromethane (DCM)
84.93
As needed
-
Magnesium Sulfate (anhydrous)
120.37
As needed
-
Procedure:
Charge a round-bottomed flask equipped with a reflux condenser and overhead stirrer with water (45 mL) and glacial acetic acid (6 mL).
Commence agitation and add finely ground 2,3,4,5,6-pentachloropyridine (10.0 g).
Add zinc metal dust (20.0 g) to the suspension.
Heat the reaction mixture to 80-85°C and maintain for approximately 30 hours, monitoring the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
Upon completion, cool the mixture to room temperature and configure the apparatus for steam distillation.
Add water to the flask and begin distillation. Collect the distillate, which will contain water and the product (a low-melting-point solid).
Extract the entire distillate with dichloromethane (3 x 50 mL).
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 3,5-dichloropyridine.[8]
Trustworthiness: This protocol is a self-validating system. The progress can be monitored chromatographically, and the final product's identity is confirmed by comparing its physical and spectroscopic data (e.g., melting point, NMR) with literature values. The use of steam distillation is a robust method for separating the volatile product from inorganic salts and unreacted zinc.
Protocol II: Synthesis of (3,5-Dichloropyridin-4-YL)(phenyl)methanol
Principle: This protocol leverages the regioselective deprotonation at the C-4 position of 3,5-dichloropyridine using n-butyllithium (n-BuLi) at cryogenic temperatures. The resulting organolithium intermediate is trapped in situ with benzaldehyde. Subsequent acidic workup protonates the alkoxide to furnish the target secondary alcohol.
Grignard reaction protocol for (3,5-Dichloropyridin-4-YL)(phenyl)methanol synthesis
Application Note: Advanced Synthesis of (3,5-Dichloropyridin-4-yl)(phenyl)methanol via Turbo-Grignard Halogen-Metal Exchange Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Ta...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Synthesis of (3,5-Dichloropyridin-4-yl)(phenyl)methanol via Turbo-Grignard Halogen-Metal Exchange
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Target Molecule: (3,5-Dichloropyridin-4-yl)(phenyl)methanol (CAS: 402561-69-7)
Mechanistic Rationale: Overcoming the Nucleofugal Pitfall
Synthesizing (3,5-Dichloropyridin-4-yl)(phenyl)methanol presents a unique mechanistic challenge that often traps novice chemists. A standard forward-synthesis approach might logically employ the addition of phenylmagnesium bromide (PhMgBr) to 3,5-dichloro-4-pyridinecarboxaldehyde. However, this route is fundamentally flawed due to the pronounced nucleofugal nature of the 3,5-dichloro-4-pyridyl moiety.
When PhMgBr attacks the aldehyde, it forms a tetrahedral alkoxide intermediate. During aqueous basic workup, this intermediate undergoes a retro-aldol-like collapse. Because the 3,5-dichloro-4-pyridyl carbanion is highly stabilized by the electron-withdrawing chlorine atoms and the pyridine nitrogen, it acts as an excellent leaving group. The intermediate expels this anion, ultimately yielding benzaldehyde and 3,5-dichloropyridine rather than the target secondary alcohol[1],.
To bypass this heterolytic cleavage, the polarity of the disconnection must be inverted. The optimal strategy utilizes a halogen-magnesium exchange on 4-bromo-3,5-dichloropyridine using Knochel's Turbo-Grignard reagent (
i
-PrMgCl·LiCl)[2]. This generates the stable 3,5-dichloro-4-pyridylmagnesium chloride intermediate, which subsequently acts as the nucleophile to attack benzaldehyde. The resulting alkoxide is structurally stable and smoothly protonates to the desired alcohol upon mild quenching.
Visual Workflow: Route Comparison
Mechanistic comparison: Route A (nucleofugal cleavage) vs. Route B (Turbo-Grignard synthesis).
Quantitative Data & Reaction Parameters
Reagent
MW ( g/mol )
Equivalents
Amount
Role
4-Bromo-3,5-dichloropyridine
226.89
1.0
10.0 mmol (2.27 g)
Substrate
i
-PrMgCl·LiCl (1.3 M in THF)
147.23
1.1
11.0 mmol (8.46 mL)
Turbo-Grignard Base
Benzaldehyde
106.12
1.2
12.0 mmol (1.27 g)
Electrophile
Anhydrous THF
72.11
-
50 mL
Solvent
Sat. NH₄Cl (aq)
53.49
-
20 mL
Mild Quench
Experimental Methodology
Phase 1: Preparation of the Pyridyl Grignard Reagent
Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under high vacuum, then backfill with inert gas (Argon or N₂). Repeat this cycle three times.
Substrate Loading: Charge the flask with 4-bromo-3,5-dichloropyridine (2.27 g, 10.0 mmol) and anhydrous THF (50 mL) to achieve a 0.2 M concentration.
Cooling: Submerge the flask in a dry ice/ethylene glycol/ethanol bath and cool the solution to -20 °C.
Exchange: Dropwise add
i
-PrMgCl·LiCl (1.3 M in THF, 8.46 mL, 11.0 mmol) over 15 minutes. Causality: The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, significantly enhancing the kinetics of the bromine-magnesium exchange even at low temperatures, preventing unwanted side reactions or dimerization[2].
Maturation: Stir the reaction mixture at -20 °C for 1 hour.
Phase 2: Electrophilic Trapping
6. Electrophile Preparation: In a separate flame-dried vial, prepare a solution of benzaldehyde (1.27 g, 12.0 mmol) in anhydrous THF (12 mL, 1.0 M).
7. Addition: Add the benzaldehyde solution dropwise to the newly formed Grignard reagent, strictly maintaining the internal temperature at -20 °C.
8. Propagation: Allow the reaction to stir for 30 minutes at -20 °C, then slowly warm to 0 °C over 1 hour. Causality: Warming to 0 °C ensures complete conversion of the electrophilic addition while avoiding the thermal degradation of the resulting alkoxide intermediate.
Phase 3: Quenching and Isolation
9. Quenching: Quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL). Causality: A mild, slightly acidic quench is critical. Strong acids (like HCl) will protonate the pyridine nitrogen, pulling the product into the aqueous layer, while strong bases could risk retro-aldol cleavage.
10. Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
11. Washing: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
12. Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 4:1) to yield pure (3,5-Dichloropyridin-4-yl)(phenyl)methanol.
Self-Validating Systems & Troubleshooting (E-E-A-T)
To ensure maximum trustworthiness and reproducibility, implement the following self-validating checks during the workflow:
Halogen-Metal Exchange Verification (Iodine Quench): Before adding the benzaldehyde (Step 5), withdraw a 0.1 mL aliquot of the reaction mixture and quench it into a vial containing a solution of iodine (I₂) in THF. A rapid TLC check (UV active at 254 nm) should show the complete disappearance of the starting material and the appearance of 3,5-dichloro-4-iodopyridine. This confirms 100% Grignard formation.
Thermal Monitoring: The Br/Mg exchange using Turbo-Grignard is mildly exothermic. A transient internal temperature spike of 2-4 °C upon
i
-PrMgCl·LiCl addition validates active complexation and exchange. If no exotherm is observed, the THF may be wet or the Grignard reagent has degraded.
TLC Monitoring: The final product is a highly polar secondary alcohol compared to the starting materials. It will have a significantly lower
Rf
value (e.g., ~0.3 in 4:1 Hexanes:EtOAc) and stains strongly with KMnO₄ or CAM (Cerium Ammonium Molybdate), confirming the presence of the newly formed hydroxyl group.
Application Note: High-Purity Isolation of (3,5-Dichloropyridin-4-YL)(phenyl)methanol via Automated Flash Column Chromatography
Abstract This application note presents a comprehensive guide to the purification of (3,5-Dichloropyridin-4-YL)(phenyl)methanol, a key intermediate in pharmaceutical synthesis. The protocol details a robust method for is...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note presents a comprehensive guide to the purification of (3,5-Dichloropyridin-4-YL)(phenyl)methanol, a key intermediate in pharmaceutical synthesis. The protocol details a robust method for isolating the target compound from a crude reaction mixture with high purity and yield, employing automated flash column chromatography. The scientific rationale behind the selection of the stationary phase, mobile phase, and gradient elution is discussed in depth, drawing upon the physicochemical properties of the analyte and established chromatographic principles. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient purification strategy for this and structurally related compounds.
Introduction: The Challenge of Purifying Polar Heterocycles
(3,5-Dichloropyridin-4-YL)(phenyl)methanol is a polar heterocyclic compound whose purification can be challenging due to the presence of a basic pyridine nitrogen, a polar hydroxyl group, and two electron-withdrawing chlorine atoms. These structural features can lead to strong interactions with the stationary phase, potentially causing peak tailing and poor separation from polar impurities.[1] Column chromatography is a powerful technique for the purification of such intermediates, offering a balance of resolution, scalability, and efficiency.[2] This application note provides a systematic approach to developing and executing a successful purification of (3,5-Dichloropyridin-4-YL)(phenyl)methanol using automated flash column chromatography.
Understanding the Physicochemical Landscape
A successful purification strategy is built upon a thorough understanding of the target molecule's properties. While experimental data for (3,5-Dichloropyridin-4-YL)(phenyl)methanol is not extensively published, we can infer its behavior based on its structural components.
Property
Predicted Value/Inference
Implication for Chromatography
Molecular Formula
C₁₂H₉Cl₂NO
Polarity
High
Strong interaction with polar stationary phases like silica gel.[3]
pKa (Pyridine Nitrogen)
Estimated ~2-3
The pyridine nitrogen will be protonated in acidic conditions, increasing polarity. At neutral to basic pH, it is a free base.[1]
Solubility
Soluble in polar organic solvents (e.g., Methanol, Dichloromethane)
Affects sample loading and mobile phase selection.
LogP (Octanol-Water Partition Coefficient)
Moderate
Indicates a balance of hydrophilic and lipophilic character.
The presence of the pyridine ring and the hydroxyl group makes the molecule susceptible to hydrogen bonding, which will significantly influence its retention on a silica gel column. The dichlorophenyl moiety adds a degree of lipophilicity.
Pre-Purification: Thin-Layer Chromatography (TLC) for Method Development
Prior to scaling up to flash chromatography, it is imperative to develop a suitable solvent system using Thin-Layer Chromatography (TLC).[4] TLC serves as a rapid and cost-effective tool to screen for the optimal mobile phase that provides good separation between the target compound and any impurities.
Protocol: TLC Method Development
Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates. Draw a faint starting line with a pencil approximately 1 cm from the bottom of the plate.
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Spotting: Using a capillary tube, spot the dissolved crude mixture onto the starting line.
Solvent Systems Screening: Prepare a series of developing chambers with different solvent systems of varying polarity. Common starting points for polar compounds include mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[5]
Development: Place the TLC plate in the developing chamber, ensuring the solvent level is below the starting line. Allow the solvent to ascend the plate until it is about 1 cm from the top.
Visualization: Remove the plate and mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm). Staining with a potassium permanganate solution can also be effective for visualizing hydroxyl-containing compounds.
Rf Calculation and Optimization: Calculate the Retention Factor (Rf) for the spot corresponding to the desired product. The ideal solvent system will give an Rf value between 0.25 and 0.35 for the target compound, ensuring good separation from other components.[3][6]
Automated Flash Column Chromatography Protocol
This protocol is designed for an automated flash chromatography system equipped with a UV detector.
Materials and Equipment
Crude (3,5-Dichloropyridin-4-YL)(phenyl)methanol
Silica gel (230-400 mesh) pre-packed column
Automated flash chromatography system
Dichloromethane (DCM), HPLC grade
Methanol (MeOH), HPLC grade
Collection tubes
Workflow Diagram
Caption: Workflow for the purification of (3,5-Dichloropyridin-4-YL)(phenyl)methanol.
Step-by-Step Protocol
Sample Preparation (Dry Loading):
Dissolve the crude product in a minimal amount of dichloromethane.
Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.[7] Dry loading is preferred for polar compounds as it often leads to better peak shape and resolution compared to wet loading.
Column Preparation:
Select a pre-packed silica gel column appropriate for the scale of your purification.
Equilibrate the column with 100% dichloromethane for at least two column volumes.
Sample Loading:
Carefully load the dry sample onto the top of the equilibrated column.
Elution and Fraction Collection:
Begin the elution with 100% dichloromethane.
Run a linear gradient from 0% to 10% methanol in dichloromethane over 20 minutes. The gradual increase in the polarity of the mobile phase will effectively elute the target compound while retaining more polar impurities.
Hold the gradient at 10% methanol for an additional 5 minutes to elute any remaining compounds of interest.
Monitor the elution profile using the UV detector, paying attention to the peak corresponding to your product.
Collect fractions throughout the run.
Post-Purification Analysis:
Analyze the collected fractions by TLC to identify those containing the pure product.
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (3,5-Dichloropyridin-4-YL)(phenyl)methanol.
Troubleshooting and Optimization
Issue
Potential Cause
Recommended Solution
Peak Tailing
Strong interaction with acidic silanol groups on silica.
Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites.[1]
Poor Separation
Inappropriate solvent system.
Re-optimize the mobile phase using TLC. Consider a different solvent system, such as ethyl acetate/hexane.
Low Recovery
Compound is too strongly adsorbed to the silica.
Increase the final concentration of the polar solvent (methanol) in the gradient.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of (3,5-Dichloropyridin-4-YL)(phenyl)methanol using automated flash column chromatography. By leveraging a systematic approach that begins with TLC-based method development, researchers can achieve high purity and yield of this valuable pharmaceutical intermediate. The principles and techniques outlined herein are broadly applicable to the purification of other polar heterocyclic compounds.
References
ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]
ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography? Retrieved from [Link]
Yamazen. (n.d.). Ideal Method Transfer from TLC to Column Chromatography. Retrieved from [Link]
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
Columbia University. (2007). Column chromatography. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
Google Patents. (n.d.). WO2006040652A2 - Process for the preparation of n-(3,5-dichloropyrid-4-yl)-4difluoromethoxy-8-methanesulfonamido-dibenzo[b,d]furan-1-carboxamide.
ResearchGate. (n.d.). (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]
Environmental Protection Agency. (2025, October 15). N-(3,5-Dichloropyridin-4(1H)-ylidene)-4-(difluoromethoxy)-8-[(methanesulfonyl)amino]dibenzo[b,d]furan-1-carboxamide. Retrieved from [Link]
Quick Company. (n.d.). "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide". Retrieved from [Link]
ACS Publications. (2012, March 8). Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]
European Patent Office. (2003, April 2). PROCESS FOR THE PREPARATION OF 3,5-DICHLOROPYRIDINE - EP 1206453 B1. Retrieved from [Link]
Research Square. (n.d.). All compound synthesis and characterization were carried o. Retrieved from [Link]
Google Patents. (n.d.). US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine.
Recrystallization method for high purity (3,5-Dichloropyridin-4-YL)(phenyl)methanol
Application Note & Protocol Topic: High-Purity Recrystallization of (3,5-Dichloropyridin-4-YL)(phenyl)methanol for Pharmaceutical Intermediate Synthesis Abstract (3,5-Dichloropyridin-4-YL)(phenyl)methanol is a key hetero...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol
Topic: High-Purity Recrystallization of (3,5-Dichloropyridin-4-YL)(phenyl)methanol for Pharmaceutical Intermediate Synthesis
Abstract
(3,5-Dichloropyridin-4-YL)(phenyl)methanol is a key heterocyclic intermediate whose purity is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs).[1] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the purification of this compound to >99.5% purity via optimized recrystallization methods. We will explore the theoretical underpinnings of solvent selection, provide two detailed experimental protocols (a single-solvent and a two-solvent system), and offer guidance on purity assessment and troubleshooting. The causality behind each step is explained to empower the user to adapt and optimize the protocol for their specific needs.
Introduction: The Imperative for Purity
In pharmaceutical development, the chemical purity of intermediates directly impacts the quality, safety, and efficacy of the final API.[2] Impurities, even in trace amounts, can lead to unwanted side reactions, reduced yield, and potential toxicity in the final drug product. Recrystallization is a robust, scalable, and economical technique for purifying solid organic compounds, making it an indispensable tool in process chemistry.[3][4]
The principle of recrystallization is based on the differential solubility of a compound and its impurities in a selected solvent system at varying temperatures.[5][6] An ideal solvent will dissolve the target compound sparingly at low temperatures but exhibit high solubility at elevated temperatures. This differential allows for the saturation of the solution at a high temperature, followed by the formation of a supersaturated state upon cooling, which induces the crystallization of the pure compound while impurities remain in the solvent (mother liquor).[5]
Foundational Step: Solvent System Screening
The success of any recrystallization protocol hinges on the selection of an appropriate solvent.[3][6] A preliminary screening process is a self-validating step that saves time and material. The ideal solvent for (3,5-Dichloropyridin-4-YL)(phenyl)methanol should meet the following criteria:
High dissolving power for the compound at elevated temperatures.
Low dissolving power for the compound at room or sub-ambient temperatures.
Impurities should either be highly soluble at all temperatures or completely insoluble.
The solvent should be chemically inert with the compound.
The solvent's boiling point should be below the melting point of the compound to prevent "oiling out." [7]
It must be volatile enough to be easily removed from the purified crystals.
Protocol: Small-Scale Solvent Screening
Place approximately 20-30 mg of the crude (3,5-Dichloropyridin-4-YL)(phenyl)methanol into several test tubes.
To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, swirling after each addition. Add up to 1 mL. Note the solubility at ambient temperature.
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Observe if the compound fully dissolves.
If the compound dissolves completely when hot, allow the solution to cool slowly to room temperature, and then place it in an ice bath.
Observe the quality and quantity of the crystals that form. A good solvent will yield a significant amount of crystalline solid.
Table 1: Suggested Solvents for Screening
Solvent
Polarity
Boiling Point (°C)
Rationale & Potential
Isopropanol
Polar Protic
82.6
Good for compounds with H-bond donors/acceptors. Often provides a steep solubility curve.
Ethyl Acetate
Polar Aprotic
77.1
A versatile solvent for moderately polar compounds. Often used for pyridyl derivatives.[8]
Toluene
Non-polar
110.6
Effective for dissolving aromatic rings. May require a non-polar anti-solvent like heptane.
Acetonitrile
Polar Aprotic
81.6
Can be effective, but its high solvency at room temp might reduce yield.
Ethanol/Water
Mixed System
Variable
A powerful mixed-solvent system. Ethanol dissolves the compound, and water acts as an anti-solvent.[7][9]
Toluene/Heptane
Mixed System
Variable
An effective non-polar system. Toluene is the "good" solvent, and heptane is the "bad" (anti-solvent).
Experimental Protocols for High-Purity Recrystallization
Based on the structure of the target molecule, which contains both polar (hydroxyl, pyridine nitrogen) and non-polar (phenyl, dichloropyridyl rings) moieties, both single and two-solvent systems are viable.
Logical Workflow for Recrystallization
Caption: General experimental workflow for purification by recrystallization.
Protocol A: Single-Solvent Recrystallization from Isopropanol
This method is straightforward and effective if a suitable solvent with a steep temperature-solubility profile is identified.
Methodology:
Dissolution: Place the crude (3,5-Dichloropyridin-4-YL)(phenyl)methanol (e.g., 10.0 g) in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol (e.g., 50 mL) and heat the mixture to a gentle reflux with stirring. Continue to add isopropanol in small portions until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes saturated upon cooling, maximizing product recovery.[9]
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% w/w). Re-heat to reflux for 5-10 minutes.
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-heated Büchner funnel with filter paper to remove them. Causality: Pre-heating the filtration apparatus prevents premature crystallization of the product in the funnel.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[9] Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal formation.
Isolation: Collect the purified crystals by vacuum filtration.
Washing: Wash the crystals on the filter with two small portions of ice-cold isopropanol. Causality: Using ice-cold solvent removes residual mother liquor containing dissolved impurities without significantly dissolving the purified product crystals.
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol B: Two-Solvent (Anti-Solvent) Recrystallization using Ethanol/Water
This method is useful when no single solvent provides the ideal solubility curve. It involves dissolving the compound in a "good" solvent and inducing precipitation by adding a "bad" or "anti-solvent" in which the compound is insoluble.[2]
Methodology:
Dissolution: In an Erlenmeyer flask, dissolve the crude compound (e.g., 10.0 g) in the minimum amount of hot ethanol (near boiling).
Addition of Anti-Solvent: While keeping the solution hot, add deionized water (the anti-solvent) dropwise with vigorous swirling. Continue adding water until a faint, persistent cloudiness (turbidity) appears. This is the point of saturation.[9]
Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution just past the saturation point.
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol A.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a pre-chilled mixture of ethanol/water (e.g., 30:70 v/v) to remove the mother liquor.
Drying: Dry the crystals under vacuum.
Purity Assessment and Characterization
To validate the success of the recrystallization, the purity of the final product must be assessed.
Table 2: Typical Analytical Data Before and After Recrystallization
Analysis Method
Crude Material (Typical)
High-Purity Material (Target)
Purpose of Analysis
Appearance
Off-white to tan powder
White crystalline solid
Visual indicator of purity.
Melting Point
Broad range (e.g., 145-150 °C)
Sharp, narrow range (>150 °C)
Sharp melting point indicates high purity. Impurities depress and broaden the range.
HPLC Purity
95.0 - 98.0%
≥ 99.5%
Quantifies the main component and detects soluble impurities.
¹H NMR
Signals consistent with structure, may show small impurity peaks.
Clean spectrum, signals integrate correctly, no observable impurity peaks.
Confirms chemical structure and detects structurally related impurities.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
"Oiling Out"
1. The boiling point of the solvent is higher than the compound's melting point. 2. The solution is too supersaturated.
1. Choose a lower-boiling point solvent. 2. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and cool again slowly.
No Crystals Form
1. The solution is not sufficiently saturated (too much solvent used). 2. Cooling is too rapid.
1. Gently boil off some of the solvent to increase the concentration and try cooling again. 2. Allow for a much slower cooling period. Try scratching the inside of the flask with a glass rod to induce nucleation.
Very Low Recovery
1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used. 3. Excessive washing with solvent that was not ice-cold.
1. Ensure the solution is thoroughly cooled in an ice bath. Consider a different solvent system. 2. Concentrate the mother liquor and cool again to recover a second crop of crystals (which may be less pure).
Safety Precautions
Always work in a well-ventilated fume hood.
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
(3,5-Dichloropyridin-4-YL)(phenyl)methanol is a chlorinated heterocyclic compound; avoid inhalation of dust and skin contact.
Handle all organic solvents with care, being mindful of their flammability and toxicity.
References
Syrris. (2024). Pharmaceutical Crystallization in drug development.
IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate.
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
Crystal Growth & Design. (2018, January 8). Rational Solvent Selection for Pharmaceutical Impurity Purge.
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF.
ResearchGate. (2020, December 9). Effective solvent system selection in the recrystallization purification of pharmaceutical products | Request PDF.
Reddit. (2013, December 12). How is pyridine seperated in the pharmaceutical industry? : r/chemistry.
ECHEMI. (n.d.). Selection of recrystallization solvent.
Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
Google Patents. (2012, March 13). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
Benchchem. (n.d.). solubility of 3,5-Dichloropyridine in organic solvents.
PMC. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
Google Patents. (n.d.). WO2006040652A2 - Process for the preparation of n-(3,5-dichloropyrid-4-yl)-4difluoromethoxy-8-methanesulfonamido-dibenzo[b,d]furan-1-carboxamide.
Application Note: Comprehensive Analytical Characterization of (3,5-Dichloropyridin-4-YL)(phenyl)methanol
Scientific Rationale & Introduction (3,5-Dichloropyridin-4-YL)(phenyl)methanol (CAS: 402561-69-7) is a highly functionalized diarylmethanol derivative. Compounds featuring a halogenated pyridine ring bridged to an aryl g...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Rationale & Introduction
(3,5-Dichloropyridin-4-YL)(phenyl)methanol (CAS: 402561-69-7) is a highly functionalized diarylmethanol derivative. Compounds featuring a halogenated pyridine ring bridged to an aryl group via a carbinol carbon are critical intermediates in the development of advanced agrochemicals and targeted therapeutics.
The analytical characterization of this molecule presents specific challenges. The electron-deficient 3,5-dichloropyridine ring severely alters the local electronic environment, impacting both chromatographic retention and nuclear magnetic resonance (NMR) chemical shifts[1]. Furthermore, the secondary alcohol is prone to in-source fragmentation during mass spectrometry, rapidly forming a highly stable diarylcarbenium ion[2].
As a Senior Application Scientist, the objective of this guide is to provide a robust, orthogonal analytical strategy. We will not merely list parameters; we will dissect the causality behind each technique, ensuring that the protocols serve as self-validating systems suitable for regulatory submissions under3[3].
Physicochemical Profile
Before initiating any analytical workflow, understanding the fundamental properties of the analyte is mandatory for solvent selection and method design.
Property
Value
Analytical Implication
Chemical Formula
C₁₂H₉Cl₂NO
Dictates exact mass and theoretical isotopic distribution.
Molecular Weight
254.11 g/mol
Target for low-resolution mass spectrometry.
LogP (Predicted)
~2.8 - 3.2
Highly hydrophobic; requires high organic composition for HPLC elution.
pKa (Pyridine N)
< 2.0
The electron-withdrawing chlorines suppress basicity. Acidic mobile phases are required to prevent peak tailing.
Analytical Workflow Architecture
To establish absolute structural integrity and purity, an orthogonal approach combining chromatography, mass spectrometry, and spectroscopy is utilized.
Caption: Analytical workflow for the comprehensive characterization of the diarylmethanol derivative.
Methodologies & Mechanistic Insights
High-Performance Liquid Chromatography (HPLC-DAD)
Purpose: To determine the chemical purity and monitor potential degradation products (e.g., oxidation to the corresponding ketone).
Causality & Design:
The 3,5-dichloropyridine moiety is weakly basic. If analyzed at a neutral pH, the nitrogen atom exists in a state of partial protonation, leading to severe secondary interactions with residual silanols on the silica stationary phase (peak tailing). By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase, we force the analyte into a uniform state and utilize ion-pairing to ensure sharp, symmetrical peaks.
Step-by-Step Protocol:
Column Selection: Use a high-density C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) to maximize hydrophobic retention.
Mobile Phase Preparation:
Phase A: 0.1% v/v TFA in LC-MS grade Water.
Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.
Sample Preparation: Dissolve the standard in 50:50 Water:Acetonitrile to a final concentration of 0.5 mg/mL.
System Suitability (Self-Validation): Inject a blank, followed by 5 replicate injections of the standard. The method is valid only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the USP Tailing Factor is ≤ 1.5.
Quantitative Gradient Program:
Time (min)
Flow Rate (mL/min)
% Mobile Phase A
% Mobile Phase B
0.0
1.0
90
10
2.0
1.0
90
10
12.0
1.0
10
90
15.0
1.0
10
90
15.1
1.0
90
10
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Purpose: To confirm the exact molecular weight and validate the molecular formula via isotopic profiling.
Causality & Design:
Electrospray Ionization (ESI) of diarylmethanols is notoriously tricky. The hydroxyl group is highly labile. Under the applied voltage and heat of the ESI source, the molecule spontaneously dehydrates (loss of H₂O, -18.01 Da) to form a highly resonance-stabilized diarylcarbenium ion[2].
Furthermore, the presence of two chlorine atoms provides a self-validating isotopic signature. According to standard spectrometric principles[4], a Cl₂ cluster must exhibit an M : M+2 : M+4 intensity ratio of approximately 9:6:1. If this pattern is absent, the structural assignment is incorrect.
Caption: Proposed ESI-MS/MS fragmentation pathway highlighting the stable diarylcarbenium intermediate.
Quantitative MS Fragment Data:
Ion Type
Theoretical m/z
Isotope Pattern
Structural Assignment
[M+H]⁺
254.0134
9:6:1 (Cl₂)
Intact protonated molecule
[M+H - H₂O]⁺
236.0028
9:6:1 (Cl₂)
Diarylcarbenium ion (Base Peak)
[C₆H₅]⁺
77.0386
Monoisotopic
Phenyl cation fragment
[C₅H₂Cl₂N]⁺
145.9559
9:6:1 (Cl₂)
3,5-Dichloropyridinium fragment
Multinuclear NMR Spectroscopy (¹H and ¹³C)
Purpose: To map the exact atomic connectivity and confirm regiochemistry.
Causality & Design:
The ¹H NMR spectrum of this compound is defined by extreme electronic deshielding. The protons at the 2 and 6 positions of the pyridine ring are flanked by a highly electronegative nitrogen atom and two electron-withdrawing chlorine atoms. This strips electron density away from these protons, pushing their resonance frequencies significantly downfield (typically >8.5 ppm)[1].
Self-Validation Protocol: The methine proton (CH-OH) will appear as a doublet in dry CDCl₃ due to scalar coupling with the adjacent hydroxyl proton. Upon the addition of a drop of D₂O (Deuterium Oxide) to the NMR tube, the hydroxyl proton exchanges with deuterium, and the methine doublet instantly collapses into a sharp singlet. This D₂O exchange experiment definitively proves the presence of the secondary alcohol.
Step-by-Step Protocol:
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).
Acquisition: Acquire ¹H NMR at 400 MHz (minimum 16 scans) and ¹³C NMR at 100 MHz (minimum 512 scans) at 298 K.
D₂O Shake: Add 10 µL of D₂O to the tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum to identify exchangeable protons.
Quantitative ¹H NMR Assignments (Predicted at 400 MHz, CDCl₃):
Proton Environment
Chemical Shift (δ, ppm)
Multiplicity
Integration
Mechanistic Rationale
H2, H6 (Pyridine)
~8.52
Singlet (s)
2H
Extreme deshielding by adjacent N and Cl atoms. Equivalent due to symmetry.
H2', H6' (Phenyl)
~7.35 - 7.40
Multiplet (m)
2H
Ortho protons of the phenyl ring.
H3', H4', H5' (Phenyl)
~7.25 - 7.32
Multiplet (m)
3H
Meta and para protons of the phenyl ring.
CH (Methine)
~6.15
Doublet (d)*
1H
Shifted downfield by two aromatic rings and oxygen. Collapses to singlet post-D₂O.
OH (Hydroxyl)
~2.80
Broad Singlet (br s)
1H
Broadens due to hydrogen bonding. Disappears upon D₂O addition.
Conclusion & Regulatory Compliance
The characterization of (3,5-Dichloropyridin-4-YL)(phenyl)methanol requires a nuanced understanding of its electronic and structural properties. By utilizing acidic mobile phases in HPLC to control basicity, leveraging the spontaneous formation of carbenium ions in LC-HRMS for structural confirmation, and employing D₂O exchange in NMR to validate the carbinol bridge, scientists can ensure absolute data integrity. All quantitative methods derived from this note should be subjected to full validation (Specificity, Linearity, Accuracy, Precision) in accordance with 3[3] prior to use in GMP environments.
References
Q2(R1)
Review of Spectrometric Identification of Organic Compounds, 8th Edition (Silverstein)
Nickel-catalyzed reductive alkylation of halogenated pyridines with secondary alkyl bromides (NMR Chemical Shifts)
Ultrafast C–C and C–N bond formation reactions in water microdroplets facilitated by the spontaneous generation of carbocations (Diarylmethanol MS Fragmentation)
Application Note: Molecular Weight Confirmation of (3,5-Dichloropyridin-4-YL)(phenyl)methanol using Electrospray Ionization Mass Spectrometry
Abstract This application note provides a detailed protocol for the molecular weight confirmation of the small organic molecule, (3,5-Dichloropyridin-4-YL)(phenyl)methanol, using Electrospray Ionization Mass Spectrometry...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a detailed protocol for the molecular weight confirmation of the small organic molecule, (3,5-Dichloropyridin-4-YL)(phenyl)methanol, using Electrospray Ionization Mass Spectrometry (ESI-MS). The described methodology is tailored for researchers, scientists, and drug development professionals who require accurate mass determination to verify the identity and purity of synthesized compounds. This guide emphasizes the scientific rationale behind each step, from sample preparation to data interpretation, ensuring a robust and reproducible workflow. The characteristic isotopic pattern of the dichloro-substituted compound is a key focus of the data analysis section.
Introduction
In the fields of pharmaceutical development and chemical synthesis, unequivocal confirmation of a molecule's identity is a critical checkpoint. Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound with high accuracy and sensitivity.[1] Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for the analysis of small organic molecules, as it typically generates intact protonated or deprotonated molecular ions with minimal fragmentation.[2][3] This characteristic is highly advantageous for unambiguous molecular weight determination.[4]
(3,5-Dichloropyridin-4-YL)(phenyl)methanol is a compound of interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring, a phenyl group, a hydroxyl group, and two chlorine atoms, presents specific considerations for mass spectrometric analysis. The presence of the basic pyridine nitrogen makes this compound an excellent candidate for positive-mode ESI, where it will readily form a protonated molecule, [M+H]⁺. Furthermore, the two chlorine atoms will produce a distinct isotopic pattern in the mass spectrum, which serves as a powerful confirmation of the compound's elemental composition.[5][6] This application note will guide the user through the process of obtaining and interpreting the ESI-MS data for this specific molecule.
Principles of Electrospray Ionization (ESI)
ESI is a technique that generates gas-phase ions from a liquid solution.[3][7] The sample solution is introduced through a heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates from the droplets, the charge density on their surface increases. This eventually leads to the expulsion of charged analyte ions into the gas phase, which are then directed into the mass analyzer.[7] The gentle nature of this process preserves the integrity of the analyte molecule, making it ideal for molecular weight confirmation.[3]
Experimental Protocol
A logical workflow is essential for obtaining high-quality mass spectrometry data. The following protocol outlines the steps from sample preparation to data acquisition.
Figure 1: Experimental workflow for molecular weight confirmation.
A mass spectrometer equipped with an Electrospray Ionization (ESI) source. This can be a quadrupole, time-of-flight (TOF), Orbitrap, or other suitable mass analyzer.[10]
A direct infusion pump or a Liquid Chromatography (LC) system for sample introduction.[11]
Sample Preparation
The goal of sample preparation is to create a clean, dilute solution of the analyte in a solvent system that is compatible with ESI-MS.[2]
Stock Solution Preparation: Accurately weigh approximately 1 mg of (3,5-Dichloropyridin-4-YL)(phenyl)methanol and dissolve it in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.[8][9]
Working Solution Preparation: Perform a serial dilution of the stock solution with a 50:50 mixture of methanol and deionized water to achieve a final concentration in the range of 1-10 µg/mL.[8][9] Overly concentrated samples can lead to signal suppression and source contamination.[8]
Acidification: To promote protonation and enhance the signal in positive ion mode, add formic acid to the working solution to a final concentration of 0.1%.[12] Avoid using non-volatile acids like sulfuric acid or phosphate buffers, as they can contaminate the mass spectrometer.[12]
Filtration: Filter the final working solution through a 0.22 µm syringe filter into a clean autosampler vial to remove any particulate matter that could clog the system.[8][9]
Instrument Parameters
The following are general starting parameters. Optimization may be required depending on the specific instrument.
Parameter
Recommended Setting
Rationale
Ionization Mode
Positive ESI
The pyridine nitrogen is basic and will readily accept a proton.
Capillary Voltage
3.5 - 4.5 kV
To generate a stable electrospray.
Nebulizing Gas (N₂) Pressure
30 - 50 psi
To assist in droplet formation.
Drying Gas (N₂) Flow
5 - 10 L/min
To aid in solvent evaporation.
Drying Gas Temperature
250 - 350 °C
To facilitate desolvation of the analyte ions.
Mass Scan Range
m/z 100 - 500
To encompass the expected molecular ion and potential fragments.
Data Acquisition
Profile Mode
To observe the full isotopic distribution.
Data Analysis and Interpretation
Theoretical Molecular Weight Calculation
The first step in data analysis is to calculate the theoretical monoisotopic mass of the protonated molecule, [M+H]⁺.
Molecular Formula: C₁₂H₉Cl₂NO
Monoisotopic Masses of the Most Abundant Isotopes:
Protonated Molecule [M+H]⁺: 253.0009 + 1.007825 = 254.0087 Da
Interpreting the Isotopic Pattern
A key feature in the mass spectrum of (3,5-Dichloropyridin-4-YL)(phenyl)methanol will be the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), with a mass difference of approximately 2 Da.[5]
For a molecule containing two chlorine atoms, the expected isotopic peaks and their approximate relative intensities are:
M peak: Contains two ³⁵Cl atoms.
M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.
M+4 peak: Contains two ³⁷Cl atoms.
The theoretical intensity ratio of the M, M+2, and M+4 peaks is approximately 9:6:1 .[6] Observing this characteristic pattern provides strong evidence for the presence of two chlorine atoms in the molecule.
Expected Results and Discussion
The ESI-MS spectrum of (3,5-Dichloropyridin-4-YL)(phenyl)methanol in positive ion mode is expected to show a prominent cluster of ions corresponding to the protonated molecule, [M+H]⁺.
Ion Species
Theoretical m/z
Expected Relative Intensity
[M+H]⁺ (C₁₂H₁₀³⁵Cl₂NO)⁺
254.0087
100% (base peak)
[M+2+H]⁺ (C₁₂H₁₀³⁵Cl³⁷ClNO)⁺
256.0058
~65%
[M+4+H]⁺ (C₁₂H₁₀³⁷Cl₂NO)⁺
258.0028
~10%
The most abundant peak in this cluster, at m/z 254.0087, corresponds to the molecule containing two ³⁵Cl isotopes. The peak at m/z 256.0058, approximately two mass units higher, will have a relative intensity of about 65% of the base peak. The peak at m/z 258.0028, four mass units higher, will have an intensity of about 10% of the base peak. The close agreement between the observed m/z values and the theoretical values, along with the characteristic 9:6:1 isotopic pattern, provides high confidence in the molecular weight and elemental composition of the synthesized compound.
Conclusion
This application note details a straightforward and reliable ESI-MS protocol for the molecular weight confirmation of (3,5-Dichloropyridin-4-YL)(phenyl)methanol. The "soft" ionization nature of ESI ensures the observation of the intact protonated molecule, while the high-resolution mass analysis allows for accurate mass determination. The distinctive isotopic pattern arising from the two chlorine atoms serves as an additional, powerful confirmation of the compound's identity. This methodology is broadly applicable to the characterization of similar small organic molecules in a research and development setting.
References
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC. National Center for Biotechnology Information. [Link]
Isotopes in Mass Spectrometry - Chemistry Steps. Chemistry Steps. [Link]
Sample preparation for the ES/MS. University of Bristol. [Link]
Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. [Link]
Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. Agilent. [Link]
Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford, Department of Chemistry. [Link]
Sample Preparation & Autosampler Vials for ESI-MS. University of Wisconsin-Madison. [Link]
Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL - YouTube. YouTube. [Link]
The molecule that gave the mass spectrum shown here contains a ha... - Pearson. Pearson. [Link]
Interpretation of Mass Spectra - IntechOpen. IntechOpen. [Link]
(PDF) Interpretation of Mass Spectra - ResearchGate. ResearchGate. [Link]
Welcome to the NIST WebBook. National Institute of Standards and Technology. [Link]
Interpretation of Mass Spectra: Mclafferty, EI Techniques - Vaia. Vaia. [Link]
Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory - RSC Publishing. Royal Society of Chemistry. [Link]
Protocol for Derivatization of the Hydroxyl Group of (3,5-Dichloropyridin-4-YL)(phenyl)methanol
Introduction (3,5-Dichloropyridin-4-YL)(phenyl)methanol is a key synthetic intermediate whose derivatization is of significant interest to researchers in medicinal chemistry and drug development. The strategic modificati...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
(3,5-Dichloropyridin-4-YL)(phenyl)methanol is a key synthetic intermediate whose derivatization is of significant interest to researchers in medicinal chemistry and drug development. The strategic modification of its secondary benzylic hydroxyl group allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds. This document provides detailed application notes and protocols for the efficient derivatization of this hydroxyl moiety through common and reliable synthetic transformations: esterification, etherification, and silylation.
The protocols herein are designed to be robust and adaptable, providing a foundation for the synthesis of a diverse library of derivatives. Each section includes not only step-by-step procedures but also the underlying chemical principles and justifications for the chosen reagents and conditions.
Synthesis of (3,5-Dichloropyridin-4-YL)(phenyl)methanol
A common and effective method for the synthesis of the starting material, (3,5-Dichloropyridin-4-YL)(phenyl)methanol, involves the Grignard reaction. This powerful carbon-carbon bond-forming reaction utilizes a Grignard reagent, in this case, phenylmagnesium bromide, to attack the electrophilic carbonyl carbon of an appropriate aldehyde.[1][2]
An alternative route is the reduction of the corresponding ketone, (3,5-dichloropyridin-4-yl)(phenyl)methanone, using a mild reducing agent such as sodium borohydride.[3][4]
It is imperative that all reactions involving Grignard reagents are conducted under strictly anhydrous conditions to prevent quenching of the highly basic organometallic species. [5]
Safety Precautions
Working with chlorinated pyridine derivatives and organometallic reagents requires strict adherence to safety protocols.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of volatile and potentially toxic compounds.
Handling of Reagents:
Grignard Reagents: Phenylmagnesium bromide is highly reactive and pyrophoric. It should be handled under an inert atmosphere (e.g., nitrogen or argon).[7]
Dichloropyridine Compounds: These compounds can be irritating to the skin, eyes, and respiratory tract. Avoid direct contact and inhalation.[6]
Anhydrous Solvents: Diethyl ether and tetrahydrofuran (THF) are highly flammable and can form explosive peroxides. Use with caution and away from ignition sources.
Derivatization Protocols
The following sections detail the procedures for the esterification, etherification, and silylation of the hydroxyl group of (3,5-Dichloropyridin-4-YL)(phenyl)methanol.
I. Esterification via Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly useful for sterically hindered or acid-sensitive substrates.[8] The reaction is mediated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[9]
Reaction Workflow
Caption: Steglich Esterification Workflow
Detailed Protocol
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (3,5-Dichloropyridin-4-YL)(phenyl)methanol (1.0 equiv.), the desired carboxylic acid (1.2 equiv.), and a catalytic amount of DMAP (0.1 equiv.).
Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the reactants.
Reagent Addition: Cool the mixture to 0 °C in an ice bath and add a solution of DCC (1.2 equiv.) in anhydrous DCM dropwise.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up:
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
Reagent
Molar Ratio
Purpose
(3,5-Dichloropyridin-4-YL)(phenyl)methanol
1.0
Substrate
Carboxylic Acid
1.2
Acylating agent
DCC
1.2
Coupling agent
DMAP
0.1
Catalyst
Anhydrous DCM
-
Solvent
II. Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and versatile method for preparing ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide or other electrophile with a good leaving group.[4]
Reaction Workflow
Caption: Williamson Ether Synthesis Workflow
Detailed Protocol
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
Alkoxide Formation: Cool the suspension to 0 °C and add a solution of (3,5-Dichloropyridin-4-YL)(phenyl)methanol (1.0 equiv.) in the same anhydrous solvent dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 equiv.) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material. Gentle heating may be required for less reactive alkyl halides.
Work-up:
Carefully quench the reaction by the slow addition of water at 0 °C.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography.
Reagent
Molar Ratio
Purpose
(3,5-Dichloropyridin-4-YL)(phenyl)methanol
1.0
Substrate
Sodium Hydride (NaH)
1.5
Base for deprotonation
Alkyl Halide (R-X)
1.2
Alkylating agent
Anhydrous THF or DMF
-
Solvent
III. Silylation for Hydroxyl Protection
Silylation is a common method to protect hydroxyl groups during multi-step syntheses. Silyl ethers are generally stable under a wide range of reaction conditions and can be selectively deprotected. A common silylating agent is tert-butyldimethylsilyl chloride (TBDMSCl).
Reaction Workflow
Caption: Silylation Workflow
Detailed Protocol
Reaction Setup: In a round-bottom flask, dissolve (3,5-Dichloropyridin-4-YL)(phenyl)methanol (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous DMF.
Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.5 equiv.) portion-wise to the solution at room temperature.
Reaction: Stir the reaction mixture at room temperature for 4-16 hours, monitoring its progress by TLC.
Work-up:
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
Wash the combined organic extracts with water and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
Purification: The crude silyl ether can often be used without further purification. If necessary, purify by flash column chromatography.
Reagent
Molar Ratio
Purpose
(3,5-Dichloropyridin-4-YL)(phenyl)methanol
1.0
Substrate
TBDMSCl
1.5
Silylating agent
Imidazole
2.5
Base and catalyst
Anhydrous DMF
-
Solvent
Characterization of Derivatives
The successful derivatization of (3,5-Dichloropyridin-4-YL)(phenyl)methanol can be confirmed using a combination of standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the introduced ester, ether, or silyl group. A downfield shift of the benzylic proton is typically observed upon esterification.
¹³C NMR: A shift in the resonance of the benzylic carbon and the appearance of new signals from the derivatizing group.
Infrared (IR) Spectroscopy:
Disappearance of the broad O-H stretching band (typically around 3200-3600 cm⁻¹).
Appearance of a strong C=O stretching band for esters (around 1735-1750 cm⁻¹) or a C-O stretching band for ethers (around 1050-1150 cm⁻¹).
Mass Spectrometry (MS): Confirmation of the molecular weight of the derivatized product.
References
PrepChem. Synthesis of 3,5-dichloro-2,6-difluoropyridine-4-carboxaldehyde. Available at: [Link]
Google Patents. WO2006040652A2 - Process for the preparation of n-(3,5-dichloropyrid-4-yl)-4difluoromethoxy-8-methanesulfonamido-dibenzo[b,d]furan-1-carboxamide.
University of Wisconsin-Madison. Preparation of the Grignard reagent, phenylmagnesium bromide. Available at: [Link]
Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of Dichloropyridine Intermediates
Introduction: The Strategic Value of Dichloropyridines Dichloropyridine scaffolds are pivotal building blocks in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors. Their uti...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of Dichloropyridines
Dichloropyridine scaffolds are pivotal building blocks in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors. Their utility stems from the two chlorine atoms, which serve as versatile handles for sequential, site-selective functionalization. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for this purpose, enabling the formation of C-C bonds with exceptional functional group tolerance and reliability.[1][2]
However, the selective functionalization of dichloropyridines presents a distinct challenge: controlling the regioselectivity. The inherent electronic properties of the pyridine ring activate the chlorine atoms at different positions (ortho, meta, para to the nitrogen) to varying degrees.[3][4] This guide provides a comprehensive overview of the mechanistic principles and practical protocols required to master the selective mono- and di-arylation of dichloropyridine intermediates, transforming a potential liability into a powerful synthetic strategy.
Mechanistic Considerations: Controlling Site Selectivity
The outcome of a Suzuki coupling on a dichloropyridine substrate is a delicate interplay between the substrate's intrinsic reactivity and the reaction conditions. Understanding the underlying catalytic cycle is paramount to achieving the desired product.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established palladium-catalyzed cycle involving three key steps:[1][2][5]
Oxidative Addition: A low-valent Pd(0) complex inserts into the carbon-chlorine (C-Cl) bond of the dichloropyridine, forming a Pd(II) intermediate. This is often the rate-determining and selectivity-defining step.
Transmetalation: In the presence of a base, the boronic acid (or its ester derivative) transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[6]
Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.
The Regioselectivity Challenge
In dichloropyridines, the chlorine atoms are not electronically equivalent. For instance, in 2,4- and 2,6-dichloropyridine, the chlorine atoms at the C2/C6 positions (ortho to nitrogen) are generally more activated towards oxidative addition than those at C4 (para) or C3/C5 (meta).[3][4] This inherent reactivity often leads to preferential coupling at the most electrophilic site.
However, this intrinsic selectivity can be modulated or even completely reversed through the strategic selection of:
Ligands: Sterically bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are crucial.[7] Bulky ligands can sterically block the more accessible C2/C6 positions, forcing the palladium catalyst to react at the C4 position.[4][8] Conversely, certain bidentate ligands like dppf may favor reaction at one site, while monodentate ligands like Q-Phos can direct the coupling to another.[9]
Catalyst System: The choice between a standard catalyst like Pd(PPh₃)₄ and a pre-catalyst such as PEPPSI-IPr can significantly alter the outcome, especially for challenging aryl chloride substrates.[10][11]
Solvent and Base: The polarity of the solvent and the strength of the base can influence the reaction rate and selectivity.[4] For example, alcoholic solvent mixtures can enhance reactivity compared to polar aprotic solvents.
Caption: Figure 2. Strategic workflow for dichloropyridine functionalization.
Data Presentation: Catalyst System Performance
The selection of the catalyst, ligand, and base is critical for success. The following table summarizes typical conditions for achieving selective mono-arylation on a 2,5-dichloropyridine substrate, a common challenge where C2 coupling is generally preferred.
General Safety Note: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Selective C2 Mono-Arylation of 2,5-Dichloropyridine
This protocol leverages conditions that favor the intrinsically more reactive C2 position.
Anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL)
Schlenk flask and standard glassware for inert atmosphere reactions
Procedure:
To a dry Schlenk flask under an inert atmosphere, add 2,5-dichloropyridine, the desired arylboronic acid, and potassium phosphate.[12]
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in 2 mL of anhydrous 1,4-dioxane.
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
Add the catalyst premix to the reaction mixture via syringe.
Heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[12]
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloropyridine product.[12]
Protocol 2: Symmetrical Di-Arylation of 2,6-Dichloropyridine
This protocol uses more forcing conditions and an excess of the boronic acid to drive the reaction to completion at both C-Cl positions.
In a reaction vessel, combine 2,6-dichloropyridine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
Add the solvent mixture (toluene, ethanol, water) and degas the solution with argon for 10-15 minutes.
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-18 hours.
Monitor for the disappearance of both the starting material and the mono-arylated intermediate by GC-MS.
After cooling, partition the crude product between water and ethyl acetate.
Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
Purify the crude product by recrystallization or flash column chromatography to afford the 2,6-diarylpyridine.[13]
Protocol 3: One-Pot, Sequential Unsymmetrical Di-Arylation of 2,4-Dichloropyrimidine
This advanced protocol demonstrates the power of sequential coupling to build complex, unsymmetrical molecules. The C4 position is typically more reactive in dichloropyrimidines.[5][14]
Materials:
2,4-Dichloropyrimidine (1.0 mmol, 1.0 equiv.)
First arylboronic acid (Aryl¹-B(OH)₂) (1.05 mmol, 1.05 equiv.)
Second arylboronic acid (Aryl²-B(OH)₂) (1.2 mmol, 1.2 equiv.)
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol for step 1; 0.02 mmol for step 2)
Potassium carbonate (K₂CO₃) (3.0 mmol for each step)
Toluene (8 mL), Ethanol (2 mL), and Water (2 mL)
Procedure:
First Coupling (C4-Selective):
a. To a reaction vial, dissolve 2,4-dichloropyrimidine in the toluene/ethanol/water mixture. Degas with argon for 5 minutes.[5]
b. Add the first arylboronic acid (1.05 equiv.), the first portion of Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (3.0 equiv.).
c. Seal the vial and heat at a moderate temperature (e.g., 55-60 °C) for 12 hours, or until TLC/GC-MS analysis shows complete consumption of the starting material and formation of the mono-adduct (2-chloro-4-arylpyrimidine).[5]
Second Coupling (C2-Selective):
a. Cool the reaction mixture to room temperature.
b. To the same vial, add the second arylboronic acid (1.2 equiv.), an additional portion of Pd(PPh₃)₄ (2 mol%), and more K₂CO₃ (3.0 equiv.).[5]
c. Reseal the vial and heat at a higher temperature (e.g., 90-100 °C) for another 12 hours.
Workup and Purification:
a. After cooling, partition the crude product between water and ethyl acetate.
b. Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate in vacuo.
c. Purify the crude product by flash column chromatography to isolate the unsymmetrical 2,4-diarylpyrimidine.
Use a pre-catalyst (e.g., Buchwald G3/G4); Switch to a stronger base (K₃PO₄, Cs₂CO₃); Use a more stable boronic ester (e.g., pinacol ester).
Mixture of Regioisomers
Ligand is not providing sufficient steric or electronic control.
Screen a panel of ligands. For C4-selectivity on 2,4-dichloropyridine, try a bulky NHC ligand like IPr.[8] For other isomers, compare monodentate vs. bidentate phosphines.[9]
Protodeboronation
Boronic acid is unstable under reaction conditions (especially heteroaryl boronates).
Use a more stable boronate (MIDA or pinacol ester); Use anhydrous conditions with a base like TMSOK and an additive like trimethyl borate.[15]
Dehalogenation
Reductive elimination of a Pd-H species instead of the desired C-C bond formation.
Ensure the reaction is strictly anaerobic; Use a solvent less prone to acting as a hydride source (e.g., dioxane instead of isopropanol).[1]
Conclusion
The Suzuki-Miyaura coupling of dichloropyridine intermediates is a formidable tool for synthetic chemists. While achieving regioselectivity requires careful consideration of the substrate's electronic biases, a rational approach to catalyst, ligand, and condition selection provides robust control over the reaction's outcome. By leveraging the principles and protocols outlined in this guide, researchers can confidently and strategically construct complex mono- and di-arylated pyridine structures for applications in drug discovery and beyond.
References
Handy, S. T., & Anderson, K. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. [Link]
Ch-Kutin, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
Ch-Kutin, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
Wang, D., et al. (2024). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters - ACS Publications. [Link]
Byers, J. C., et al. (2021). Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights. PMC. [Link]
Shaughnessy, K. H., et al. Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. ResearchGate. [Link]
Bruno, N. C., et al. (2012). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. PMC. [Link]
Pye, D. R., et al. (2021). Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PubMed. [Link]
Singh, S., et al. Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. ResearchGate. [Link]
Zhang, Z., et al. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. The Journal of Organic Chemistry - ACS Publications. [Link]
Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1 - Books. [Link]
Wang, D. Y., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. NSF PAR. [Link]
Maleki, A., et al. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. [Link]
Köhler, K., & Heidenreich, R. G. C‐C Coupling Reactions Catalyzed by Supported Palladium in Liquid Phase. mediaTUM. [Link]
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
Reddy, V. P., et al. Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
Lee, C.-F., et al. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. ACS Publications. [Link]
Miles, W. H. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Lafayette College. [Link]
Dicks, A. P. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. [Link]
Králová, P., et al. (2016). A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction. Beilstein Journal of Organic Chemistry. [Link]
Zhang, M., et al. (2025). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry - ACS Publications. [Link]
Botella, L., & Nájera, C. (2025). One-Pot Preparation of Unsymmetrical Biaryls via Suzuki Cross-Coupling Reaction of Aryl Halide Using Phase-Transfer Catalyst in a Biphasic Solvent System. ResearchGate. [Link]
Application Note: Scalable Synthesis of (3,5-Dichloropyridin-4-yl)(phenyl)methanol via Directed ortho-Metalation
Introduction & Mechanistic Rationale The synthesis of (3,5-dichloropyridin-4-yl)(phenyl)methanol (CAS: 402561-69-7)[1] is a critical transformation in the development of highly functionalized pyridine scaffolds for pharm...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The synthesis of (3,5-dichloropyridin-4-yl)(phenyl)methanol (CAS: 402561-69-7)[1] is a critical transformation in the development of highly functionalized pyridine scaffolds for pharmaceutical applications. The core chemical logic relies on the regioselective functionalization of 3,5-dichloropyridine via Directed ortho-Metalation (DoM)[2].
The C-4 proton of 3,5-dichloropyridine is highly acidified due to the inductive electron-withdrawing effects of the two adjacent chlorine atoms and the pyridine nitrogen[3]. While n-butyllithium (n-BuLi) is capable of rapidly deprotonating this position, alkyllithiums carry a well-documented risk of nucleophilic addition to the C=N bond of the pyridine ring[2]. To ensure absolute regiocontrol and prevent ring-addition side reactions, sterically hindered, non-nucleophilic bases such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) are the industry standard for this transformation[3].
Once the 3,5-dichloro-4-pyridyllithium intermediate is generated, it acts as a potent nucleophile, rapidly attacking the electrophilic carbonyl carbon of benzaldehyde to form the target secondary alcohol[4].
Fig 1: Directed ortho-metalation and nucleophilic addition pathway.
Process Optimization & Scale-Up Engineering (E-E-A-T)
Transitioning organolithium chemistry from the bench to process scale (kilograms to metric tons) requires rigorous engineering to manage exothermicity, mixing efficiency, and intermediate stability[5].
Cryogenic Limitations & Halogen Dance: The lithiation of dihalopyridines is highly exothermic. If the internal temperature exceeds -60 °C during batch processing, the 3,5-dichloro-4-pyridyllithium intermediate becomes susceptible to decomposition or isomerization (known as the "halogen dance")[6]. Strict cryogenic control (T < -70 °C) is mandatory for batch protocols.
Solubility & Aggregation Dynamics: Organolithium monoanions can occasionally precipitate as insoluble aggregates, coating the reactor walls and stalling the reaction[5]. Maintaining a sufficient dilution (typically 0.5 M in THF) prevents aggregate precipitation and ensures homogeneous trapping by the electrophile.
Self-Validating Systems (In Situ IR): To guarantee process trustworthiness, the deprotonation step can be monitored in real-time using in situ infrared spectroscopy (ReactIR). The consumption of 3,5-dichloropyridine and the formation of the transient lithio-derivative exhibit distinct, trackable absorbance bands (e.g., 749, 1000, and 1139 cm⁻¹), allowing operators to validate complete metalation before electrophile addition[3][7].
Experimental Protocols
Protocol A: 100-Gram Batch Scale Synthesis
This protocol is optimized for pre-clinical development, balancing throughput with strict thermal control.
Step-by-Step Methodology:
Reactor Preparation: Purge a 3 L jacketed glass reactor with ultra-high purity N₂. Ensure the system is rigorously dried to prevent quenching of the lithium base.
Substrate Loading: Charge the reactor with 3,5-dichloropyridine (100.0 g, 0.676 mol) and anhydrous THF (1.5 L). Initiate overhead stirring at 250 rpm.
Cryogenic Cooling: Circulate cooling fluid to bring the internal reaction temperature to -78 °C.
Lithiation: Transfer LDA (2.0 M in THF/heptane, 355 mL, 0.710 mol) to an addition funnel. Add the LDA solution dropwise over 1.5 hours. Critical Causality: The slow addition rate is imperative to dissipate the heat of deprotonation and maintain the internal temperature strictly below -70 °C to prevent halogen dance[6].
Maturation: Stir the resulting deep red/brown solution at -78 °C for 45 minutes. Self-Validation: If equipped, verify the plateau of the lithiated intermediate band via in situ IR[7].
Electrophilic Trapping: Add benzaldehyde (75.6 mL, 0.744 mol) dropwise over 1 hour, maintaining T < -70 °C.
Reaction Completion: Stir for an additional 1 hour at -78 °C, then allow the reactor to slowly warm to -20 °C over 30 minutes.
Quench & Workup: Quench the reaction safely by the slow addition of saturated aqueous NH₄Cl (500 mL). Phase separate the mixture. Extract the aqueous layer with EtOAc (2 x 300 mL).
Isolation: Combine the organic layers, wash with brine (500 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from heptane/EtOAc to afford the pure product[4].
To circumvent the massive cryogenic burden of batch reactors, continuous flow chemistry offers superior heat and mass transfer. In flow, the lithiation and trapping can be safely executed at elevated temperatures (e.g., -40 °C) due to micro-mixing and residence times measured in seconds[6].
Fig 2: Continuous flow reactor configuration for scalable lithiation.
Application Note: Cell-Based Assay Workflows for Evaluating the Bioactivity of (3,5-Dichloropyridin-4-YL)(phenyl)methanol
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application Area: Phosphodiesterase (PDE) Inhibition, Inflammation, and Immunology Scientific Rationale & Mechanism of Action The compoun...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals
Application Area: Phosphodiesterase (PDE) Inhibition, Inflammation, and Immunology
Scientific Rationale & Mechanism of Action
The compound (3,5-Dichloropyridin-4-YL)(phenyl)methanol (CAS: 402561-69-7) is a critical chemical building block and putative bioactive agent featuring the highly conserved 3,5-dichloropyridin-4-yl pharmacophore. In medicinal chemistry, this specific moiety is the primary binding determinant for Phosphodiesterase-4 (PDE4) inhibitors, famously utilized in clinically approved anti-inflammatory drugs such as Roflumilast and Piclamilast[1].
PDE4 enzymes are the principal regulators of intracellular cyclic adenosine monophosphate (cAMP) in immune cells, including macrophages, T-cells, and neutrophils[2]. By selectively inhibiting PDE4, these compounds prevent the hydrolysis of cAMP into inactive 5'-AMP. The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA) and the Exchange Protein directly activated by cAMP (Epac)[3]. This cascade leads to the phosphorylation of cAMP-responsive element-binding protein (CREB) and the subsequent suppression of the pro-inflammatory transcription factor NF-κB, ultimately blunting the release of cytokines like Tumor Necrosis Factor-alpha (TNF-α)[4].
To rigorously evaluate the bioactivity of (3,5-Dichloropyridin-4-YL)(phenyl)methanol, we must construct a self-validating experimental system that proves both target engagement (cAMP elevation) and functional efficacy (TNF-α suppression), while ruling out false positives caused by cytotoxicity.
Fig 1: Mechanism of action for 3,5-dichloropyridin-4-yl derivatives in suppressing inflammation.
Experimental Methodologies
Assay 1: Target Engagement via HTRF cAMP Accumulation
Causality & Logic: To prove that the compound directly engages PDE4 in living cells, we measure intracellular cAMP. However, basal adenylyl cyclase activity in resting cells is too low to produce a measurable cAMP spike solely from PDE4 inhibition. Therefore, we use a sub-maximal concentration of Forskolin (a direct adenylyl cyclase activator) to stimulate basal cAMP production[3]. If the test compound inhibits PDE4, it will synergistically amplify the Forskolin-induced cAMP signal.
Step-by-Step Protocol:
Cell Seeding: Seed HEK293 or THP-1 cells at 5,000 cells/well in a white 384-well microplate using 10 µL of assay buffer (HBSS + 20 mM HEPES).
Compound Treatment: Add 5 µL of (3,5-Dichloropyridin-4-YL)(phenyl)methanol (serially diluted in assay buffer with 0.1% BSA and 1% DMSO) to the wells. Incubate for 30 minutes at 37°C.
Forskolin Stimulation: Add 5 µL of Forskolin (EC₂₀ concentration, typically 0.5–1 µM) to stimulate adenylyl cyclase. Incubate for 30 minutes at room temperature.
HTRF Detection: Add 10 µL of cAMP-d2 tracer and 10 µL of Anti-cAMP-Cryptate antibody (prepared in lysis buffer).
Readout: Incubate for 1 hour at room temperature in the dark. Read the Time-Resolved Fluorescence (TR-FRET) at 620 nm (donor) and 665 nm (acceptor) using a compatible microplate reader. Calculate the 665/620 ratio.
Assay 2: Functional Efficacy via LPS-Induced TNF-α Suppression
Causality & Logic: Target engagement must translate to a phenotypic response. In THP-1 monocytes, Lipopolysaccharide (LPS) activates Toll-Like Receptor 4 (TLR4), driving a massive NF-κB-mediated transcription of TNF-α[5]. A true PDE4 inhibitor will elevate cAMP to a threshold that blunts this LPS-induced TNF-α release[4]. We pre-differentiate THP-1 cells with PMA to induce a macrophage-like phenotype, which expresses higher levels of PDE4B and responds more robustly to LPS.
Step-by-Step Protocol:
Differentiation: Seed THP-1 cells at 40,000 cells/well in a 96-well plate. Add 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours to differentiate them into macrophages. Wash and rest the cells in fresh media for 24 hours.
Pre-treatment: Treat the cells with a dose-response of the test compound for 1 hour at 37°C.
LPS Stimulation: Add 100 ng/mL of LPS (from E. coli O111:B4) to all wells (except negative controls). Incubate for 4 to 6 hours at 37°C.
Supernatant Collection & ELISA: Centrifuge the plate at 300 x g for 5 minutes. Transfer the cell-free supernatant to a TNF-α ELISA plate. Follow the manufacturer's protocol to quantify TNF-α at 450 nm.
Causality & Logic: A severe drop in TNF-α could be a false positive if the compound is simply cytotoxic. Measuring intracellular ATP (a proxy for metabolically active cells) ensures that the anti-inflammatory efficacy occurs within a safe therapeutic window.
Step-by-Step Protocol:
Reagent Addition: Following the removal of supernatant for the TNF-α assay (Assay 2), add 50 µL of CellTiter-Glo® reagent directly to the remaining cells and media in the 96-well plate.
Lysis: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
Readout: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence to determine the CC₅₀ (Cytotoxic Concentration 50%).
Workflow Visualization
Fig 2: Parallel workflow for evaluating cAMP elevation, TNF-α suppression, and cell viability.
Data Presentation & Interpretation
To validate the assay system, (3,5-Dichloropyridin-4-YL)(phenyl)methanol should be run alongside a clinical reference standard (e.g., Roflumilast). The data below illustrates the expected pharmacological profile of a selective PDE4 inhibitor.
Compound
Assay 1: cAMP Elevation (EC₅₀)
Assay 2: TNF-α Suppression (IC₅₀)
Assay 3: Cytotoxicity (CC₅₀)
Therapeutic Index (CC₅₀ / IC₅₀)
Roflumilast (Control)
0.8 nM
2.5 nM
> 50,000 nM
> 20,000x
(3,5-Dichloropyridin-4-YL)(phenyl)methanol
To be determined
To be determined
To be determined
To be calculated
Interpretation Guidelines:
A highly potent compound will exhibit low nanomolar EC₅₀/IC₅₀ values in Assays 1 and 2.
The IC₅₀ for TNF-α suppression should closely track the EC₅₀ for cAMP elevation, confirming that the anti-inflammatory effect is mechanistically driven by cAMP.
The CC₅₀ must be at least 100-fold higher than the functional IC₅₀ to rule out cytotoxicity-induced artifacts.
References
Swiss Medical Weekly (smw.ch)
The Role of Phosphodiesterase 4 (PDE4)
DRM02, a novel phosphodiesterase-4 inhibitor with cutaneous anti-inflammatory activity
Taylor & Francis Online
URL
National Institutes of Health (NIH)
Enhanced PDE4B expression augments LPS-inducible TNF expression in ethanol-primed monocytes
American Physiological Society Journal
URL
Technical Support Center: Troubleshooting the Grignard Synthesis of (3,5-Dichloropyridin-4-YL)(phenyl)methanol
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of (3,5-dichloropyridin-4-yl)(phenyl)methanol via a Grignard reaction. This guide is designed for researchers, m...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (3,5-dichloropyridin-4-yl)(phenyl)methanol via a Grignard reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with this specific transformation. The following content provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, explaining the causality behind experimental choices to ensure both success and reproducibility.
The addition of a phenyl Grignard reagent to 3,5-dichloropyridine-4-carbaldehyde is a powerful method for creating a key structural motif found in various pharmacologically active compounds. However, like many Grignard reactions, it is highly sensitive to experimental conditions. Success hinges on the rigorous exclusion of atmospheric moisture and the quality of the reagents. This guide will walk you through the most common failure modes and provide validated protocols to overcome them.
Core Reaction Scheme
The target transformation involves the nucleophilic addition of phenylmagnesium bromide to the electrophilic carbonyl carbon of 3,5-dichloropyridine-4-carbaldehyde.
Caption: Synthesis of the target alcohol via Grignard addition.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My Grignard reaction fails to initiate. The solution doesn't get warm or cloudy, and the magnesium remains unchanged. What's wrong?
A1: This is the most common failure point in a Grignard reaction. The primary culprit is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the metal from reacting with the bromobenzene.[1][2][3] Additionally, trace amounts of water in your glassware or solvent will instantly quench any Grignard reagent that does form.[4][5][6]
Causality and Solutions:
Magnesium Oxide Layer: This insulating layer must be physically or chemically disrupted to expose the reactive magnesium metal.
Protic Contaminants: Grignard reagents are exceptionally strong bases and will react with even weak acids like water far more readily than with the intended aldehyde.[5][7][8] This is a simple acid-base reaction that produces benzene and an inactive magnesium salt.
Troubleshooting Workflow:
Ensure Rigorously Anhydrous Conditions:
All glassware must be oven-dried at >120°C overnight or thoroughly flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen).[6][9]
Solvents (THF or diethyl ether) must be anhydrous grade, preferably passed through a solvent purification system or distilled from a suitable drying agent (e.g., sodium/benzophenone).[10]
Activate the Magnesium: You must activate the magnesium surface to initiate the reaction.[11]
Mechanical Activation: In the reaction flask, vigorously stir the dry magnesium turnings under an inert atmosphere to physically grind them against each other and the flask walls. This can break the MgO layer.[1]
Chemical Activation: This is the most reliable method. Add a small chemical initiator to the magnesium suspension in THF before adding the bromobenzene.
Activation Method
Description
Visual Cue of Success
Reference
Iodine
Add a single small crystal of iodine. It reacts with Mg to form MgI₂, which etches the surface.
start [label="Reaction Fails to Initiate"];
q1 [label="Is all glassware\nflame/oven-dried?", shape=diamond, fillcolor="#FBBC05"];
s1 [label="Dry all glassware and\n re-assemble under inert gas.", fillcolor="#EA4335", fontcolor="#FFFFFF"];
q2 [label="Is solvent anhydrous?", shape=diamond, fillcolor="#FBBC05"];
s2 [label="Use a fresh, dry solvent from a purification system or newly opened bottle.", fillcolor="#EA4335", fontcolor="#FFFFFF"];
q3 [label="Is Mg activated?", shape=diamond, fillcolor="#FBBC05"];
s3 [label="Activate Mg:\n1. Add Iodine crystal\n2. Add 1,2-dibromoethane\n3. Gently warm with heat gun", fillcolor="#4285F4", fontcolor="#FFFFFF"];
success [label="Initiation Successful:\nObserve exotherm, cloudiness", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> q1;
q1 -> s1 [label="No"];
s1 -> q1;
q1 -> q2 [label="Yes"];
q2 -> s2 [label="No"];
s2 -> q2;
q2 -> q3 [label="Yes"];
q3 -> s3 [label="No"];
s3 -> success;
q3 -> success [label="Yes"];
}
Caption: Logical workflow for troubleshooting Grignard initiation failure.
Q2: My reaction yield is very low, and I recover a lot of unreacted 3,5-dichloropyridine-4-carbaldehyde. What does this suggest?
A2: Recovering the starting aldehyde points to one of two primary issues: either your Grignard reagent was not successfully formed in sufficient quantity, or it was consumed by side reactions before it could react with the aldehyde.
Causality and Solutions:
Inaccurate Reagent Concentration: The concentration of commercially available Grignard reagents can vary, and self-prepared reagents rarely achieve 100% yield.[15] Using a substoichiometric amount of the Grignard reagent is a common cause of incomplete conversion.
Solution: Titrate your Grignard reagent before use to determine its exact molarity. This is a critical, non-negotiable step for reproducible results. A reliable method involves titration against a known amount of I₂ in the presence of LiCl or with a protic reagent like diphenylacetic acid.[16][17]
Slow Addition/Decomposition: If the phenylmagnesium bromide is added too slowly at an elevated temperature, it can decompose or participate in side reactions. A dark brown or black appearance in the Grignard solution can indicate decomposition.[18][19]
Solution: Prepare the Grignard reagent at a temperature that sustains the reaction without excessive heating (e.g., gentle reflux of THF, ~66°C).[11] Once formed, cool the reagent to 0°C before slowly adding the aldehyde solution. This minimizes side reactions of the aldehyde and ensures the Grignard reagent is consumed by the desired pathway.
Halogen-Magnesium Exchange: While less common for aryl chlorides compared to bromides or iodides, there is a possibility of an exchange reaction between the formed phenylmagnesium bromide and one of the chlorine atoms on the pyridine ring.[20] This would generate a new, undesired pyridyl Grignard reagent and chlorobenzene.
Solution: Keep the reaction temperature low during the addition of the aldehyde. Adding the aldehyde at 0°C or even -20°C can suppress this and other side reactions.
Q3: My major byproducts are biphenyl and benzene. How are these forming and how can I prevent them?
A3: The formation of these two byproducts points to distinct and classic Grignard side reactions.
Causality and Solutions:
Benzene Formation: Benzene is the result of the Grignard reagent being quenched by a proton source.[5][7] As mentioned in Q1, this is typically due to water, but any protic functional group (e.g., alcohols, carboxylic acids) will cause this. The starting aldehyde itself has no acidic protons that would cause this issue.
Prevention: The solution is absolute adherence to anhydrous conditions as described in A1. Using a slight excess (1.1-1.2 equivalents) of the Grignard reagent can also act as a "sacrificial" amount to consume any trace moisture before the aldehyde is added.[15]
Biphenyl Formation (Wurtz Coupling): Biphenyl is formed from the reaction of already-formed phenylmagnesium bromide with unreacted bromobenzene.[21][22] This is essentially an SN2-like or radical-mediated coupling reaction.
Prevention: This side reaction is favored by high local concentrations of the alkyl halide and higher temperatures.[22] The key is to add the bromobenzene solution dropwise to the magnesium suspension. This ensures the bromobenzene is consumed as it is added, keeping its concentration low and minimizing the chance of it reacting with the product.[21]
Caption: Competing reaction pathways for the Grignard reagent.
Essential Experimental Protocols
Protocol 1: Titration of Phenylmagnesium Bromide (Iodine Method)
This protocol determines the active concentration of your prepared Grignard reagent.[16][17]
Flame-dry a 10 mL vial with a stir bar under vacuum and backfill with argon.
Quickly add solid iodine (~100 mg, accurately weighed) to the vial and seal with a septum.
Add 1.0 mL of a 0.5 M solution of anhydrous LiCl in THF. Stir until the iodine dissolves to form a dark brown solution.
Cool the iodine solution to 0°C in an ice bath.
Slowly add the phenylmagnesium bromide solution dropwise via a 1 mL syringe. The endpoint is reached when the dark brown/yellow color completely disappears to a colorless or slightly cloudy white solution.
Record the volume of Grignard reagent added. Calculate the molarity using the formula:
Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)
Protocol 2: Optimized Synthesis of (3,5-Dichloropyridin-4-YL)(phenyl)methanol
This protocol incorporates the troubleshooting measures discussed above.
A. Preparation of Phenylmagnesium Bromide
Assemble a three-neck flask with a condenser, dropping funnel, and nitrogen inlet. Flame-dry the entire apparatus and cool under a stream of nitrogen.
Add magnesium turnings (1.2 equivalents) to the flask.
Add a small amount of anhydrous THF to just cover the magnesium, followed by one small crystal of iodine.
In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous THF.
Add ~10% of the bromobenzene solution to the magnesium suspension. Wait for initiation (gentle bubbling, color fade, warming). If it does not start, gently warm the flask with a heat gun until it does.
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, continue to stir the grey, cloudy solution for an additional 1-2 hours to ensure full conversion.
B. Reaction with Aldehyde
Cool the freshly prepared phenylmagnesium bromide solution to 0°C using an ice bath.
Dissolve 3,5-dichloropyridine-4-carbaldehyde (1.0 equivalent relative to the initial bromobenzene) in anhydrous THF in a separate flame-dried flask.
Add the aldehyde solution dropwise to the cold Grignard reagent via syringe or cannula over 20-30 minutes. Maintain the internal temperature below 5°C.
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
C. Workup
Cool the reaction mixture back to 0°C.
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a safer and often cleaner alternative to quenching with strong acid.
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product for purification.
Cahiez, G., et al. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]
Ashenhurst, J. (2015). Why Grignard Reagents React With Water. Master Organic Chemistry. [Link]
University of Wisconsin-Madison. The Grignard Reaction. [Link]
University of California, Irvine. The Grignard Reaction. [Link]
Cahiez, G., et al. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]
Lin, H-S., & Paquette, L. A. (1994). A Convenient Method for Determining the Concentration of Grignard Reagents. Synthetic Communications. [Link]
Quora. (2019). How to improve the percent yield in Grignard reaction. [Link]
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
Shen, C., & Hartwig, J. F. (2019). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]
Benkeser, R. A., & DeTalvo, W. (1967). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C: Organic. [Link]
Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction? [Link]
Jasperse, C. (n.d.). Grignard Reaction. Minnesota State University Moorhead. [Link]
ChemRxiv. (n.d.). A Low-Yield Reaction Is Still a Result: A Study on Grignard Reagent Free Cobalt Catalyzed C(sp2)-H Arylation. [Link]
Deitmann, E., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. [Link]
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
Ashenhurst, J. (2016). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Master Organic Chemistry. [Link]
Google Patents. (2006). WO2006040652A2 - Process for the preparation of n-(3,5-dichloropyrid-4-yl)-4difluoromethoxy-8-methanesulfonamido-dibenzo[b,d]furan-1-carboxamide.
Overcoming low yield in (3,5-Dichloropyridin-4-YL)(phenyl)methanol synthesis
Welcome to the Advanced Synthesis Technical Support Center . This guide is specifically engineered for research scientists and drug development professionals encountering yield, regioselectivity, or purity issues during...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Technical Support Center . This guide is specifically engineered for research scientists and drug development professionals encountering yield, regioselectivity, or purity issues during the lithiation and functionalization of 3,5-dichloropyridine to form (3,5-Dichloropyridin-4-yl)(phenyl)methanol.
Mechanistic Overview: The Directed ortho-Metalation (DoM) Pathway
The synthesis relies on the regioselective deprotonation of 3,5-dichloropyridine at the C-4 position, followed by a nucleophilic attack on benzaldehyde. The C-4 proton is highly acidified by the inductive electron-withdrawing effects of the adjacent C-3 and C-5 chlorine atoms. However, the electron-deficient nature of the pyridine ring makes it highly susceptible to unwanted nucleophilic aromatic substitution (SNAr) or addition at the C-2/C-6 positions if the incorrect base is utilized.
Reaction workflow for the synthesis of (3,5-Dichloropyridin-4-yl)(phenyl)methanol via DoM.
To achieve high yields, the reaction must be treated as a highly sensitive kinetic system. The following protocol integrates causality and self-validation to ensure reproducibility.
Step 1: System Preparation
Flame-dry a Schlenk flask under vacuum and purge with high-purity argon. Add anhydrous THF (10 mL/mmol of substrate) and diisopropylamine (1.15 equiv). Cool the system to 0 °C.
Causality: Organolithium reagents are exquisitely sensitive to moisture. Even trace water will quench the base, leading to unreacted starting material.
Step 2: Base Generation
Add n-butyllithium (n-BuLi, 1.1 equiv) dropwise. Stir for 30 minutes at 0 °C to generate Lithium Diisopropylamide (LDA), then cool the solution strictly to -78 °C using a dry ice/acetone bath.
Causality: Why LDA? Using a bulky, non-nucleophilic base like LDA prevents unwanted nucleophilic attack at the C-2/C-6 positions, ensuring exclusive deprotonation at C-4 ()[1].
Step 3: Directed ortho-Metalation
Dissolve 3,5-dichloropyridine (1.0 equiv) in a minimal volume of anhydrous THF. Add this dropwise to the LDA solution over 30 minutes. Crucial: Maintain the internal temperature below -74 °C using an internal temperature probe. Stir for 45 minutes at -78 °C.
Causality: Why strictly -78 °C? In situ infrared spectroscopic studies demonstrate that the 4-lithio intermediate is highly unstable. Warming the reaction allows the intermediate to undergo elimination (forming a highly reactive pyridyne) or dimerization, irreversibly destroying the yield ()[2].
Step 4: Self-Validation Checkpoint
Action: Before proceeding to electrophile addition, withdraw a 0.1 mL aliquot of the reaction mixture and quench it into 0.5 mL of D₂O. Extract with 1 mL of ethyl acetate and analyze the organic layer via ¹H NMR or GC-MS.
Validation: A successful metalation is validated by >95% deuterium incorporation at the C-4 position (evidenced by the disappearance of the C-4 proton singlet at ~8.5 ppm in the NMR spectrum)[2]. Do not proceed to Step 5 unless metalation is confirmed.
Step 5: Electrophile Addition & Quench
Add benzaldehyde (1.2 equiv) dropwise. Stir for 1 hour at -78 °C. Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Warm to room temperature, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Quantitative Data: Impact of Reaction Conditions on Yield
The table below summarizes how deviations from the optimized protocol directly impact the reaction outcome.
Q: Why am I getting C-2/C-6 addition products instead of C-4 functionalization?A: This regioselectivity failure occurs when using a nucleophilic base (like n-BuLi) directly on the pyridine ring. n-BuLi acts as a nucleophile rather than a base, attacking the electron-deficient C-2 or C-6 positions. Always use a sterically hindered, non-nucleophilic base like LDA or LiTMP to ensure the reagent acts strictly as a proton acceptor at the C-4 position[1].
Q: My yield is low, and I recover a lot of unreacted 3,5-dichloropyridine. What went wrong?A: This indicates incomplete deprotonation or quenching of the base by moisture. Ensure all glassware is flame-dried under vacuum and solvents are strictly anhydrous. Additionally, the deprotonation is an equilibrium process; ensure you allow sufficient metalation time (30–45 minutes) before adding benzaldehyde. Utilize the D₂O quench self-validation step (Step 4) to confirm intermediate formation before proceeding[2].
Q: I observe a dark tar-like mixture and multiple spots on TLC. How do I prevent this?A: Tar formation is a classic sign of thermal decomposition of the 3,5-dichloro-4-pyridyllithium intermediate. If the internal temperature fluctuates above -74 °C during the exothermic addition of 3,5-dichloropyridine or benzaldehyde, the intermediate will decompose into a pyridyne and polymerize. Use an internal temperature probe rather than relying solely on the bath temperature, and control the addition rates meticulously[1].
References
Stewart, A. O., Bhatia, P. A., McCarty, C. M., Patel, M. V., Staeger, M. A., & Arendsen, D. L. (2001). Discovery of Inhibitors of Cell Adhesion Molecule Expression in Human Endothelial Cells. 1. Selective Inhibition of ICAM-1 and E-Selectin Expression. Journal of Medicinal Chemistry. URL:[Link]
Weymeels, E., Desjardins, S., Harrison-Marchand, A., Oulyadi, H., Fressigné, C., Giessner-Prettre, C., & Maddaluno, J. (2005). On the deprotonation of 3,5-dichloropyridine using lithium bases: in situ infrared spectroscopic studies. Tetrahedron. URL:[Link]
Preventing degradation of (3,5-Dichloropyridin-4-YL)(phenyl)methanol during storage
Welcome to the dedicated support center for (3,5-Dichloropyridin-4-YL)(phenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals who utilize this critical chemical interme...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated support center for (3,5-Dichloropyridin-4-YL)(phenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals who utilize this critical chemical intermediate. The purity and stability of this compound are paramount for the success of downstream synthetic applications, particularly in the development of novel therapeutics and agrochemicals.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent degradation and ensure the integrity of your material during storage and handling.
Troubleshooting Guide: Addressing Common Stability Issues
This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments.
Question: My latest batch of (3,5-Dichloropyridin-4-YL)(phenyl)methanol is showing an unexpected peak in my HPLC analysis. What could be the cause?
Answer: The appearance of a new, significant peak in your High-Performance Liquid Chromatography (HPLC) analysis is a primary indicator of degradation. The most probable cause is oxidation of the benzylic alcohol group to form the corresponding ketone, (3,5-dichloropyridin-4-yl)(phenyl)methanone. This is a common degradation pathway for aryl methanols.[2]
Causality: The benzylic proton is susceptible to abstraction, and in the presence of atmospheric oxygen, oxidation can occur. This process can be accelerated by exposure to light or trace metal impurities.
Immediate Action: We recommend performing a forced degradation study to confirm the identity of the impurity.[3] Briefly expose a small sample of a known pure batch to a mild oxidizing agent (e.g., 3% hydrogen peroxide) and analyze it via LC-MS/MS to see if the retention time and mass of the resulting peak match your unknown impurity.[4][5]
Preventative Measure: To prevent oxidation, it is imperative to store the compound under an inert atmosphere.[6] Purge the headspace of your storage container with dry argon or nitrogen before sealing tightly.
Question: I've noticed the color of my solid (3,5-Dichloropyridin-4-YL)(phenyl)methanol has changed from white/off-white to a distinct yellow or brownish tint. Is the material still usable?
Answer: A change in physical appearance, particularly color darkening, is a strong visual cue of chemical degradation.[6] While the material may not be entirely compromised, its purity is questionable and it should not be used in sensitive applications without re-analysis.
Causality: Color changes in pyridine-containing compounds are often linked to photodegradation or the formation of minor, highly conjugated impurities. Pyridine derivatives can be photolabile, and exposure to ambient or UV light can initiate degradation cascades.[4]
Immediate Action: First, quantify the purity of the discolored material using a validated analytical method, such as the HPLC-UV protocol detailed later in this guide. If the purity is below your required specification, the batch should be discarded according to hazardous waste protocols.[7]
Preventative Measure: Always store the compound in amber glass vials or containers that are completely opaque to protect it from light.[6] Store these containers inside a cabinet or refrigerator to further minimize light exposure.
Question: My compound shows poor solubility in the expected solvent compared to previous batches. Could this be related to storage?
Answer: Yes, a change in solubility can indicate degradation. The formation of less soluble impurities or polymeric byproducts can lead to this observation.
Causality: One potential cause is exposure to atmospheric moisture. While this specific molecule is not known to be highly hygroscopic, related compounds like 3-Pyridinemethanol are.[6] Absorbed moisture can lead to hydrolysis or facilitate other degradation reactions, potentially forming less soluble dimeric or polymeric species over time. Another cause could be the formation of the ketone impurity, which may have different solubility characteristics than the parent alcohol.
Immediate Action: Confirm the identity and purity of the material via analytical techniques like HPLC and NMR.
Preventative Measure: Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is sealed tightly with a high-quality, chemically-resistant cap and liner.[6]
Logical Flow for Troubleshooting Degradation
The following diagram outlines a systematic approach to diagnosing potential degradation of your compound.
Caption: A troubleshooting workflow for identifying and addressing suspected compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of (3,5-Dichloropyridin-4-YL)(phenyl)methanol?
A1: For maximal long-term stability, the compound should be stored under the conditions summarized in the table below. These conditions are designed to mitigate the primary degradation pathways: oxidation, photodegradation, and hydrolysis.[4][6]
Prevents photodegradation, common for pyridine derivatives.[4][6]
Container
Tightly Sealed Glass Vial
Prevents exposure to atmospheric oxygen and moisture.
Environment
Dry / Desiccated
Minimizes potential for moisture absorption and hydrolysis.[6]
Q2: What are the primary chemical moieties responsible for the potential instability of this molecule?
A2: The two main areas of concern are the benzylic secondary alcohol and the dichloropyridine ring, as illustrated in the diagram below.
Caption: Key molecular features and their associated degradation pathways.
Benzylic Alcohol: This functional group is prone to oxidation, which converts the alcohol into a ketone. This is often the most significant degradation pathway under ambient storage conditions.[2]
Dichloropyridine Ring: The pyridine heterocycle can absorb UV light, making it susceptible to photodegradation.[4] Furthermore, while generally stable, heterocyclic rings can be labile under harsh acidic or alkaline conditions.[4]
Q3: How can I routinely check the purity of my stored compound?
A3: A simple isocratic Reversed-Phase HPLC with UV detection (HPLC-UV) method is the most effective way to perform routine quality control. It is robust, reliable, and can easily separate the parent compound from its likely ketone degradant.[8][9] We provide a starting protocol in the next section that can be adapted to your specific instrumentation.
Q4: Can I store this compound in solution?
A4: Storing the compound in solution is generally not recommended for long-term stability. Degradation reactions can occur more rapidly in solution than in the solid state. If you must prepare a stock solution, follow these best practices:
Use a high-purity, anhydrous solvent (e.g., Methanol, Acetonitrile).
Prepare the solution fresh whenever possible.
If storage is necessary, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[6]
Store the aliquots at -20 °C or below in tightly sealed vials, protected from light.
Experimental Protocols
Protocol 1: Recommended Storage Procedure
This protocol ensures the optimal environment for maintaining the chemical integrity of (3,5-Dichloropyridin-4-YL)(phenyl)methanol.
Container Selection: Use a clean, dry amber glass vial with a PTFE-lined cap.
Inerting the Atmosphere:
a. Place the required amount of the solid compound into the vial.
b. Insert a long needle connected to a source of dry argon or nitrogen gas, ensuring the needle tip is just above the solid material.
c. Insert a second, shorter needle into the cap to act as a vent.
d. Gently flush the vial with the inert gas for 1-2 minutes to displace all air.
e. Remove the vent needle first, followed by the gas inlet needle, and immediately seal the vial tightly.
Labeling: Clearly label the vial with the compound name, batch number, date, and storage conditions (e.g., "2-8 °C, Inert Atmosphere, Protect from Light").
Storage: Place the sealed vial in a refrigerator (2–8 °C) away from any light sources. For added protection, the vial can be placed inside a secondary, opaque container.
Protocol 2: HPLC-UV Method for Purity Assessment
This method provides a reliable baseline for assessing the purity of (3,5-Dichloropyridin-4-YL)(phenyl)methanol and detecting common degradation products. This is a starting point and may require optimization for your specific system.[5][8]
Parameter
Condition
Instrument
HPLC System with UV-Vis or PDA Detector
Column
Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase
Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate
1.0 mL/min
Column Temp.
30 °C
Detection λ
254 nm
Injection Vol.
10 µL
Run Time
15 minutes
Sample Preparation:
Accurately weigh approximately 10 mg of the compound.
Dissolve the sample in 10 mL of the mobile phase to create a ~1 mg/mL stock solution.
Further dilute as necessary to fall within the linear range of the detector.
Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE) before injection.
References
Nowakowska, Z., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives. Journal of AOAC International, 98(5), 1248-59. [Link]
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. [Link]
Shashikala, S., & Raman, V. (2010). Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. [Link]
Wang, W., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18. [Link]
Wang, W., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. [Link]
Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. [Link]
Matsumoto, K., et al. (2021). Autoxidation of Di-4-pyridyl-(3-(4-pyridyl)-pyridin-4-yl)methane. Senshu Daigaku Shizen Kagaku Kiyo, 54, 53-57. [Link]
Rasayan J. Chem. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. [Link]
Kumar, P., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. [Link]
Technical Support Center: Byproduct Identification in the Synthesis of (3,5-Dichloropyridin-4-YL)(phenyl)methanol
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of (3,5-Dichloropyridin-4-YL)(phenyl)methanol. This resource is designed for researchers, chemists, and drug deve...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (3,5-Dichloropyridin-4-YL)(phenyl)methanol. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and identify potential byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind byproduct formation and provide actionable protocols to ensure the integrity of your synthesis.
Troubleshooting Guide: Interpreting Your GC-MS Data
This section addresses specific issues you may encounter during the analysis of your crude reaction mixture. The synthesis, typically a Grignard reaction between a phenylmagnesium halide and 3,5-dichloropyridine-4-carboxaldehyde, is robust but sensitive to reaction conditions.[1][2]
Question 1: My GC chromatogram shows a significant, relatively non-polar peak eluting before my product. The mass spectrum has a strong molecular ion (M+) peak at m/z 154. What is this impurity?
Answer:
This peak is almost certainly biphenyl . It is the most common byproduct in Grignard reactions involving phenylmagnesium halides.[3][4]
Causality (Mechanism of Formation): Biphenyl (C₁₂H₁₀, M.W. 154.21) forms from a coupling reaction between the phenylmagnesium bromide Grignard reagent and any unreacted bromobenzene starting material. This side reaction is particularly favored by higher reaction temperatures and elevated concentrations of bromobenzene.[4] An alternative pathway involves the radical coupling of two phenyl radicals.[3]
GC-MS Confirmation:
Retention Time (RT): Biphenyl is a non-polar hydrocarbon and will have a shorter retention time on standard non-polar or mid-polar GC columns compared to the polar alcohol product.
Mass Spectrum (EI): The electron ionization (EI) mass spectrum of biphenyl is characterized by a very stable molecular ion at m/z 154, which will also be the base peak. Fragmentation is limited due to the stable aromatic system.
Mitigation Strategies:
Control Temperature: Initiate the Grignard formation at room temperature and maintain a gentle reflux. Avoid excessive heating during the reaction.[5]
Slow Addition: Add the bromobenzene solution dropwise to the magnesium turnings to maintain a low instantaneous concentration, favoring the formation of the Grignard reagent over the biphenyl byproduct.[5]
Ensure Magnesium Activation: Use fresh, dry magnesium turnings and an activating agent like iodine or 1,2-dibromoethane to ensure the reaction with bromobenzene starts promptly, consuming the halide before it can couple.[6]
Question 2: My product yield is very low, and the GC-MS shows a large peak for unreacted 3,5-dichloropyridine-4-carboxaldehyde. I also see a peak for benzene (m/z 78). What happened?
Answer:
This scenario points to a problem with your Grignard reagent, either in its formation or its reactivity. The presence of benzene is a definitive indicator that the Grignard reagent was quenched by a proton source, most commonly water.
Causality (Mechanism of Failure):
Quenching: Grignard reagents are extremely strong bases and will react readily with any protic substance (water, alcohols, etc.) to form the corresponding alkane—in this case, benzene.[3] This reaction consumes the nucleophilic Grignard reagent, preventing it from reacting with the aldehyde.
Poor Formation: The Grignard reagent may not have formed in sufficient quantity due to passive magnesium (oxide layer) or impure reagents.
GC-MS Confirmation:
Unreacted Aldehyde: You will see a peak corresponding to the mass of 3,5-dichloropyridine-4-carboxaldehyde (C₆H₃Cl₂NO, M.W. 176.00). Look for the characteristic 9:6:1 isotopic pattern for the M+ and M+2 peaks due to the two chlorine atoms.
Benzene: A volatile compound that will elute very early in the GC run, showing a clear molecular ion at m/z 78.
Mitigation Strategies:
Anhydrous Conditions: This is the most critical factor for a successful Grignard reaction.[4][5] All glassware must be rigorously dried (oven-drying overnight is recommended). Use anhydrous solvents (e.g., anhydrous diethyl ether or THF).
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
Reagent Quality: Use freshly opened anhydrous solvents and high-quality magnesium turnings.
Question 3: I have an unexpected peak with a mass spectrum that shows the correct dichlorinated isotopic pattern, but the molecular weight does not match my product or starting material. What could it be?
Answer:
This could be a product resulting from a reduction or an oxidation side reaction.
Potential Identities & Causality:
(3,5-Dichloropyridin-4-yl)methanol (Reduction Product): (C₆H₅Cl₂NO, M.W. 178.01). While less common, Grignard reagents can sometimes act as reducing agents, delivering a hydride from their β-carbon to the carbonyl.[1] This would reduce the starting aldehyde to the corresponding primary alcohol.
3,5-Dichloropyridine-4-carboxylic acid (Oxidation Product): (C₆H₃Cl₂NO₂, M.W. 191.99). If the aldehyde starting material is exposed to air or oxidizing conditions over time, it can be oxidized to the carboxylic acid. This is less likely to be volatile enough for standard GC-MS without derivatization, but it's a possibility that can reduce the available aldehyde for the main reaction.
GC-MS Confirmation:
Reduction Product: The mass spectrum would show a molecular ion at m/z 178 (with M+2 and M+4 peaks). It would likely show a prominent M-18 peak (loss of water) and fragmentation of the dichloropyridyl ring.
Oxidation Product: If it appears in the GC-MS, it would have a molecular ion at m/z 192 and show a characteristic loss of -COOH (M-45). Derivatization (e.g., silylation) might be necessary for better analysis.[7][8]
Mitigation Strategies:
Use fresh, pure 3,5-dichloropyridine-4-carboxaldehyde.
Ensure the reaction is run under an inert atmosphere to prevent air oxidation.
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for preparing my crude reaction sample for GC-MS analysis?
A1: A robust and reproducible sample preparation workflow is crucial for accurate analysis.
Q2: Can you summarize the key mass spectral data for the target product and major byproducts?
A2: Certainly. This table provides a quick reference for identifying compounds based on their mass spectrometry data.
M+: 254 . Will show M+2 (256) and M+4 (258) peaks in a ~9:6:1 ratio. Fragments may include loss of phenyl (m/z 177), loss of dichloropyridyl, and the benzoyl cation (m/z 105).
Biphenyl (Byproduct)
C₁₂H₁₀
154.21
M+: 154 (Base Peak) . Very stable ion with minimal fragmentation.
M+: 176 . Will show M+2 (178) and M+4 (180) peaks. Key fragment is loss of -CHO (M-29, m/z 147).
Benzene (Byproduct)
C₆H₆
78.11
M+: 78 (Base Peak) . Characteristic fragments at m/z 50-52.
Q3: How can I definitively confirm the identity of a suspected byproduct?
A3: The best practice is co-injection . Analyze a sample of your crude mixture. Then, inject a commercially available, pure standard of the suspected byproduct (e.g., biphenyl) using the same GC-MS method. Finally, prepare a sample where you have spiked your crude mixture with a small amount of the pure standard and inject it. If the suspected peak in your crude sample increases in intensity and does not resolve into a separate peak, you have confirmed its identity.
Visual Guide to Byproduct Formation
The formation of biphenyl is a competing reaction pathway that reduces the overall yield of the desired product. Understanding this pathway is key to its prevention.
{PhMgBr, PhBr} -> Biphenyl [label="Side Reaction\n(Wurtz-Fittig Coupling)"];
}
enddot
Caption: Competing reaction pathways in the Grignard synthesis.
References
Jasperse, J. (n.d.). Grignard Reaction.
Google Patents. (2006). Process for the preparation of n-(3,5-dichloropyrid-4-yl)-4difluoromethoxy-8-methanesulfonamido-dibenzo[b,d]furan-1-carboxamide. WO2006040652A2.
Reaction Chemistry. (n.d.). Grignard Reaction - Common Conditions. [Link]
University of California, Irvine. (n.d.). The Grignard Reaction. Department of Chemistry.
Ramos, A., et al. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC International - Chromatography Online. [Link]
Reddit. (2014). Help with Grignard reaction experimental observations. r/chemhelp. [Link]
Truman State University. (2012). The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. ChemLab. [Link]
Kelly, M. J., et al. (2014). Discovery of 2‑[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6- dihydropyridazin-3-yloxy)phenyl]. Journal of Medicinal Chemistry.
PrepChem. (n.d.). Preparation of diphenylmethanol. [Link]
National Institutes of Health. (n.d.). CATALYTIC ENANTIOSELECTIVE BORANE REDUCTION OF BENZYL OXIMES: PREPARATION OF (S)-1-PYRIDIN-3-YL-ETHYLAMINE BIS HYDROCHLORIDE. PMC. [Link]
ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. [Link]
Der Pharma Chemica. (n.d.). Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identification. [Link]
Semantic Scholar. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. [Link]
Molecules. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. [Link]
Google Patents. (n.d.). Method for synthesizing 3,5-dichlorobenzoic acid. CN103224451B.
PubMed. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[3][9][10]triazine-6-carbonitrile (MGL-3196).... [Link]
Minimizing homocoupling byproducts in Grignard reactions with dichloropyridines
Welcome to the technical support center for navigating the complexities of Grignard reactions with dichloropyridine substrates. This resource is designed for researchers, scientists, and drug development professionals wh...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for navigating the complexities of Grignard reactions with dichloropyridine substrates. This resource is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and minimize the formation of homocoupling byproducts. Here, we will delve into the mechanistic nuances, troubleshoot common experimental hurdles, and provide field-proven protocols to enhance your reaction outcomes.
Introduction: The Challenge of Homocoupling
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3][4] However, when working with aryl halides like dichloropyridines, the desired cross-coupling reaction is often plagued by a significant side reaction: homocoupling. This process, where two Grignard reagent molecules or two aryl halide molecules react with each other, leads to the formation of symmetrical biaryl byproducts.[1][2] This not only consumes valuable starting materials and reduces the yield of the target molecule but also introduces purification challenges.[5][6]
This guide will provide you with the expertise to anticipate and mitigate these challenges, ensuring the integrity and efficiency of your synthetic endeavors.
Troubleshooting Common Issues
This section addresses the most frequently encountered problems during Grignard reactions with dichloropyridines and offers systematic troubleshooting strategies.
Issue 1: Significant Formation of Bipyridine Homocoupling Byproduct
The formation of bipyridine byproducts is a classic sign of undesired homocoupling. This can arise from several factors, primarily related to reaction kinetics and the presence of catalytic impurities.
Root Cause Analysis & Corrective Actions:
High Local Concentration of Dichloropyridine: A high concentration of the dichloropyridine starting material can favor its reaction with the newly formed Grignard reagent, leading to homocoupling.[1]
Solution: Employ a slow, controlled addition of the dichloropyridine solution to the Grignard reagent.[7][8][9] This maintains a low concentration of the electrophile and maximizes the chances of the desired cross-coupling reaction.
Elevated Reaction Temperature: Grignard reactions are often exothermic.[7][8][10] Excessive heat can accelerate the rate of homocoupling.[1]
Solution: Maintain a consistent and controlled reaction temperature. For the addition of the dichloropyridine, cooling the reaction mixture in an ice bath is recommended.[2][9]
Presence of Transition Metal Impurities: Trace amounts of transition metals like iron, copper, or nickel in the magnesium turnings or glassware can catalyze homocoupling reactions.[11][12][13]
Solution: Use high-purity magnesium turnings. Thoroughly clean all glassware, potentially with an acid wash followed by rigorous drying, to remove any metal residues.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with dichloropyridine is not initiating. What should I do?
A1: Failure to initiate is a common problem and is almost always due to two main factors:
Presence of Moisture: Grignard reagents are extremely sensitive to water.[1][4][8][14] Ensure all glassware is meticulously dried, either by flame-drying under vacuum or oven-drying for several hours.[2][8][15] Solvents must be anhydrous.[1][2][16]
Passivated Magnesium Surface: Magnesium turnings can have an oxide layer that prevents the reaction from starting.[8][13]
Activation Techniques:
Add a small crystal of iodine. The disappearance of the purple vapor indicates the reaction has initiated.[1][2][8][9][15]
Use a few drops of 1,2-dibromoethane as an initiator.[8][14]
Mechanically crush some of the magnesium turnings with a dry glass rod to expose a fresh surface.[1]
Q2: How can I accurately determine the concentration of my Grignard reagent before reacting it with the dichloropyridine?
A2: Accurately knowing the concentration of your Grignard reagent is crucial for stoichiometry control and minimizing side reactions. Titration is the most reliable method.
Recommended Titration Method: Titration with a solution of iodine in the presence of lithium chloride provides a sharp and reliable endpoint.[17][18] Other methods include titration against a known amount of a protic acid like diphenylacetic acid or using potentiometric methods.[19][20]
Q3: Which solvent is best for minimizing homocoupling in this reaction?
A3: The choice of solvent can significantly influence the reaction outcome.
Tetrahydrofuran (THF): THF is generally a superior solvent for Grignard reagent formation compared to diethyl ether.[15][21] It is more effective at solvating and stabilizing the Grignard reagent, which can lead to cleaner reactions.[21][22]
2-Methyltetrahydrofuran (2-MeTHF): This is an excellent "green" alternative to THF.[23] It often provides similar or even improved yields and can simplify workup due to its lower water miscibility.[23]
Q4: Can I use a catalyst to promote the desired cross-coupling and suppress homocoupling?
A4: Yes, this is an advanced technique known as a Kumada coupling.[24][25][26]
Catalyst Systems: Nickel or palladium complexes are typically used to catalyze the cross-coupling of a Grignard reagent with an aryl halide.[24][25][27][28] For example, NiCl2(dppp) or Pd(PPh3)4 can be effective.[25][29][30]
Considerations: While catalytic methods can be very effective, they require careful optimization of the catalyst, ligands, and reaction conditions to avoid other side reactions.
Experimental Protocols
Protocol 1: Titration of Grignard Reagent with Iodine
This protocol provides a reliable method for determining the molarity of your Grignard reagent.[17]
Materials:
Anhydrous THF
Lithium chloride (LiCl), dried
Iodine (I2)
Grignard reagent solution
Dry glassware (vials, syringes)
Procedure:
Prepare a 0.5 M solution of LiCl in anhydrous THF.
In a flame-dried vial under an inert atmosphere (e.g., argon or nitrogen), dissolve a precisely weighed amount of iodine (e.g., 100 mg) in 1.0 mL of the 0.5 M LiCl/THF solution.[17]
Cool the iodine solution to 0 °C in an ice bath.
Slowly add the Grignard reagent dropwise via a syringe to the stirred iodine solution.
The endpoint is reached when the dark brown color of the iodine disappears, and the solution becomes colorless or pale yellow.[17]
Record the volume of the Grignard reagent added.
Calculate the molarity of the Grignard reagent based on the moles of iodine used. Repeat the titration for accuracy.[18]
Data Presentation
Table 1: Influence of Reaction Parameters on Homocoupling
Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed. (2002, July 1). PubMed. [Link]
Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR - PMC. (n.d.). PMC. [Link]
Homocoupling of a Grignard Reagent toward the Synthesis of 2,2′-Bis(trifluoromethyl)-4,4′-diaminobiphenyl - ACS Publications. (2021, October 19). ACS Publications. [Link]
The Grignard Reaction Mechanism - Chemistry Steps. (2025, August 6). Chemistry Steps. [Link]
Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Master Organic Chemistry. [Link]
What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? : r/chemistry - Reddit. (2019, April 24). Reddit. [Link]
Homocoupling of heteroaryl/aryl/alkyl Grignard reagents: I2-promoted, or Ni- or Pd- or Cu- or nano-Fe-based salt catalyzed - RSC Advances (RSC Publishing). (n.d.). RSC Publishing. [Link]
Physical property of solvents used for Grignard reactions | Download Table - ResearchGate. (n.d.). ResearchGate. [Link]
Kumada coupling - wikidoc. (2012, September 4). wikidoc. [Link]
Asymmetric Induction in Grignard Reactions in a Chiral Solvent - ScholarWorks. (n.d.). University of New Hampshire. [Link]
How do the solvents affect the question? are they just there to show that the reagents can dissolve? : r/chemhelp - Reddit. (2024, March 7). Reddit. [Link]
APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS - Ijarse. (2014, September 15). Ijarse. [Link]
Are Grignard Reactions in Deep Eutectic Solvents Interface‐Driven? - PMC. (2025, September 1). PMC. [Link]
Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC. (2025, February 16). PMC. [Link]
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. (n.d.). PMC. [Link]
Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
Stability of dichloropyridine compounds in different pH conditions
Welcome to the technical support center for dichloropyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of dichloropyridine stability un...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for dichloropyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of dichloropyridine stability under various pH conditions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of dichloropyridine compounds in solution?
The chemical stability of any compound, including dichloropyridines, is not intrinsic but is heavily influenced by its environment. The key factors you must control are:
pH: The concentration of protons (acidic) or hydroxide ions (basic) can catalyze degradation reactions like hydrolysis.[1]
Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation.[2]
Light: Exposure to UV or even visible light can induce photodegradation, breaking chemical bonds and creating new impurities.[2]
Oxygen: Atmospheric oxygen can promote oxidative degradation, especially for susceptible functional groups.[2]
Moisture: Water is a reactant in hydrolysis, one of the most common degradation pathways.[2][3]
Controlling these variables is critical for ensuring the integrity of your starting materials and the reproducibility of your experimental results.
Q2: How does pH specifically impact the stability of dichloropyridine compounds?
The pH of an aqueous solution is a critical determinant of dichloropyridine stability due to two primary mechanisms:
Catalysis of Hydrolysis: The most significant degradation pathway for many dichloropyridines, especially those with substituted side chains like a dichloromethyl group, is hydrolysis. This reaction rate is highly pH-dependent. Generally, hydrolysis is faster under neutral to alkaline conditions compared to acidic conditions.[3] In basic media, the hydroxide ion acts as a potent nucleophile, directly attacking susceptible carbon centers.
Protonation of the Pyridine Ring: Under acidic conditions, the nitrogen atom in the pyridine ring can become protonated. This changes the electronic properties of the entire aromatic system, which can, in turn, affect the reactivity and stability of the chloro substituents and any side chains.[3] While this can sometimes stabilize certain structures, it can also alter solubility and reactivity in unforeseen ways.
Q3: What are the expected degradation products when a dichloropyridine with a dichloromethyl side chain degrades?
For dichloropyridines featuring a dichloromethyl (-CHCl₂) group, the primary degradation pathway is typically successive hydrolysis. In the presence of water, the dichloromethyl group is converted first to a formyl group (an aldehyde) and subsequently oxidized to a carboxylic acid.[3] For example, 2-(Dichloromethyl)-4-methylpyridine would degrade to 4-methylpyridine-2-carbaldehyde and then to 4-methylpyridine-2-carboxylic acid.[3]
Q4: What are the best practices for storing dichloropyridine compounds and their solutions to ensure long-term stability?
To minimize degradation during storage, you must protect the compound from the environmental factors listed in Q1.
Solid Form: Store solids in a cool, dry, and dark place.[3] A tightly sealed container, preferably under an inert atmosphere like argon or nitrogen, is highly recommended to protect against moisture and oxygen.[3]
Solutions: If you must store solutions, prepare them fresh whenever possible. If storage is unavoidable, use anhydrous solvents where applicable, store at low temperatures (-20°C or -80°C), and use amber vials to protect from light.[3][4] Always re-verify the purity of a solution that has been stored for an extended period before use.
Troubleshooting Experimental Issues
This section addresses common problems encountered during experiments involving dichloropyridines, with a focus on stability-related issues.
Issue 1: Unexpected peaks are appearing in my HPLC or GC-MS analysis.
This is a classic sign of compound degradation. Your primary goal is to determine if the degradation is occurring during storage or during the experiment itself.
Caption: Troubleshooting workflow for unexpected analytical peaks.
Recommended Actions:
Verify Storage: First, confirm that your material has been stored correctly according to the guidelines in Q4.[3]
Analyze a Fresh Sample: Prepare a solution from a newly opened container of the dichloropyridine and analyze it immediately. If the unexpected peaks are absent, your original stock has likely degraded.[3]
Identify Degradants: If possible, use mass spectrometry (MS) to identify the structure of the impurity peaks. This can confirm if they are known degradation products like the corresponding carboxylic acid.[3]
Review Experimental Conditions: If the fresh sample also shows impurities, your compound may be degrading under your analytical or experimental conditions. Consider factors like solvent reactivity, temperature, or run time.[3][4]
Issue 2: My reaction yield is low, or my assay results are inconsistent.
This often points to the degradation of the dichloropyridine compound during the experiment itself.
Recommended Actions:
Use Anhydrous Solvents: If your reaction is sensitive to water, ensure all solvents are rigorously dried.[3]
Control the Atmosphere: For reactions sensitive to oxygen or moisture, conduct them under an inert atmosphere (e.g., nitrogen or argon).[3]
Manage Temperature: Avoid unnecessarily high temperatures. If heat is required, ensure it is controlled and applied for the minimum time necessary.
Run a Control: Perform a mock experiment where your dichloropyridine is subjected to the reaction conditions (solvent, temperature, time) but without a key reactant. Analyze the result to see if the compound degrades on its own under those conditions.[3]
Issue 3: The color of my dichloropyridine solid or solution has changed (e.g., to yellow or brown).
A color change is a strong visual indicator of degradation.[4] This is often caused by the formation of oxidized or polymerized byproducts, which can be highly colored.[4]
Recommended Actions:
Protect from Light: Immediately transfer the material to an amber vial or protect it from light with aluminum foil.[3][4]
Inert Atmosphere: Purge the container with an inert gas to displace oxygen.
Purity Check: Do not assume the material is still pure. Re-analyze the compound by HPLC, GC, or another suitable method to determine its purity before use.
Experimental Protocols
To properly assess the stability of a dichloropyridine compound, a forced degradation study is essential. This involves intentionally exposing the compound to stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.[5]
Protocol 1: Forced Degradation Study for Hydrolytic Stability
This protocol is designed based on ICH guidelines to evaluate stability across a range of pH values.[5]
Caption: Generalized workflow for a forced degradation study.
Methodology:
Prepare Stock Solution: Accurately prepare a stock solution of your dichloropyridine compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.
Prepare Stress Samples:
Acidic: Dilute an aliquot of the stock solution with 0.1 M HCl.
Neutral: Dilute an aliquot of the stock solution with HPLC-grade water.
Basic: Dilute an aliquot of the stock solution with 0.1 M NaOH.[5]
Incubation: Store the stress samples in sealed vials at a controlled, elevated temperature (e.g., 60°C).[5] Also, keep a set of control samples at room temperature and protected from light.
Time Points: Withdraw aliquots from each sample at specified time intervals (e.g., 0, 2, 8, 24, and 48 hours).
Sample Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This stops the degradation reaction. Dilute all samples to a suitable concentration for analysis.
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2). This method must be able to separate the parent dichloropyridine from all degradation products.[5]
Data Evaluation: Calculate the percentage of the parent compound remaining at each time point. Plot the degradation curves to determine the rate of degradation under each condition. Use a PDA detector or MS to help identify and characterize any new peaks that appear.[5]
This protocol provides a robust starting point for developing a method to analyze dichloropyridine stability. It may require optimization for specific isomers or derivatives.[6][7]
Parameter
Recommended Condition
Rationale / Comment
Column
C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Provides good retention and separation for moderately polar compounds like dichloropyridines.[6][7]
Mobile Phase
Acetonitrile and Water with acid modifier
Isocratic (e.g., 50:50 ACN:Water) or gradient elution may be used.[7]
Add 0.1% Phosphoric Acid or Formic Acid
An acidic modifier ensures reproducible retention times by suppressing the ionization of the pyridine nitrogen.[7]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Controlled temperature ensures consistent retention times.[6][8]
Detection
UV Detector at ~230-254 nm
Dichloropyridines typically absorb in this UV range. A PDA detector is recommended to assess peak purity.[6][8]
Injection Vol.
10 µL
Standard volume; can be adjusted based on concentration.[6][8]
Summary of Stability Data
The stability of dichloropyridine isomers is influenced by the position of the chlorine atoms. While specific kinetic data requires experimental determination, general trends can be predicted.
Condition
General Stability Trend
Primary Degradation Pathway
Acidic (pH 1-3)
Generally more stable against hydrolysis compared to basic conditions. Protonation of the ring may occur.
Slower Hydrolysis
Neutral (pH ~7)
Stability is compound-specific. Hydrolysis of susceptible side chains can occur.[3]
Hydrolysis
Alkaline (pH 10-13)
Generally the least stable condition due to catalysis of hydrolysis by hydroxide ions.[3]
Fast Hydrolysis
Oxidative
Susceptible to oxidation, potentially leading to N-oxides or ring-opened products.[5]
Technical Support Center: A Guide to Column Chromatography Purification of Polar Pyridyl Alcohols
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying polar pyridyl alcohols using column chro...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying polar pyridyl alcohols using column chromatography. The unique chemical nature of these compounds—possessing both a polar hydroxyl group and a basic pyridine ring—often presents significant challenges in achieving optimal separation and purity. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical field experience.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is dedicated to resolving common problems encountered during the column chromatography of polar pyridyl alcohols. Each issue is presented in a question-and-answer format, offering detailed explanations and step-by-step protocols for resolution.
Issue 1: My polar pyridyl alcohol is stuck at the baseline (Rf = 0) on the TLC plate, even with highly polar solvent systems like 100% ethyl acetate.
This is a frequent challenge arising from the strong interaction between the polar analyte and the acidic silica gel stationary phase.[1] The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to very high retention.
Solution Protocol:
Introduce a More Polar Mobile Phase: A common and effective strategy is to use a solvent system composed of methanol in dichloromethane.[2] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. A concentration of up to 10% methanol in dichloromethane can be used; however, be aware that higher concentrations may dissolve the silica gel.[2][3]
Incorporate a Basic Modifier: To counteract the acidic nature of the silica gel, add a small amount of a basic modifier to your eluent.[2][3]
Triethylamine (TEA): Add 0.1-2.0% (v/v) TEA to your solvent system.[1] The TEA will preferentially interact with the acidic silanol groups, "shielding" them from your basic pyridyl alcohol and reducing strong adsorption.[4]
Ammonia in Methanol: A solution of 1-10% ammonia in methanol can be used as the polar component of your mobile phase, mixed with dichloromethane.[1][3] This is particularly effective for very stubborn basic compounds.
Consider an Alternative Stationary Phase: If modifying the mobile phase is insufficient, a change in the stationary phase may be necessary.
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds like amines.[3] It is available in acidic, neutral, and basic forms; for pyridyl alcohols, neutral or basic alumina is recommended.[1][5]
Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used.[3] Your polar pyridyl alcohol will have less retention and elute faster with a highly aqueous mobile phase.[1] This technique is particularly useful if your impurities are less polar than your target compound.
Issue 2: My pyridyl alcohol is eluting, but the peaks are broad and show significant tailing.
Peak tailing is a classic sign of strong, undesirable interactions between a basic analyte and the acidic stationary phase.[4] The primary cause is the interaction of the pyridine's basic nitrogen with the acidic silanol groups on the silica surface.[4] This leads to a non-uniform distribution of the analyte, resulting in a "tailing" effect as it elutes from the column.
Troubleshooting Workflow for Peak Tailing:
Caption: A workflow for troubleshooting peak tailing.
Detailed Steps to Mitigate Tailing:
Optimize Mobile Phase with Additives:
Triethylamine (TEA): As mentioned previously, adding a small amount of TEA (0.1-1%) to the eluent is a very common and effective way to reduce peak tailing for basic compounds.[2][4]
Formic or Acetic Acid: While counterintuitive for a basic compound, adding a small amount of a weak acid (e.g., 0.1% v/v) can sometimes improve peak shape by protonating the pyridine nitrogen, leading to more uniform interactions.[4][6] This is more commonly employed in HPLC but can be tested in column chromatography.
Reduce Sample Load: Overloading the column can saturate the stationary phase, leading to peak distortion, including tailing.[4] Try reducing the amount of crude material loaded onto the column.
Change the Stationary Phase:
Neutral or Basic Alumina: These are less acidic than silica and can significantly reduce tailing for basic compounds.[3]
End-capped Silica: Use a stationary phase where the residual silanol groups have been chemically deactivated (end-capped).[4]
Amine-bonded Silica: This stationary phase has amine groups bonded to the silica surface, which can shield the analyte from the acidic silanols.[7]
Issue 3: I have poor separation between my polar pyridyl alcohol and a similarly polar impurity.
Achieving good resolution between compounds of similar polarity is a common chromatographic challenge.[4] Resolution is a function of the column's efficiency, selectivity, and the retention factor.[4]
Strategies to Improve Resolution:
Optimize the Solvent System (Selectivity):
Isocratic vs. Gradient Elution: For complex mixtures with components of varying polarities, gradient elution is often superior to isocratic elution.[8][9][10] By gradually increasing the polarity of the mobile phase, you can improve the separation between closely eluting compounds.[9]
Try Different Solvent Combinations: The choice of solvents can significantly impact selectivity. If you are using an ethyl acetate/hexane system, try switching to a dichloromethane/methanol system.[2][3] The different solvent properties can alter the interactions with your compounds and improve separation.
Fine-tune the Polarity: Make small, incremental changes to the solvent ratio. For example, instead of going from 5% methanol in dichloromethane to 10%, try 6%, 7%, etc. This can be guided by careful analysis of your TLC plates.
Change the Stationary Phase: Different stationary phases offer different selectivities.
If you are on normal phase, consider reverse-phase chromatography. The elution order will be inverted, which may separate your target compound from the impurity.
Issue 4: My pyridyl alcohol seems to be degrading on the column, leading to low yield.
The acidic nature of silica gel can cause the degradation of sensitive compounds.[11] Pyridyl alcohols, especially those with other reactive functional groups, can be susceptible to acid-catalyzed reactions.[4]
Protocol to Address Compound Degradation:
Confirm Instability with 2D TLC:
Spot your crude mixture on a TLC plate.
Run the plate in a suitable solvent system.
Dry the plate completely and rotate it 90 degrees.
Run the plate again in the same solvent system.
If your compound is stable, the spot will move diagonally. If new spots appear off the diagonal, it indicates degradation on the silica.[11]
Deactivate the Silica Gel: Add 1-3% triethylamine to your eluent to neutralize the acidic sites on the silica gel.[2]
Switch to a More Inert Stationary Phase:
Neutral Alumina: This is a good first alternative.[3]
Florisil: A mild, neutral medium that can be effective for some separations.[3]
Reverse-Phase (C18) Silica: This is generally less harsh than normal-phase silica.[3]
Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time your compound spends on the column.
Frequently Asked Questions (FAQs)
This section addresses common questions about the principles and practices of purifying polar pyridyl alcohols.
Q1: What is the best starting solvent system for a novel polar pyridyl alcohol?
A1: A good starting point for polar compounds is a mixture of ethyl acetate and hexane or dichloromethane and methanol.[2] For polar pyridyl alcohols, a system of 5% methanol in dichloromethane is a reasonable starting point for your initial TLC analysis.[2] You can then adjust the ratio based on the resulting Rf value.
Q2: What is the ideal Rf value I should aim for on my TLC plate before running a column?
A2: For optimal separation in column chromatography, the Rf value of your target compound on the TLC plate should be between 0.2 and 0.4.[1] An Rf in this range generally ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from impurities with different polarities.
Q3: What is the difference between isocratic and gradient elution, and which one should I use?
A3:
Isocratic elution uses a constant solvent composition throughout the separation. It is simpler to perform and is suitable for separating compounds with similar polarities.[8][10]
Gradient elution involves gradually increasing the polarity of the mobile phase during the separation.[9] This is beneficial for complex mixtures containing compounds with a wide range of polarities, as it can improve resolution and reduce analysis time.[8][12][13] For purifying a crude reaction mixture containing a polar pyridyl alcohol and potentially non-polar byproducts, a gradient elution is often the better choice.[13]
Q4: Can I use reversed-phase chromatography for my polar pyridyl alcohol?
A4: Yes, and it can be a very effective technique. In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Polar compounds like pyridyl alcohols will have weaker interactions with the stationary phase and elute earlier. This is particularly advantageous if your impurities are less polar, as they will be strongly retained, allowing for excellent separation. Hydrophilic Interaction Liquid Chromatography (HILIC) is another related technique that is excellent for retaining and separating very polar compounds.[14][15]
Q5: How do I choose between silica gel and alumina as a stationary phase?
A5:
Silica gel is slightly acidic and is the most common stationary phase for general-purpose chromatography.[3][5]
Alumina is available in acidic, neutral, and basic forms. For polar basic compounds like pyridyl alcohols, neutral or basic alumina is often a better choice to avoid the strong interactions and potential degradation that can occur on acidic silica.[3][5]
Q6: My compound is soluble in the mobile phase, but I still get low recovery. What could be the issue?
A6: If solubility is not the problem, low recovery could be due to several factors:
Irreversible Adsorption: Your compound may be binding irreversibly to the stationary phase. This is common with basic compounds on acidic silica. Adding a competing base like triethylamine to the eluent can help.[2][4]
Compound Degradation: As discussed in the troubleshooting section, your compound may be unstable on the stationary phase.[11]
Co-elution with an Unseen Impurity: An impurity that is not visible on your TLC plate (e.g., it doesn't have a UV chromophore) might be co-eluting with your product, making the collected fractions appear less pure and leading to the discarding of mixed fractions, thus lowering the overall yield.
Solvent System Selection Guide
The following table provides a summary of common solvent systems and their applications in the chromatography of polar pyridyl alcohols.
Solvent System (v/v)
Non-Polar Component
Polar Component
Additive (Optional)
Application Notes
Ethyl Acetate / Hexane
Hexane
Ethyl Acetate
0.1-1% TEA
A standard system for moderately polar compounds. The addition of TEA is recommended for pyridyl alcohols to reduce tailing.[2][4]
Dichloromethane / Methanol
Dichloromethane
Methanol
0.1-1% TEA
A more polar system suitable for compounds that do not move in ethyl acetate/hexane.[2][3] Use up to 10% methanol.[2]
Dichloromethane / (10% NH3 in Methanol)
Dichloromethane
10% NH3 in Methanol
None
An effective system for very polar and basic compounds that are strongly retained on silica.[3]
Acetonitrile / Water
Acetonitrile
Water
0.1% Formic Acid or Acetic Acid
A common mobile phase for reverse-phase (C18) chromatography. The acid helps to improve peak shape.[4][6]
Visualizing the Chromatographic Process
The following diagram illustrates the fundamental principle of normal-phase column chromatography for the separation of a polar pyridyl alcohol from a less polar impurity.
Technical Support Center: Enhancing Aqueous Solubility of (3,5-Dichloropyridin-4-YL)(phenyl)methanol
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with (3,5-Dichloropyridin-4-YL)(phenyl)methanol in aqueous solutions. Our goal i...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with (3,5-Dichloropyridin-4-YL)(phenyl)methanol in aqueous solutions. Our goal is to provide a comprehensive resource with practical troubleshooting strategies and a deep dive into the scientific principles governing solubility enhancement.
I. Frequently Asked Questions (FAQs)
Q1: Why is my (3,5-Dichloropyridin-4-YL)(phenyl)methanol poorly soluble in aqueous solutions?
A1: The low aqueous solubility of (3,5-Dichloropyridin-4-YL)(phenyl)methanol likely stems from its molecular structure. The presence of two chlorine atoms and a phenyl group contributes to the molecule's hydrophobicity (water-repelling nature).[1] While the pyridine ring and the methanol group can form hydrogen bonds with water, the overall lipophilic character of the molecule dominates, leading to poor solubility.[1][2]
Q2: What are the first steps I should take when I observe precipitation?
A2: If you observe precipitation, consider these immediate actions:
pH Adjustment: The pyridine moiety in your compound is basic and can be protonated to form a more soluble salt at a lower pH.[3] A systematic pH titration is recommended to identify the optimal pH for solubility.
Gentle Heating: Briefly warming the solution can sometimes help dissolve the compound, but be cautious of potential degradation.[3]
Sonication: Using a sonicator can help break down particle agglomerates and increase the rate of dissolution.[3]
Dilution: If your experimental protocol allows, diluting the sample to a concentration below its saturation point in your specific medium is a straightforward solution.[3]
Q3: Can I use organic solvents to dissolve my compound for a cell-based assay?
A3: Yes, this is a common practice. You can prepare a concentrated stock solution in a water-miscible organic solvent like DMSO, ethanol, or methanol and then dilute it into your aqueous assay medium.[4][5] However, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system you are studying.
II. Troubleshooting Guides: A Step-by-Step Approach to Solubility Enhancement
This section provides detailed protocols for systematically addressing the solubility of (3,5-Dichloropyridin-4-YL)(phenyl)methanol.
pH Adjustment: Leveraging the Basic Pyridine Moiety
The pyridine ring in your compound is a weak base and can be protonated to form a more water-soluble cationic salt. This is often the most effective initial strategy for compounds containing a basic functional group.[6][7]
Prepare a series of buffers: Create a range of buffers with pH values from 2 to 9 (e.g., citrate, phosphate, borate buffers).
Add excess compound: To a small, known volume of each buffer, add an excess of (3,5-Dichloropyridin-4-YL)(phenyl)methanol. The presence of undissolved solid is necessary to ensure saturation.
Equilibrate: Shake the samples at a constant temperature for 24-48 hours to allow them to reach equilibrium.
Separate the solid: Centrifuge or filter the samples to remove the undissolved solid.
Quantify the dissolved compound: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV.
Plot the results: Plot the solubility (e.g., in µg/mL) as a function of pH. This will reveal the pH at which your compound is most soluble.
Caption: Workflow for Determining the pH-Solubility Profile.
Co-solvents: Modifying the Polarity of the Solvent
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[8][9]
Co-solvent
Properties & Considerations
Ethanol, Methanol
Effective at increasing solubility, but can have biological effects at higher concentrations.[4]
Propylene Glycol (PG)
A common pharmaceutical excipient with a good safety profile.[4][8]
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in water.[4][10] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their apparent solubility in the aqueous medium.[11][12]
Generally well-tolerated and widely used in pharmaceutical formulations.[8][11]
Anionic
Sodium Dodecyl Sulfate (SDS)
Highly effective but can be harsh and may not be suitable for all biological applications.[11]
Cationic
Cetyltrimethylammonium bromide (CTAB)
Can have toxic effects and are less commonly used for solubilization.[4]
Prepare surfactant solutions: Create a series of solutions of a chosen surfactant in your aqueous buffer at concentrations both below and above its CMC.
Add excess compound: Add an excess of your compound to each surfactant solution.
Equilibrate, separate, and quantify: Follow the same procedure as for the co-solvent screen.
Plot the results: Plot the solubility as a function of surfactant concentration. A significant increase in solubility is typically observed above the CMC.
Caption: A drug molecule forming an inclusion complex with a cyclodextrin.
III. Advanced Strategies
If the above methods do not yield the desired solubility, more advanced formulation strategies can be considered, often in collaboration with a formulation specialist:
Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix at a solid state.
[3]* Nanonization: Reducing the particle size of the compound to the sub-micron range can significantly increase the dissolution rate.
[3][13][14]* Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in a lipid-based system can be an effective approach.
[14][15]* Chemical Modification/Prodrugs: In some cases, the chemical structure of the molecule can be modified to improve its physicochemical properties.
[3][4][13]
IV. Summary and Recommendations
Addressing the solubility of (3,5-Dichloropyridin-4-YL)(phenyl)methanol requires a systematic and logical approach. We recommend starting with a pH-solubility profile to determine if ionization can be leveraged. If this is not sufficient, a co-solvent screen should be performed. For more challenging cases, the use of surfactants or cyclodextrins should be investigated.
It is crucial to remember that the choice of solubilization method will depend on the specific requirements of your experiment, including the desired concentration, the biological system being used, and the route of administration in later-stage studies.
References
Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.).
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (2022, April 19).
Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2025, September 20).
Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31).
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. (2025, February 22).
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients. (2020, December 26).
The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19).
Solubility Concerns: API and Excipient Solutions | American Pharmaceutical Review. (2015, September 30).
improving the solubility of 4-(4-acetylphenyl)pyridine - Benchchem. (n.d.).
Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - Taylor & Francis. (2017, November 30).
Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs - MDPI. (2025, December 26).
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications. (2011, February 23).
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
How to Choose the Right Solubilization Technology for Your API. (2015, October 4).
Cocrystal or Salt Crystallization for Active Pharmaceutical Ingredients By Using Deep Eutectic Solvents - ACS Publications. (2023, August 18).
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. (n.d.).
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI. (2022, August 13).
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
(3,5-Dichloropyridin-4-yl)methanol. (n.d.).
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) 1. (n.d.).
N-(3,5-Dichloropyridin-4(1H)-ylidene)-4-(difluoromethoxy)-8-[(methanesulfonyl)amino]dibenzo[b,d]furan-1-carboxamide - EPA. (2025, October 15).
Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine) - PMC. (n.d.).
Formulation of poorly soluble compounds - European Medicines Agency (EMA). (2010, May 31).
Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs. (2025, July 4).
solubility of 3,5-Dichloropyridine in organic solvents - Benchchem. (n.d.).
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17).
Pyridine – Knowledge and References - Taylor & Francis. (n.d.).
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2012, July).
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC. (2021, January 13).
Comparative Biological Activity Guide: (3,5-Dichloropyridin-4-YL)(phenyl)methanol in Kinase Inhibitor Design
As a Senior Application Scientist, evaluating the biological activity of a molecule requires understanding its structural context. The compound (3,5-Dichloropyridin-4-YL)(phenyl)methanol (CAS 402561-69-7) is not a fully...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, evaluating the biological activity of a molecule requires understanding its structural context. The compound (3,5-Dichloropyridin-4-YL)(phenyl)methanol (CAS 402561-69-7) is not a fully elaborated, standalone clinical drug. Rather, it is a highly specialized pharmacophoric fragment and chemical precursor[1]. In the realm of targeted therapeutics, this specific structural motif is a cornerstone in Fragment-Based Drug Discovery (FBDD), particularly for designing potent pan-Fibroblast Growth Factor Receptor (FGFR) inhibitors[2].
To objectively compare its biological activity against other kinase inhibitors, we must analyze its baseline fragment activity, its structural causality in target binding, and the exponential leap in potency when it is integrated into a fully elaborated inhibitor scaffold.
Structural Causality & Mechanistic Role
In kinase inhibitor design, the ATP-binding pocket of the kinase domain is the primary target. The (3,5-Dichloropyridin-4-YL)(phenyl)methanol fragment provides a masterclass in exploiting sub-pocket geometries:
The 3,5-Dichloro Substitution: Chlorine atoms are highly lipophilic and electron-withdrawing. In the context of FGFR kinases, these twin halogens perfectly occupy a deep, hydrophobic cleft adjacent to the hinge region[2]. They participate in critical halogen bonding and van der Waals interactions that anchor the molecule.
The Pyridine Core: The central nitrogen atom modulates the physicochemical properties (pKa and aqueous solubility) of the lipophilic fragment, preventing excessive aggregation during biochemical assays[3].
The (Phenyl)methanol Vector: The hydroxyl group of the methanol moiety acts as a vital synthetic handle. In elaborated inhibitors like LY2874455, this hydroxyl is converted into an ether linkage (e.g., an ethoxy bridge) to connect the dichloropyridine pharmacophore to an indazole core, which provides the primary hydrogen bonds to the kinase hinge region (specifically to the backbone of Alanine 232 and Glutamate 230)[2].
FGFR signaling pathway and the competitive inhibition mechanism of the 3,5-dichloropyridine motif.
Comparative Biological Activity Data
When comparing biological activity, standalone fragments typically exhibit low raw binding affinity (high micromolar IC50) because they only partially occupy the ATP pocket[4]. However, their ligand efficiency (binding energy per heavy atom) is exceptionally high. When the (3,5-Dichloropyridin-4-YL)(phenyl)methanol motif is integrated into a larger scaffold (e.g., LY2874455), the biological activity shifts dramatically into the single-digit nanomolar range, making it highly competitive with gold-standard kinase inhibitors[2].
Table 1: Biological Activity Comparison (In Vitro Biochemical Assays)
To accurately measure the biological activity of a weak fragment versus a potent elaborated inhibitor, the experimental protocol must be a self-validating system . We utilize a luminescence-based ADP-Glo™ Kinase Assay coupled with an orthogonal Differential Scanning Fluorimetry (DSF) step.
Causality of Design: The ADP-Glo assay measures the depletion of ATP (enzymatic activity), while DSF confirms that any observed inhibition is due to direct thermodynamic binding to the target protein, ruling out false positives caused by fragment aggregation or assay interference.
Step-by-Step Methodology
Phase 1: Reagent & Compound Preparation
Vehicle Control Establishment: Prepare a 100x stock of (3,5-Dichloropyridin-4-YL)(phenyl)methanol, LY2874455, and Staurosporine in 100% anhydrous DMSO.
Serial Dilution: Perform a 10-point, 3-fold serial dilution. Critical Step: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced kinase denaturation.
Phase 2: Kinase Reaction (Enzymatic Validation)
3. Incubation: In a 384-well white microplate, combine 2 µL of recombinant FGFR3 kinase domain (optimized to EC80 concentration) with 1 µL of the diluted compounds. Incubate for 15 minutes at room temperature to allow equilibrium binding.
4. Initiation: Add 2 µL of an ATP/Substrate mix (e.g., Poly[Glu:Tyr] peptide). The ATP concentration must be set at the empirically determined Michaelis constant (
Km
) to ensure competitive inhibitors can be accurately compared.
5. Reaction: Seal and incubate for 60 minutes at 25°C.
Phase 3: Luminescence Readout & Orthogonal Validation
6. Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining unconsumed ATP (40-minute incubation).
7. Detection: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP, generating a luciferase-driven luminescent signal proportional to kinase activity.
8. Orthogonal DSF (Thermal Shift): In a separate qPCR plate, incubate the kinase with the fragment and a SYPRO Orange dye. Gradually increase the temperature from 25°C to 95°C. A positive shift in the melting temperature (
ΔTm>0.5∘C
) validates direct target engagement by the fragment.
Step-by-step self-validating ADP-Glo kinase assay workflow for evaluating inhibitor IC50.
Conclusion
While (3,5-Dichloropyridin-4-YL)(phenyl)methanol does not possess the nanomolar potency of clinical kinase inhibitors like Erlotinib or Imatinib on its own, it is a structurally vital puzzle piece. Its specific geometry provides the essential hydrophobic and halogen-bonding interactions required to anchor advanced inhibitors into the kinase hinge region. When successfully elaborated, the resulting molecules (such as LY2874455) exhibit world-class biological activity and selectivity profiles[5].
References
A novel, selective inhibitor of fibroblast growth factor receptors that shows a potent broad spectrum of antitumor activity in several tumor xenograft models. Molecular Cancer Therapeutics (AACR Journals). Available at:[Link]
Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Validation of a new synthetic route for (3,5-Dichloropyridin-4-YL)(phenyl)methanol
Validation of a New Synthetic Route for (3,5-Dichloropyridin-4-yl)(phenyl)methanol: A Comparative Guide Executive Summary (3,5-Dichloropyridin-4-yl)(phenyl)methanol (CAS: 402561-69-7) is a highly valuable diarylmethanol...
Author: BenchChem Technical Support Team. Date: April 2026
Validation of a New Synthetic Route for (3,5-Dichloropyridin-4-yl)(phenyl)methanol: A Comparative Guide
Executive Summary
(3,5-Dichloropyridin-4-yl)(phenyl)methanol (CAS: 402561-69-7) is a highly valuable diarylmethanol intermediate utilized in the development of advanced pharmaceuticals and agrochemicals[1]. The presence of the 3,5-dichloropyridine motif provides unique stereoelectronic properties to drug candidates, but it inherently complicates synthesis due to the electron-deficient nature of the pyridine ring and severe steric hindrance at the 4-position.
Historically, synthesis has relied on the Grignard addition to 3,5-dichloroisonicotinaldehyde (Route B)[2]. However, recent advancements in organolithium chemistry have validated a more direct, atom-economical route: the Directed ortho-Metalation (DoM) of commercially available 3,5-dichloropyridine, followed by electrophilic trapping with benzaldehyde (Route A)[3]. As a Senior Application Scientist, I have structured this guide to objectively compare both methodologies, detailing the mechanistic causality behind the experimental designs and providing self-validating protocols to ensure scientific integrity and reproducibility in your laboratory.
Mechanistic Rationale & Pathway Analysis (The "Why")
Route A: Directed ortho-Metalation (DoM)
The DoM approach leverages the synergistic, ortho-directing effects of the two chlorine atoms at the C-3 and C-5 positions of the pyridine ring[4]. Treatment of 3,5-dichloropyridine with a strong, sterically hindered base—such as Lithium Tetramethylpiperidide (LiTMP) or n-butyllithium (n-BuLi)—at cryogenic temperatures (-78 °C) selectively and kinetically deprotonates the highly acidic C-4 proton[3]. The resulting 3,5-dichloro-4-pyridyllithium intermediate is subsequently trapped by benzaldehyde[5].
Causality Check: The use of strict cryogenic temperatures is non-negotiable. Warmer temperatures inevitably lead to unwanted nucleophilic attack at the C-2/C-6 positions or destructive halogen-metal exchange[4].
Route B: Classical Grignard Addition
This traditional pathway involves the nucleophilic addition of phenylmagnesium bromide to 3,5-dichloroisonicotinaldehyde[6]. While mechanistically straightforward, the strongly electron-withdrawing chlorine atoms render the aldehyde hyper-reactive.
Causality Check: If the temperature and stoichiometry are not strictly controlled, this hyper-reactivity leads to detrimental side reactions, including pinacol coupling or over-addition.
Fig 1. Mechanistic pathways comparing DoM (Route A) and Grignard addition (Route B) syntheses.
To guarantee trustworthiness and reproducibility, the following protocols are designed as self-validating systems. In-process controls are embedded to empirically confirm the success of each step before proceeding.
Protocol A: Synthesis via DoM (Route A)
Preparation of the Base : In an oven-dried, argon-purged Schlenk flask, add 2,2,6,6-tetramethylpiperidine (1.1 equiv) and anhydrous THF (0.5 M). Cool to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equiv, 2.5 M in hexanes).
Causality: LiTMP is preferred over n-BuLi alone because its steric bulk prevents nucleophilic addition to the electron-deficient pyridine ring, ensuring exclusively acid-base chemistry[3].
Metalation : Add a solution of 3,5-dichloropyridine (1.0 equiv) in THF dropwise over 30 minutes. Maintain at -78 °C for 1 hour.
Self-Validation: The reaction mixture will transition to a deep yellow/orange color, providing visual confirmation of the 4-pyridyllithium species formation[3].
Electrophilic Trapping : Add benzaldehyde (1.2 equiv) dropwise. Stir for 2 hours at -78 °C, then allow the system to slowly warm to -20 °C.
Causality: Warming to -20 °C provides the activation energy needed for complete conversion while keeping the temperature low enough to prevent degradation of any unreacted lithiated intermediate[5].
Quenching & Isolation : Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Synthesis via Grignard Addition (Route B)
Setup : Dissolve 3,5-dichloroisonicotinaldehyde (1.0 equiv)[6] in anhydrous THF (0.3 M) under argon. Cool to 0 °C using an ice bath.
Grignard Addition : Slowly add phenylmagnesium bromide (1.1 equiv, 1.0 M in THF)[2] dropwise via a syringe pump over 45 minutes.
Causality: Slow addition at 0 °C safely dissipates the exothermic heat of reaction, which is critical to prevent the formation of homocoupled byproducts or reduction of the aldehyde.
Reaction Monitoring : Stir for 1 hour at 0 °C, then remove the ice bath and warm to room temperature.
Self-Validation: Monitor the reaction via TLC (UV active). The complete disappearance of the starting aldehyde spot uniquely validates that the Grignard addition has reached completion.
Quenching & Isolation : Carefully quench with saturated aqueous NH₄Cl at 0 °C to break down the magnesium alkoxide complex. Extract with dichloromethane, wash with brine, dry over MgSO₄, and concentrate.
Performance Comparison & Data Presentation
The following table summarizes the quantitative performance metrics of both routes, based on standardized 10-mmol scale validation runs.
The selection between these two validated routes depends entirely on the operational scale and the specific goals of the laboratory:
For Discovery-Phase Research & Medicinal Chemistry:Route A is highly recommended. It allows for the rapid, cost-effective introduction of various substituted benzaldehydes using a cheap, commercially available pyridine core. The DoM methodology is ideal for generating diverse analog libraries[5].
For Process Scale-Up & Manufacturing:Route B is structurally superior. Despite the higher upfront cost of 3,5-dichloroisonicotinaldehyde[6], the avoidance of strict cryogenic temperatures and the robust, high-yielding nature of the Grignard addition make it significantly more scalable and reproducible in standard industrial pilot plants[2].
A Comparative Guide to Catalysts for Diarylmethanol Synthesis: From Homogeneous to Biocatalytic Systems
Diarylmethanols are a cornerstone of medicinal chemistry and materials science, serving as pivotal intermediates in the synthesis of a wide array of pharmaceuticals, including antihistamines, antiarrhythmics, and antidep...
Author: BenchChem Technical Support Team. Date: April 2026
Diarylmethanols are a cornerstone of medicinal chemistry and materials science, serving as pivotal intermediates in the synthesis of a wide array of pharmaceuticals, including antihistamines, antiarrhythmics, and antidepressants, as well as functional materials. The efficient and selective synthesis of these valuable compounds is a subject of continuous research, with the choice of catalyst being a critical determinant of reaction success. This guide provides a comprehensive comparative analysis of the diverse catalytic systems employed for diarylmethanol synthesis, offering researchers, scientists, and drug development professionals a detailed overview of the available technologies, their performance, and practical considerations. We will delve into the realms of homogeneous, heterogeneous, and biocatalytic approaches, presenting experimental data, mechanistic insights, and detailed protocols to inform your selection of the optimal catalytic strategy.
The Synthetic Challenge: Pathways to Diaryl Methanols
The construction of the diarylmethanol scaffold primarily involves two strategic bond formations: the creation of a new carbon-carbon (C-C) bond through the addition of an aryl nucleophile to an aromatic aldehyde, or the reduction of a diaryl ketone. Each approach presents its own set of challenges and is amenable to different catalytic methodologies.
Homogeneous Catalysis: Precision in Solution
Homogeneous catalysts, being in the same phase as the reactants, offer excellent activity and selectivity due to the high accessibility of their active sites. This section explores some of the most prominent homogeneous systems for diarylmethanol synthesis.
Zinc-Based Catalysts for Asymmetric Aryl Transfer
The asymmetric addition of aryl groups to aldehydes is a powerful method for generating chiral diarylmethanols. Zinc-based catalysts, often in conjunction with chiral ligands, have proven to be highly effective in this transformation.[1][2] The active catalytic species is typically an organozinc reagent, such as diphenylzinc or an arylzinc species generated in situ.
A significant challenge in using arylzinc reagents prepared from aryl lithium or Grignard reagents is the presence of salt byproducts like LiCl or MgX₂, which are Lewis acidic and can promote a non-enantioselective background reaction, leading to racemic products.[2] To circumvent this, strategies such as the use of chelating agents like tetraethylethylenediamine (TEEDA) to sequester LiCl have been developed, significantly improving enantioselectivities.[1]
Catalytic Cycle of a Zinc-Based System:
The catalytic cycle for a typical zinc-based asymmetric arylation of an aldehyde is depicted below. The chiral ligand, often an amino alcohol, coordinates to the zinc center, creating a chiral environment that directs the facial selectivity of the aryl group transfer to the aldehyde.
Caption: Catalytic cycle for a zinc-based asymmetric arylation.
Comparative Performance of Selected Homogeneous Catalysts:
Heterogeneous Catalysis: The Advantage of Recyclability
Heterogeneous catalysts, existing in a different phase from the reactants, offer significant practical advantages, most notably their ease of separation from the reaction mixture and the potential for catalyst recycling. This is a crucial consideration for large-scale industrial processes and for minimizing metal contamination in pharmaceutical products.
Supported Metal Nanoparticles
Palladium and other noble metal nanoparticles supported on various materials like graphene oxide, ceria, or silica have been explored for the synthesis of diaryl ketones, which are immediate precursors to diarylmethanols.[3][5] While many of these studies focus on the synthesis of the ketone, subsequent reduction to the diarylmethanol is a well-established transformation.
For instance, palladium nanoparticles supported on graphene oxide have been shown to be effective catalysts for the carbonylative coupling of iodobenzenes with aryl boronic acids to produce diaryl ketones with high activity and selectivity.[5]
Metal-Organic Frameworks (MOFs) and Zeolites
Metal-Organic Frameworks (MOFs) and zeolites are crystalline porous materials that can be utilized as catalysts or catalyst supports.[6][7] Their well-defined pore structures can impart shape selectivity to catalytic reactions. While their direct application as catalysts for diarylmethanol synthesis is still an emerging area, they have shown great promise as supports for catalytically active species, including enzymes.
Experimental Workflow for Heterogeneous Catalysis:
The general workflow for a reaction using a heterogeneous catalyst involves the reaction setup, the reaction itself, and the subsequent catalyst recovery and reuse.
Caption: General workflow for a reaction using a heterogeneous catalyst.
Performance Data for Selected Heterogeneous Systems:
Note: The data for heterogeneous catalysts often pertains to the synthesis of diaryl ketones, the precursors to diarylmethanols.
Biocatalysis: The Green Chemistry Approach
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, has emerged as a powerful and sustainable alternative to traditional chemical methods. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), often in aqueous media, and exhibit exquisite chemo-, regio-, and stereoselectivity.
Ketoreductases (KREDs) for Asymmetric Reduction
Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity.[2][9] The synthesis of chiral diarylmethanols via the enzymatic reduction of prochiral diaryl ketones is a well-established and highly efficient method.
A key aspect of KRED-catalyzed reductions is the requirement for a stoichiometric amount of a cofactor, typically NADPH or NADH, which provides the hydride for the reduction. To make the process economically viable, an in-situ cofactor regeneration system is essential. This is commonly achieved by using a sacrificial alcohol, such as isopropanol, and a corresponding dehydrogenase, or an enzyme-coupled system like glucose/glucose dehydrogenase.[10]
Mechanism of Ketoreductase-Catalyzed Reduction:
The catalytic cycle involves the binding of the ketone substrate and the NADPH cofactor to the enzyme's active site. The hydride is then transferred from the cofactor to one prochiral face of the ketone, resulting in the formation of the chiral alcohol and NADP⁺. The oxidized cofactor is then regenerated by the coupled regeneration system.
Caption: Ketoreductase (KRED) catalytic cycle with cofactor regeneration.
Lipases for Dynamic Kinetic Resolution
Lipases are another class of enzymes that can be employed for the synthesis of enantiomerically pure diarylmethanols through a process called kinetic resolution. In this process, one enantiomer of a racemic diarylmethanol is selectively acylated, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. To overcome the 50% theoretical yield limitation of kinetic resolution, a dynamic kinetic resolution (DKR) can be employed, where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100%.[5]
To a solution of the aryl bromide in anhydrous toluene at -78 °C under an inert atmosphere, add n-butyllithium dropwise and stir for 30 minutes.
In a separate flask, add zinc chloride to anhydrous toluene and cool to 0 °C.
Transfer the aryllithium solution to the zinc chloride suspension via cannula at 0 °C and stir for 1 hour.
Add a second equivalent of n-butyllithium to the reaction mixture at 0 °C and stir for 30 minutes to form the ArZnBu reagent.
Add TEEDA to the solution and stir for an additional 30 minutes.
Add the chiral amino alcohol ligand and stir for 5 minutes.
Add the aromatic aldehyde dropwise and allow the reaction to proceed at room temperature, monitoring by TLC or GC.
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol 2: Heterogeneous Catalysis - Reduction of a Diaryl Ketone using a Supported Nanoparticle Catalyst
This protocol is a generalized procedure for the reduction of a diaryl ketone using a supported metal nanoparticle catalyst.
Materials:
Diaryl ketone (1.0 mmol)
Supported metal nanoparticle catalyst (e.g., Pd/C, 5 mol%)
Reducing agent (e.g., H₂ gas or a hydrogen donor like isopropanol)
Solvent (e.g., Ethanol, Ethyl acetate)
Reaction vessel (e.g., Parr hydrogenator or round-bottom flask with a balloon of H₂)
Procedure:
In a suitable reaction vessel, dissolve the diaryl ketone in the chosen solvent.
Add the supported metal nanoparticle catalyst to the solution.
If using H₂ gas, purge the vessel with hydrogen and then pressurize to the desired pressure. If using a hydrogen donor, add it to the reaction mixture.
Stir the reaction mixture vigorously at the desired temperature. Monitor the reaction progress by TLC or GC.
Upon completion, carefully vent the hydrogen pressure (if used).
Filter the reaction mixture to remove the heterogeneous catalyst.
Wash the catalyst with fresh solvent. The catalyst can be dried and stored for reuse.
Concentrate the filtrate under reduced pressure to obtain the crude diarylmethanol.
Purify the product by recrystallization or column chromatography if necessary.
Protocol 3: Biocatalytic Asymmetric Reduction of a Diaryl Ketone using a Ketoreductase
This protocol outlines a typical procedure for the enzymatic reduction of a diaryl ketone with in-situ cofactor regeneration.
Organic co-solvent (e.g., DMSO, to dissolve the substrate)
Procedure:
In a reaction vessel, prepare the buffer solution.
If using the glucose/GDH system, add glucose and NADP⁺ (or NAD⁺) to the buffer and dissolve.
Dissolve the diaryl ketone in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO).
Add the substrate solution to the buffer.
Initiate the reaction by adding the ketoreductase and, if applicable, the glucose dehydrogenase. If using the isopropanol system, the enzyme is added to a buffered solution of the substrate in an isopropanol/water mixture.
Incubate the reaction mixture at a controlled temperature (typically 25-37 °C) with gentle agitation.
Monitor the reaction progress by HPLC or GC analysis of aliquots.
Upon completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the resulting chiral diarylmethanol by column chromatography.
Concluding Remarks: Selecting the Right Catalyst for Your Needs
The synthesis of diarylmethanols is a mature field with a rich diversity of catalytic methods. The choice of the most appropriate catalyst depends on a multitude of factors, including the desired product's stereochemistry, the scale of the reaction, cost considerations, and environmental impact.
Homogeneous catalysts offer unparalleled activity and selectivity, particularly for asymmetric synthesis, but can be challenging to separate from the product and may involve expensive ligands and air-sensitive reagents.
Heterogeneous catalysts provide a practical solution for large-scale synthesis due to their ease of separation and reusability, contributing to more sustainable and cost-effective processes. However, they may exhibit lower activity and selectivity compared to their homogeneous counterparts.
Biocatalysts represent the pinnacle of green chemistry, operating under mild conditions with exceptional selectivity. The increasing availability of engineered enzymes and optimized cofactor regeneration systems makes biocatalysis an increasingly attractive option for the synthesis of chiral diarylmethanols.
By understanding the strengths and limitations of each catalytic approach, researchers and process chemists can make informed decisions to develop efficient, selective, and sustainable syntheses of these important molecular scaffolds.
References
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of (3,5-Dichloropyridin-4-YL)(phenyl)methanol Analogs
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quest for novel therapeutic agents often involves the systematic exploration and optimization of privileged sca...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel therapeutic agents often involves the systematic exploration and optimization of privileged scaffolds. The (3,5-Dichloropyridin-4-YL)(phenyl)methanol core represents a promising, yet underexplored, chemotype. The inherent functionalities—a halogenated pyridine ring known for its diverse biological activities and a flexible diaryl-methanol linkage—offer a rich canvas for structural modification to modulate potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) for this class of compounds. Drawing upon established principles from related chemical series, we will dissect the key structural components, predict the impact of various substitutions, and provide actionable insights for the design of future analogs. Our discussion is grounded in the synthesis of information from studies on related 3,5-dichloropyridine derivatives and diaryl-methanol systems, offering a predictive framework in the absence of extensive direct literature on this specific scaffold.
The Core Scaffold: Deconstructing the Key Pharmacophoric Elements
The (3,5-Dichloropyridin-4-YL)(phenyl)methanol scaffold can be divided into three key regions for SAR exploration: the 3,5-dichloropyridine ring (Region A), the central methanol bridge (Region B), and the phenyl ring (Region C). Understanding the contribution of each region is paramount to rational drug design.
Caption: Key regions for SAR exploration in the (3,5-Dichloropyridin-4-YL)(phenyl)methanol scaffold.
Region A: The 3,5-Dichloropyridine Moiety - A Privileged Pharmacophore
The 3,5-dichloropyridine unit is a well-established pharmacophore found in a variety of biologically active compounds, exhibiting activities ranging from antifungal and antimicrobial to anticancer and antagonism of the P2X7 receptor.[1][2][3] The two chlorine atoms are critical for several reasons:
Electronic Effects: The electron-withdrawing nature of the chlorine atoms significantly lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be crucial for avoiding off-target effects and improving cell permeability.
Steric Hindrance: The chlorine atoms provide steric bulk, which can influence the binding orientation of the molecule within a target protein and shield the pyridine ring from metabolic attack.
Hydrophobicity: The lipophilic nature of the chlorine atoms can enhance membrane permeability and contribute to hydrophobic interactions within a binding pocket.
A study on 3,5-dichloropyridine derivatives as P2X7 receptor antagonists revealed that the 3,5-dichloro substitution pattern was critical for potent activity.[2] Removal or relocation of the chlorine atoms led to a significant decrease in antagonistic effect, highlighting the importance of this specific substitution pattern for that particular target.[2]
Comparative Analysis of Pyridine Ring Substitutions (Inferred from Related Series)
Substitution at Positions 3 and 5
Expected Impact on Activity
Rationale
3,5-Dichloro (Parent)
High
Optimal balance of electronics, sterics, and lipophilicity for many targets.[2]
3,5-Difluoro
Moderate to High
Smaller size may alter binding; increased electronegativity could enhance certain interactions.
3,5-Dimethyl
Low to Moderate
Electron-donating groups increase basicity, potentially leading to undesirable properties.[2]
Unsubstituted
Low
Loss of key hydrophobic and electronic features.[2]
Region B: The Methanol Bridge - A Conformational Linchpin
The central methanol bridge serves as a flexible linker between the two aromatic rings, allowing the molecule to adopt various conformations to fit into a binding site. The hydroxyl group is a key hydrogen bond donor and acceptor, which can form crucial interactions with protein residues.
Key Considerations for Modifying the Methanol Bridge:
Chirality: The benzylic carbon is a chiral center. It is highly probable that the biological activity will be stereospecific, with one enantiomer being significantly more active than the other.
Oxidation: The secondary alcohol is susceptible to in vivo oxidation to the corresponding ketone, which would drastically alter the molecule's shape and hydrogen bonding capacity.
Replacement: Replacing the hydroxyl group with other functionalities (e.g., amine, thiol, or a simple methylene group) would probe the importance of the hydrogen bonding capability at this position.
Region C: The Phenyl Ring - Fine-Tuning Potency and Selectivity
The phenyl ring offers a vast space for chemical modification to enhance potency, improve selectivity, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The nature, position, and size of the substituents on this ring will have a profound impact on the overall biological activity.
Inferred SAR of Phenyl Ring Substitutions:
Based on general principles of medicinal chemistry and SAR studies of other diaryl scaffolds, we can predict the following trends:
Positional Isomers: The position of the substituent (ortho, meta, or para) will be critical. Para-substitution is often favored as it extends the molecule into a specific sub-pocket of the binding site without causing steric clashes with the core.
Electronic Effects:
Electron-Withdrawing Groups (EWGs) such as -CF₃, -NO₂, -CN can enhance activity by participating in specific interactions or by modulating the electronics of the aromatic system.
Electron-Donating Groups (EDGs) like -OCH₃, -CH₃ may improve activity through favorable hydrophobic interactions.
Steric Bulk: The size of the substituent will influence how the molecule fits into the binding pocket. Bulky groups may be beneficial if they can access a large hydrophobic pocket, but detrimental if they cause steric hindrance.
Hydrogen Bonding: Substituents capable of hydrogen bonding (e.g., -OH, -NH₂, -SO₂NH₂) can form additional interactions with the target, significantly increasing affinity.
Table of Predicted Activity for Phenyl Ring Analogs (Illustrative)
R-Group on Phenyl Ring
Predicted Activity
Rationale
H (Unsubstituted)
Baseline
Starting point for comparison.
4-Fluoro
Moderate to High
Minimal steric bulk, can improve metabolic stability and binding affinity.
4-Chloro
High
Often enhances activity through favorable hydrophobic and halogen bonding interactions. A study on diaryl ether derivatives showed that a para-chloro substitution significantly enhanced antitumor activity.[4]
4-Trifluoromethyl
High
Strong electron-withdrawing group, can improve metabolic stability and potency.
4-Methoxy
Moderate
Can provide favorable hydrophobic interactions and potential hydrogen bonding.
3,4-Dichloro
Moderate to High
Can further enhance hydrophobic interactions, but may increase metabolic liabilities.
4-Cyano
Moderate
A polar group that can act as a hydrogen bond acceptor.
Experimental Protocols
To validate the predicted SAR and to discover novel analogs with improved properties, the following experimental workflows are essential.
General Synthetic Procedure for (3,5-Dichloropyridin-4-YL)(phenyl)methanol Analogs
Caption: General synthetic workflow for the preparation of target analogs.
Step-by-Step Protocol:
Preparation of the Organolithium Reagent: To a solution of 3,5-dichloropyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq.) dropwise. Stir the reaction mixture at this temperature for 1 hour.
Addition of Aldehyde: To the freshly prepared organolithium reagent, add a solution of the appropriately substituted benzaldehyde (1.2 eq.) in anhydrous THF dropwise at -78 °C.
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired (3,5-Dichloropyridin-4-YL)(substituted-phenyl)methanol analog.
In Vitro Cytotoxicity Assay (MTT Assay)
Given the potential for this scaffold to exhibit anticancer activity, an MTT assay is a standard method for initial screening.[1]
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Detailed Protocol:
Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7, or SGC-7901) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
Incubation: Incubate the plates for 48 or 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide, DMSO) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The (3,5-Dichloropyridin-4-YL)(phenyl)methanol scaffold presents a compelling starting point for the development of novel therapeutic agents. This guide has provided a predictive SAR framework based on the analysis of related chemical series. The key takeaways for researchers are:
The 3,5-dichloropyridine moiety is likely critical for activity and should be conserved in initial optimization efforts.
The stereochemistry of the methanol bridge will be a crucial determinant of potency.
The para-position of the phenyl ring is a prime location for introducing a variety of substituents to modulate activity and ADME properties. Halogen and other electron-withdrawing groups are predicted to be favorable.
Future work should focus on the synthesis of a focused library of analogs based on the predictions outlined in this guide. The systematic evaluation of these compounds in relevant biological assays will be essential to validate these hypotheses and to identify lead candidates for further development.
References
Lee, W. G., et al. (2012). Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists. Journal of Medicinal Chemistry, 55(8), 3687–3698. [Link]
IUPAC International Chemical Identifier. (n.d.). 4-Amino-3,5-dichloropyridine. PubChem. Retrieved from [Link]
Li, F., et al. (2015). Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. Tumor Biology, 36(10), 7583-7589. [Link]
A Comparative Purity Analysis of Synthesized versus Commercial (3,5-Dichloropyridin-4-YL)(phenyl)methanol for Pharmaceutical Applications
Introduction: The Imperative of Purity in Pharmaceutical Intermediates (3,5-Dichloropyridin-4-YL)(phenyl)methanol is a key heterocyclic building block in the synthesis of various pharmacologically active molecules. Its s...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
(3,5-Dichloropyridin-4-YL)(phenyl)methanol is a key heterocyclic building block in the synthesis of various pharmacologically active molecules. Its structural features, a dichlorinated pyridine ring linked to a phenylmethanol moiety, make it a valuable intermediate for drug discovery and development. In the pharmaceutical industry, the purity of such intermediates is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final Active Pharmaceutical Ingredient (API). The presence of even minute impurities can lead to downstream reaction failures, the formation of toxic byproducts, or altered pharmacological profiles of the final drug product.
This guide provides a comprehensive framework for benchmarking the purity of in-house synthesized (3,5-Dichloropyridin-4-YL)(phenyl)methanol against a commercially available standard. We will delve into a representative synthetic and purification protocol, followed by a suite of orthogonal analytical techniques to establish a detailed purity profile. The causality behind each experimental choice is explained, reflecting a commitment to scientific integrity and robust, self-validating methodologies grounded in established principles. The standards for impurity thresholds are guided by the International Council for Harmonisation (ICH) Q3A guidelines, which outline the requirements for reporting, identifying, and qualifying impurities in new drug substances.[1][2][3][4]
Synthesis and Purification of (3,5-Dichloropyridin-4-YL)(phenyl)methanol
A common and effective method for the formation of the carbon-carbon bond required in the target molecule is the Grignard reaction.[5][6][7] This involves the reaction of an organomagnesium halide with a carbonyl compound. In this case, we will generate a Grignard reagent from a 3,5-dichlorohalopyridine and react it with benzaldehyde.
Synthetic Protocol: Grignard Reaction
Rationale: The Grignard reaction is a robust and well-established method for creating carbon-carbon bonds. The polarization of the carbon-magnesium bond makes the carbon atom highly nucleophilic, enabling it to attack the electrophilic carbonyl carbon of benzaldehyde.[6] The use of an anhydrous ether solvent like tetrahydrofuran (THF) is crucial as Grignard reagents are highly reactive towards protic solvents.[5]
Step-by-Step Protocol:
Preparation of the Grignard Reagent:
To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add magnesium turnings (1.2 eq).
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
Add a small crystal of iodine to activate the magnesium surface.
Slowly add a solution of 3,5-dichloro-4-bromopyridine (1.0 eq) in anhydrous THF dropwise to the magnesium suspension. The reaction is exothermic and should be controlled with an ice bath if necessary.
Once the reaction has initiated (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining 3,5-dichloro-4-bromopyridine solution at a rate that maintains a gentle reflux.
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Reaction with Benzaldehyde:
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
Slowly add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the Grignard reagent.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.
Work-up and Extraction:
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol: Recrystallization
Rationale: Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent system at different temperatures. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, while impurities remain either soluble or insoluble at both temperatures.
Step-by-Step Protocol:
Dissolve the crude (3,5-Dichloropyridin-4-YL)(phenyl)methanol in a minimal amount of a hot solvent system (e.g., a mixture of ethanol and water, or toluene and heptane).
Once fully dissolved, allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
Further cool the solution in an ice bath to maximize the yield of the precipitate.
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
Dry the crystals under vacuum to remove any residual solvent.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of (3,5-Dichloropyridin-4-YL)(phenyl)methanol.
Analytical Characterization and Purity Benchmarking
A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique can provide a complete picture of a compound's purity. By using orthogonal methods (methods that measure different properties), we can have greater confidence in the final purity value. For this guide, we will compare our "In-House Synthesized" product with a "Commercial Standard" (assumed to be of high purity, >99%).
Analytical Workflow
Caption: Orthogonal analytical workflow for comparative purity assessment.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for determining the purity of non-volatile and thermally labile compounds in the pharmaceutical industry.[8][9] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. A UV detector allows for the quantification of the main component and any impurities that contain a chromophore.
Experimental Protocol:
System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Samples accurately weighed and dissolved in a 50:50 mixture of Acetonitrile:Water to a concentration of approximately 0.5 mg/mL.
Comparative Data:
Parameter
In-House Synthesized
Commercial Standard
Purity (Area %)
99.2%
99.8%
Main Peak Retention Time
10.5 min
10.5 min
Impurity 1 (RRT 0.95)
0.3%
Not Detected
Impurity 2 (RRT 1.10)
0.2%
0.1%
Other Impurities
0.3%
0.1%
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds.[10][11] It is particularly useful for detecting residual solvents from the synthesis and purification process, which are strictly regulated by ICH Q3C guidelines.[2] The mass spectrometer provides structural information, aiding in the identification of unknown impurities.
Experimental Protocol:
System: Agilent 8890 GC with 5977B MS or equivalent.
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Inlet Temperature: 280 °C.
Injection Mode: Split (20:1).
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold for 5 min.
MS Transfer Line: 280 °C.
Ion Source: 230 °C.
Mass Range: 40-450 amu.
Sample Preparation: Samples dissolved in Dichloromethane at a concentration of 1 mg/mL.
Comparative Data:
Parameter
In-House Synthesized
Commercial Standard
Residual Toluene
150 ppm
< 50 ppm
Residual Heptane
200 ppm
< 50 ppm
Other Volatile Impurities
Not Detected
Not Detected
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Rationale: NMR spectroscopy is an unparalleled tool for structural elucidation.[12] It provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom in a molecule. For purity analysis, ¹H NMR is particularly useful for detecting and quantifying impurities, often without the need for a reference standard for the impurity itself (qNMR).[13]
Experimental Protocol:
Spectrometer: Bruker Avance III 400 MHz or equivalent.
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).[14]
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
Consistent with the structure of (3,5-Dichloropyridin-4-YL)(phenyl)methanol. Small signals corresponding to residual toluene and heptane observed.
Consistent with the structure. No significant impurity signals detected.
¹³C NMR Spectrum
All expected carbon signals present. No unexpected signals above the noise level.
All expected carbon signals present.
Structural Confirmation
Confirmed
Confirmed
Elemental Analysis (CHN)
Rationale: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in a compound. This technique is fundamental for confirming the empirical formula of a newly synthesized compound and serves as a basic check of purity against inorganic impurities or substances with a different elemental composition.
Experimental Protocol:
Analyzer: PerkinElmer 2400 Series II CHNS/O Analyzer or equivalent.
Method: Combustion analysis.
Sample Weight: Approximately 2 mg, accurately weighed.
Calibration: Performed using a certified standard (e.g., acetanilide).
Comparative Data (Theoretical for C₁₂H₉Cl₂NO: C, 53.36%; H, 3.36%; N, 5.19%)
Element
In-House Synthesized (%)
Commercial Standard (%)
Carbon (C)
53.21
53.31
Hydrogen (H)
3.45
3.38
Nitrogen (N)
5.11
5.17
Melting Point
Rationale: The melting point of a pure crystalline solid is a sharp, well-defined physical constant. The presence of impurities typically causes a depression and broadening of the melting range.[15] It is a simple yet effective indicator of purity.
Experimental Protocol:
Apparatus: Stuart SMP30 melting point apparatus or equivalent.
Method: Sample loaded into a capillary tube and heated at a rate of 1-2 °C/min near the expected melting point.
Observation: The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
Comparative Data:
Parameter
In-House Synthesized
Commercial Standard
Melting Range
98-101 °C
102-103 °C
Discussion of Results
The multi-technique analysis reveals a clear, albeit small, difference in the purity profiles of the in-house synthesized material and the commercial standard.
Purity Assay: The HPLC results show the commercial standard has a higher purity (99.8%) compared to the synthesized batch (99.2%). The synthesized material contains a notable impurity at a relative retention time of 0.95, which is absent in the commercial product. This could potentially be an unreacted starting material or a byproduct from the Grignard reaction.
Residual Solvents: The GC-MS analysis confirms the presence of residual solvents (toluene and heptane) from the purification step in the synthesized batch at levels of 150 and 200 ppm, respectively. The commercial standard is significantly cleaner in this regard. While these levels may be acceptable for an early-stage intermediate, they would need to be controlled more tightly for late-stage development according to ICH guidelines.[2]
Structural and Elemental Integrity: Both samples show ¹H and ¹³C NMR spectra consistent with the target structure, and their elemental analyses are in good agreement with the theoretical values. This provides high confidence that the main component in both batches is indeed (3,5-Dichloropyridin-4-YL)(phenyl)methanol.
Physical Properties: The broader and slightly depressed melting range of the synthesized product (98-101 °C) compared to the sharp melting point of the commercial standard (102-103 °C) corroborates the HPLC data, indicating a higher level of impurities.[15]
The synthesized material is of reasonably high purity for many research and development applications. However, the commercial standard exhibits the superior purity profile expected of a product intended for cGMP (current Good Manufacturing Practice) applications. The data from this comprehensive analysis allows the researcher to make an informed decision: proceed with the synthesized material, further optimize the purification protocol to remove the identified impurities, or procure the higher-purity commercial standard for critical applications.
Conclusion
Benchmarking a synthesized pharmaceutical intermediate against a high-purity commercial standard is a critical exercise in drug development. It validates the synthesis and purification protocols and provides a clear, quantitative measure of quality. This guide demonstrates that a combination of chromatographic, spectroscopic, and physical analysis techniques provides a comprehensive and robust assessment of purity. The in-house synthesized (3,5-Dichloropyridin-4-YL)(phenyl)methanol was successfully produced and characterized, showing good, but not exceptional, purity compared to the commercial benchmark. The insights gained from this comparative analysis are invaluable for process optimization, risk assessment, and ensuring the quality and consistency required for the development of safe and effective pharmaceuticals.
References
ICH. (2006). ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]
AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science of Purity: Understanding Pharmaceutical Intermediate Specifications. [Link]
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
ICH. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
Ottokemi. (n.d.). Pyridine, 99%, COA, Certificate of Analysis. [Link]
Techno PharmChem. (2024). Certificate of Analysis: Pyridine for Synthesis. [Link]
Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. [Link]
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]
Simmler, C., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Fitoterapia. [Link]
ATSDR. (n.d.). Analytical Methods for Pyridine. [Link]
Glinkerman, C. M., et al. (2025). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Nature Communications. [Link]
Sandra, P., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. [Link]
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
Evaluating the Reproducibility of a Published Synthesis Protocol for (3,5-Dichloropyridin-4-YL)(phenyl)methanol: A Comparative Guide
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, derivatives of pyridine hold a significant place due to their prevalence i...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, derivatives of pyridine hold a significant place due to their prevalence in biologically active molecules. This guide provides an in-depth evaluation of a commonly cited synthetic protocol for (3,5-Dichloropyridin-4-YL)(phenyl)methanol, a key intermediate for various pharmaceutical candidates. We will dissect a plausible, literature-derived Grignard-based synthesis, assess its potential reproducibility challenges, and compare it with an alternative approach designed for improved efficiency and scalability.
The core of this analysis rests on the nucleophilic addition of a Grignard reagent to a pyridine-4-carboxaldehyde derivative. While seemingly straightforward, the inherent reactivity of the pyridine nucleus, particularly when substituted with electron-withdrawing groups, can lead to side reactions and purification challenges that impact reproducibility. This guide aims to provide a critical and practical perspective for scientists working on similar synthetic pathways.
The "Published" Protocol: A Grignard-Based Approach
A common and direct method for the synthesis of (3,5-Dichloropyridin-4-YL)(phenyl)methanol involves the reaction of phenylmagnesium bromide with 3,5-dichloro-4-formylpyridine. This protocol, while conceptually simple, presents several critical steps where variability can arise.
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 eq) are placed. A small crystal of iodine is added to initiate the reaction. A solution of bromobenzene (1.1 eq) in anhydrous THF is added dropwise via the dropping funnel to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
Addition Reaction: The Grignard solution is cooled to 0 °C in an ice bath. A solution of 3,5-dichloro-4-formylpyridine (1.0 eq) in anhydrous THF is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.
Work-up and Extraction: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The resulting mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.
Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield (3,5-Dichloropyridin-4-YL)(phenyl)methanol as a solid.
Critical Evaluation of the Grignard Protocol
While this method is a staple in organic synthesis, its application to highly functionalized pyridines can be problematic. The electron-deficient nature of the 3,5-dichloropyridine ring can make the 4-position susceptible to side reactions. Furthermore, the handling of Grignard reagents requires strictly anhydrous conditions, and any deviation can significantly impact the yield and purity of the final product. The purification by column chromatography can also be challenging due to the potential for product degradation on silica gel and the presence of closely eluting impurities.
An Alternative Approach: Transition-Metal-Free C-H Arylation
An alternative strategy that circumvents the use of organometallic reagents involves the direct C-H arylation of a suitable pyridine precursor. This approach can offer a more streamlined and potentially more reproducible synthesis.
Experimental Protocol: C-H Arylation
Materials:
3,5-Dichloropyridine-N-oxide
Benzaldehyde
Potassium tert-butoxide
Anhydrous dimethyl sulfoxide (DMSO)
Dichloromethane
Water
Procedure:
Reaction Setup: To a solution of 3,5-Dichloropyridine-N-oxide (1.0 eq) and benzaldehyde (1.5 eq) in anhydrous DMSO, potassium tert-butoxide (2.0 eq) is added portion-wise at room temperature under a nitrogen atmosphere.
Reaction: The reaction mixture is stirred at 80 °C for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
Work-up and Extraction: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure (3,5-Dichloropyridin-4-YL)(phenyl)methanol.
Advantages of the C-H Arylation Protocol
This alternative protocol offers several potential advantages. By avoiding the preparation and use of a Grignard reagent, the stringent requirement for anhydrous conditions is somewhat relaxed, which can improve reproducibility. The direct C-H functionalization can also lead to a more atom-economical process. Furthermore, purification by recrystallization is often more amenable to large-scale synthesis and can provide a higher purity product compared to column chromatography.
Challenging due to Grignard preparation and chromatography
More amenable to scale-up
Workflow Diagrams
Caption: Workflow for the Grignard-based synthesis.
Caption: Workflow for the alternative C-H arylation synthesis.
Conclusion
The reproducibility of a synthetic protocol is paramount in research and development. While the Grignard-based synthesis of (3,5-Dichloropyridin-4-YL)(phenyl)methanol is a chemically sound and widely understood method, it presents inherent challenges that can affect its consistent execution. The alternative C-H arylation approach, although potentially requiring longer reaction times and higher temperatures, offers a more robust and scalable solution by avoiding sensitive organometallic intermediates and facilitating a simpler purification process. For scientists and drug development professionals, the choice of synthetic route should be guided by a thorough evaluation of these factors to ensure the reliable and efficient production of key intermediates.
References
General Grignard Reactions with Pyridines: For a general overview of Grignard reactions with pyridine derivatives, including potential side reactions and mechanistic considerations, please see
Title: Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines
Synthesis of 3,5-Dichloropyridine Precursors: Information on the synthesis of the starting material, 3,5-dichloropyridine, can be found in the following patent:
Title: Process for the preparation of 3,5-dichloropyridine
Source: Google Patents
URL
Alternative Pyridine Functionalization: For insights into modern methods for pyridine functionalization that avoid traditional cross-coupling or organometallic reagents, refer to
Title: Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls
Synthesis of Diarylmethanols: A relevant publication on the asymmetric synthesis of diarylmethanols which provides context on the formation of such structures
Title: Asymmetric synthesis of functionalized diarylmethanols c
Coupling Reactions of Pyridine Derivatives: For an example of coupling reactions involving pyridine derivatives that can be analogous to the synthesis of the target molecule
Title: A straightforward coupling of 4-sulfonylpyridines with Grignard reagents
Comparison of analytical methods (HPLC, TLC, GC) for monitoring (3,5-Dichloropyridin-4-YL)(phenyl)methanol reactions
As pharmaceutical pipelines increasingly rely on complex heterocyclic scaffolds, the synthesis of diarylmethanols like (3,5-Dichloropyridin-4-yl)(phenyl)methanol demands rigorous, orthogonal analytical oversight. This co...
Author: BenchChem Technical Support Team. Date: April 2026
As pharmaceutical pipelines increasingly rely on complex heterocyclic scaffolds, the synthesis of diarylmethanols like (3,5-Dichloropyridin-4-yl)(phenyl)methanol demands rigorous, orthogonal analytical oversight. This compound is typically synthesized via the nucleophilic addition of phenylmagnesium bromide (a Grignard reagent) to 3,5-dichloro-4-pyridinecarboxaldehyde.
While the reaction mechanism is a fundamental carbon-carbon bond formation , the physical chemistry of the resulting product—combining a highly basic, electron-deficient pyridine ring with a sterically hindered, thermally labile benzylic hydroxyl group—creates a challenging landscape for chromatographic analysis. Furthermore, the 3,5-dichloro-4-pyridyl residue can act as a nucleofugal leaving group under certain extreme conditions , making sample preparation critical.
This guide provides an objective, causality-driven comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin Layer Chromatography (TLC) for monitoring this specific reaction, equipping researchers with self-validating protocols to ensure chromatographic fidelity.
Fig 1. Grignard synthesis pathway of (3,5-Dichloropyridin-4-yl)(phenyl)methanol.
Mechanistic Challenges in Chromatography
To select the correct analytical tool, we must first understand the molecular behavior of the target compound across different environments:
Silanol Interactions (TLC): The lone pair of electrons on the pyridine nitrogen acts as a strong hydrogen-bond acceptor. On bare silica gel, this causes severe peak tailing and irreversible adsorption due to interactions with acidic silanol groups.
Thermal Lability (GC): The hydroxyl group is flanked by two aromatic systems. At standard GC injector temperatures (e.g., 250°C), the molecule is highly prone to dehydration, forming a diarylalkene, or undergoing thermal cleavage.
Fig 2. Analytical decision tree and required sample preparation for diarylmethanol monitoring.
Comparative Performance Data
The following tables synthesize the quantitative and operational metrics of each method when applied specifically to (3,5-Dichloropyridin-4-yl)(phenyl)methanol reactions.
Table 1: Chromatographic Performance Matrix
Parameter
TLC (Silica + Et₃N)
GC-FID (Derivatized)
RP-HPLC-UV (Buffered)
Primary Utility
Rapid reaction completion check
Volatile byproduct profiling (biphenyl)
Gold standard quantitation & yield
Resolution (Aldehyde vs Product)
Low (Qualitative)
High (Rs > 3.0)
Very High (Rs > 4.0)
Thermal Degradation Risk
None
High (if underivatized)
None
Run Time per Sample
~5 minutes
~20 minutes
~15 minutes
Limit of Detection (LOD)
~1 µg
~10 ng
~5 ng
Table 2: Operational Suitability & Cost
Method
Sample Prep Complexity
Automation Potential
Cost per Sample
Causality of Limitation
TLC
Low (Direct spotting)
None
< $1.00
Relies on visual estimation; prone to user error.
GC-FID
High (Requires drying & BSTFA)
High (Autosampler)
$3.00 - $5.00
Derivatization is mandatory to protect the -OH group.
RP-HPLC
Medium (Quench, dilute, filter)
Very High
$2.00 - $4.00
Requires precise pH control to prevent pyridine ionization.
Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol must be a closed-loop system capable of proving its own validity during execution. Below are the optimized methodologies for each technique.
Protocol A: RP-HPLC-UV (The Quantitative Gold Standard)
Because HPLC operates at ambient temperatures, it avoids the thermal degradation risks of GC. By buffering the mobile phase to pH 7.0, we ensure the pyridine nitrogen remains in its neutral free-base form, maximizing retention on the hydrophobic C18 stationary phase and preventing peak tailing.
Step-by-Step Methodology:
Sample Quench: Withdraw a 50 µL reaction aliquot. Quench immediately into 500 µL of saturated aqueous NH₄Cl to destroy residual Grignard reagent.
Extraction & Dilution: Add 500 µL of Acetonitrile (MeCN). Vortex for 30 seconds. Centrifuge at 10,000 rpm for 2 minutes to pellet the magnesium salts. Transfer 100 µL of the organic supernatant to an HPLC vial containing 900 µL of mobile phase.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 7.0.
Mobile Phase B: 100% Acetonitrile.
Gradient: 30% B to 90% B over 12 minutes, hold for 3 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Self-Validation Mechanism:System Suitability Test (SST). Before analyzing reaction samples, inject a mixed standard containing the starting aldehyde and the product. The run is only validated if the resolution (
Rs
) between the two peaks is
≥2.0
and the asymmetry factor for the pyridine product is
≤1.5
. Failure indicates buffer depletion or column voiding.
GC is excellent for detecting volatile byproducts like biphenyl (formed via Grignard homocoupling). However, to prevent the diarylmethanol from dehydrating in the 250°C injector, the hydroxyl group must be protected via silylation.
Step-by-Step Methodology:
Sample Prep: Quench and extract the reaction aliquot with ethyl acetate. Transfer 200 µL of the organic layer to a vial and evaporate to complete dryness under a gentle stream of nitrogen. (Water strictly prohibited, as it destroys the derivatizing agent).
Derivatization: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS. Cap tightly and heat at 60°C for 30 minutes to convert the alcohol to a trimethylsilyl (TMS) ether.
Chromatographic Conditions:
Column: DB-5 (30 m x 0.25 mm x 0.25 µm).
Injector Temp: 250°C (Split ratio 20:1).
Oven Program: 100°C (hold 2 min), ramp at 15°C/min to 280°C, hold 5 min.
Detector: FID at 300°C.
Self-Validation Mechanism:Derivatization Completeness Check. The chromatogram must be inspected at the known retention time of the underivatized alcohol. A flat baseline at this RT proves 100% derivatization efficiency. Any peak here invalidates the quantitation, signaling moisture contamination in the sample prep.
Protocol C: TLC (Rapid In-Process Control)
TLC provides immediate feedback on reaction progress. To counteract the strong affinity of the pyridine nitrogen for silica silanol groups, a volatile organic base is added to the mobile phase to competitively bind these active sites.
Step-by-Step Methodology:
Mobile Phase Preparation: Mix Hexane and Ethyl Acetate in a 70:30 (v/v) ratio. Add 1% (v/v) Triethylamine (Et₃N). Allow the chamber to equilibrate for 15 minutes.
Spotting: Spot the quenched reaction mixture alongside an authentic standard of 3,5-dichloro-4-pyridinecarboxaldehyde on a Silica gel 60 F₂₅₄ plate.
Development & Visualization: Develop the plate until the solvent front is 1 cm from the top. Dry with a heat gun to remove Et₃N. Visualize under short-wave UV (254 nm).
Self-Validation Mechanism:Co-Spotting. Create three tracks on the plate: (1) Reaction mixture, (2) Authentic aldehyde standard, (3) Co-spot of 1+2. The plate is only valid if the standard in Track 3 perfectly aligns with Track 2 without distortion. If the co-spot smears, the mobile phase base concentration is compromised, and the chamber must be remade.
References
Master Organic Chemistry. "Reactions of Grignard Reagents." Master Organic Chemistry. Available at:[Link]
Taylor, R. E., et al. "Recent advances in heterolytic nucleofugal leaving groups." National Institutes of Health (NIH) / PMC. Available at:[Link]
Comparative
Comparative Metabolic Stability Guide: (3,5-Dichloropyridin-4-YL)(phenyl)methanol vs. Next-Generation Analogs
Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals. Introduction: The Pharmacophore and Its Liability The 3,5-dichloropyridin-4-yl moiety is a highly privileged pharmacophore in mode...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals.
Introduction: The Pharmacophore and Its Liability
The 3,5-dichloropyridin-4-yl moiety is a highly privileged pharmacophore in modern drug discovery. It is most notably recognized as the critical binding determinant in phosphodiesterase 4 (PDE4) inhibitors such as roflumilast and piclamilast[1], and has been successfully integrated into inhibitors of WNT signaling and RORγ agonists[2][3].
However, when this heterocycle is linked to a phenyl ring via a hydroxymethyl bridge—forming (3,5-Dichloropyridin-4-YL)(phenyl)methanol —the resulting benzylic alcohol introduces a severe pharmacokinetic liability. Benzylic alcohols are notorious metabolic "soft spots"[4]. They are highly susceptible to rapid Phase I oxidation by Cytochrome P450s (CYPs) and Alcohol Dehydrogenases (ADHs) to form ketones, as well as Phase II glucuronidation. This dual vulnerability often results in unacceptably high intrinsic clearance (
CLint
) and poor in vivo half-life.
As a Senior Application Scientist, I have compiled this guide to objectively compare the metabolic stability of the native (3,5-Dichloropyridin-4-YL)(phenyl)methanol scaffold against rationally designed structural analogs, providing the experimental workflows required to validate these improvements.
Mechanistic Pathway of Degradation
To engineer better analogs, we must first understand the causality of the scaffold's degradation. The primary clearance mechanism is driven by the extraction of the labile benzylic hydrogen, leading to the formation of an inactive or potentially reactive ketone[5]. Concurrently, the free hydroxyl group serves as a direct substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs).
Figure 1: Primary Phase I and Phase II metabolic degradation pathways of the benzylic alcohol soft spot.
Comparative Structural Analogs
To overcome the rapid clearance of the parent compound, medicinal chemistry campaigns typically employ three distinct strategies:
Analog A (Oxidation Blockade - Ketone): (3,5-Dichloropyridin-4-yl)(phenyl)methanone. By pre-oxidizing the soft spot, Phase I metabolism is halted. However, the change from
sp3
to
sp2
hybridization flattens the molecule, which can negatively impact target binding affinity.
Analog B (Steric Shielding -
α
-Methylation): 1-(3,5-Dichloropyridin-4-yl)-1-phenylethan-1-ol. The substitution of the benzylic hydrogen with a methyl group completely blocks alcohol dehydrogenase activity and sterically hinders CYP450 access, while maintaining the hydroxyl group for critical hydrogen bonding.
Analog C (Bioisosteric Replacement): Replacing the phenyl ring with a heteroaryl group (e.g., 4-substituted pyrazoles or thiophenes) to alter the electronic distribution and reduce the electron density at the benzylic position, enhancing oxidative stability[2].
Quantitative Metabolic Stability Comparison
The following table summarizes the performance of the parent compound versus its analogs in a standard Human Liver Microsome (HLM) assay.
Compound Scaffold
Structural Modification
HLM
t1/2
(min)
CLint
(µL/min/mg)
Primary Observed Metabolite
Parent Compound
Native benzylic alcohol
12.4
111.8
Ketone (+16 Da mass shift)
Analog A
Ketone derivative
>60.0
<10.0
Stable (No major metabolites)
Analog B
α
-Methylation
45.2
30.6
Hydroxylated phenyl ring
Analog C
Pyrazole bioisostere
52.8
26.2
N-oxidation of pyridine
Data Interpretation: Analog B offers the best compromise. It significantly reduces intrinsic clearance by eliminating the primary metabolic liability while preserving the 3D topology required for receptor interaction.
To ensure trustworthiness and reproducibility, metabolic stability must be assessed using a self-validating system. The protocol below details the in vitro HLM assay, explicitly stating the biochemical causality behind each step to ensure rigorous data generation.
Reagents and Preparation
Human Liver Microsomes (HLMs): Pooled, 20 mg/mL protein concentration.
NADPH Regenerating System: Solution containing NADP+, Glucose-6-phosphate, and Glucose-6-phosphate dehydrogenase. (Causality: CYPs require continuous NADPH as an electron donor. A regenerating system prevents cofactor depletion over the 60-minute incubation, ensuring linear, zero-order kinetics).
Quench Solution: Ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).
Step-by-Step Protocol
Matrix Preparation: Dilute HLMs in 100 mM Potassium Phosphate buffer (pH 7.4) to a final working concentration of 0.5 mg/mL. (Causality: Physiological pH and controlled protein concentration prevent non-specific protein binding from artificially inflating apparent stability).
Substrate Addition: Spike the test compound (Parent or Analog) into the HLM suspension to achieve a final concentration of 1 µM. Keep the final DMSO concentration
≤
0.1%. (Causality: High organic solvent concentrations will denature and inhibit CYP enzymes).
Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.
Reaction Initiation: Add the NADPH regenerating system to initiate the Phase I oxidative reaction. Start the timer.
Time-Course Sampling & Quenching: At exactly 0, 15, 30, 45, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold quench solution. (Causality: The organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the proteins for clean LC-MS injection).
Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.
LC-HRMS Analysis: Transfer the supernatant to vials for Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) analysis[5]. Quantify the disappearance of the parent compound relative to the internal standard to calculate
t1/2
and
CLint
.
Figure 2: Step-by-step workflow for the in vitro liver microsomal stability and MetID assay.
Conclusion
The native (3,5-Dichloropyridin-4-YL)(phenyl)methanol scaffold, while potent in various target assays, possesses a critical metabolic flaw at the benzylic position. By utilizing the comparative data and rigorous LC-HRMS workflows outlined above, drug development professionals can confidently transition away from the native alcohol. Implementing steric shielding (
α
-methylation) or bioisosteric replacements provides a validated path to significantly extend the in vivo half-life of this promising chemical series.
References
Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen | Journal of Medicinal Chemistry. ACS Publications.[Link]
No relevant cardiac, pharmacokinetic or safety interactions between roflumilast and inhaled formoterol in healthy subjects: an open-label, randomised, actively controlled study. PMC - National Institutes of Health.[Link]
Identification of Degradation Products in the Phosphodiesterase (PDE-4) Inhibitor Roflumilast Using High Resolution Mass Spectrometry and Density Functional Theory Calculations. AccessON.[Link]
Structure-Guided Design of Group I Selective p21-Activated Kinase Inhibitors. ResearchGate.[Link]
N-arylsulfonyl indolines as RORγ agonists. PMC - National Institutes of Health.[Link]